N-Nitroso-meglumine
Description
Properties
IUPAC Name |
N-methyl-N-(2,3,4,5,6-pentahydroxyhexyl)nitrous amide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O6/c1-9(8-15)2-4(11)6(13)7(14)5(12)3-10/h4-7,10-14H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGVGLCWLGEFMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C(C(C(CO)O)O)O)O)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Nitroso-meglumine: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso-meglumine is a nitrosamine (B1359907) impurity that can form from the reaction of meglumine (B1676163), a common excipient in pharmaceutical formulations, with nitrosating agents.[1] Due to the potential carcinogenic nature of N-nitrosamines, understanding the synthesis, characterization, and potential biological impact of this compound is of critical importance for drug development and safety assessment. This technical guide provides an in-depth overview of the synthesis and characterization of this compound, including experimental protocols and data interpretation.
Chemical Properties
This compound, also known as N-Methyl-N-((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)nitrous amide, is a complex molecule with the potential for multiple chiral centers.[1][2] Its properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-Methyl-N-((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)nitrous amide | [1][2] |
| CAS Number | 10356-92-0 | [1][3] |
| Molecular Formula | C₇H₁₆N₂O₆ | [1] |
| Molecular Weight | 224.21 g/mol | |
| Appearance | Not explicitly stated, but likely a solid | |
| Purity | Commercially available at >95% |
Synthesis of this compound
General Experimental Protocol (Proposed)
Materials:
-
Meglumine
-
Sodium Nitrite (B80452) (NaNO₂)
-
Hydrochloric Acid (HCl) or other strong acid
-
Deionized Water
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)
Procedure:
-
Dissolution: Dissolve a known quantity of meglumine in deionized water in a round-bottom flask equipped with a magnetic stirrer. The flask should be cooled in an ice bath to maintain a low temperature (0-5 °C).
-
Acidification: Slowly add a stoichiometric equivalent of a strong acid (e.g., HCl) to the meglumine solution while stirring.
-
Nitrosation: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the acidified meglumine solution using a dropping funnel, ensuring the temperature remains low. The reaction mixture should be stirred for a specified period (e.g., 1-2 hours) at low temperature.
-
Quenching: After the reaction is complete, the excess nitrous acid can be quenched by the addition of a quenching agent like sulfamic acid.
-
Extraction: Extract the aqueous solution multiple times with a suitable organic solvent.
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product may require further purification, for example by column chromatography, to achieve the desired purity.
Note: N-nitrosamines are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.[8]
Characterization of this compound
The characterization of this compound is crucial to confirm its identity and purity. The following techniques are commonly employed.[1][9]
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Due to the presence of rotational isomers (E/Z) around the N-N bond in asymmetrical nitrosamines, the ¹H NMR spectrum is expected to show two sets of signals for the protons adjacent to the nitroso group.[10] The complex polyol chain of the meglumine moiety will also contribute to a complex multiplet region in the spectrum. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (224.21 g/mol ).[1][11] Common fragmentation patterns for nitrosamines include the loss of the nitroso group (-NO, 30 Da).[12] |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for the N-N=O group. Typically, a strong band for the N=O stretching vibration is observed in the region of 1430-1460 cm⁻¹, and the N-N stretching vibration appears around 1040-1140 cm⁻¹.[13] The presence of multiple hydroxyl groups will result in a broad O-H stretching band around 3300-3500 cm⁻¹. |
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis can be used to assess the thermal stability of this compound and to determine the presence of any residual solvent or water.[1][9]
Signaling Pathways and Biological Activity
N-nitrosamines are generally considered to be pro-carcinogens that require metabolic activation to exert their biological effects.[14] This activation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[14] The resulting reactive electrophilic intermediates can then form adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[8][14]
While specific signaling pathways for this compound have not been elucidated, studies on other nitrosamines, such as N-nitrosodiethylamine (NDEA), have suggested a link to neurodegeneration with features similar to Alzheimer's disease.[8] This pathway involves impairments in energy metabolism and insulin/IGF signaling.[8]
Visualizations
Caption: General metabolic activation pathway of N-nitrosamines leading to carcinogenesis.
Caption: Generalized potential neurodegenerative pathway of N-nitrosamines.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. While a specific, detailed synthesis protocol is not available in the public domain, a general method based on the nitrosation of meglumine can be employed. The characterization of this compound relies on standard analytical techniques, with particular attention to the potential for rotational isomers in NMR spectroscopy. The biological activity of this compound is presumed to be similar to other N-nitrosamines, involving metabolic activation to a carcinogenic species. Further research is needed to fully elucidate the specific synthesis conditions, detailed spectroscopic data, and the precise biological pathways affected by this compound.
References
- 1. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]
- 2. This compound | SynZeal [synzeal.com]
- 3. synchemia.com [synchemia.com]
- 4. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]
- 5. veeprho.com [veeprho.com]
- 6. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Nitrosamine synthesis by nitrosation [organic-chemistry.org]
- 8. MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Nitroso Meglumine Launch | Advent [adventchembio.com]
- 10. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. N-Nitroso meglumine - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 14. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]
N-Nitroso-meglumine: A Comprehensive Technical Review of its Chemical Properties and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitroso-meglumine, a potential impurity in pharmaceutical formulations containing the excipient meglumine (B1676163), belongs to the class of N-nitrosamine compounds, which are recognized as a "cohort of concern" due to their potential carcinogenic and mutagenic properties.[1][2] The formation of this compound can occur when meglumine, a secondary amine, reacts with nitrosating agents under specific conditions.[3] This technical guide provides an in-depth overview of the chemical properties, formation pathways, and potential biological implications of this compound, based on available scientific literature. It is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the safety and quality assessment of pharmaceutical products.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Source |
| Molecular Formula | C₇H₁₆N₂O₆ | [4] |
| Molecular Weight | 224.21 g/mol | |
| CAS Number | 10356-92-0 | [3] |
| Appearance | White Solid | [5] |
| Solubility | Soluble in Water, DMSO, and Methanol. | [5] |
| Computed XLogP3 | -3 | [6] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available |
Formation Pathway
This compound is not intentionally synthesized for therapeutic purposes but is formed as an impurity. The primary pathway for its formation involves the nitrosation of meglumine. This reaction typically occurs in the presence of a nitrosating agent, such as nitrous acid (HNO₂), which can be formed from nitrite (B80452) salts (e.g., sodium nitrite) under acidic conditions.[3]
Stability and Reactivity
This compound is reported to be stable under normal conditions of use, storage, and transport.[3] However, like other nitrosamines, it can be reactive under certain conditions.
-
Incompatible Materials: It is incompatible with strong oxidizing agents.[3]
-
Hazardous Decomposition: Under fire conditions, it may emit toxic fumes and irritating gases.[3]
-
Reactivity: The product is generally stable and non-reactive under normal conditions.[3]
Biological Implications and Potential Signaling Pathways
While specific in-vivo and in-vitro studies on the biological activity of this compound are limited, the broader class of N-nitrosamines is well-studied. N-nitrosamines are known to be potent carcinogens that require metabolic activation to exert their genotoxic effects.[7][8]
Hypothesized Metabolic Activation Pathway
The metabolic activation of N-nitrosamines is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[9] The key initial step is α-hydroxylation, which leads to the formation of an unstable α-hydroxy nitrosamine (B1359907). This intermediate then spontaneously decomposes to form an aldehyde and a reactive diazonium ion. The diazonium ion is a potent electrophile that can alkylate cellular macromolecules, including DNA, leading to mutations and potentially initiating carcinogenesis.[7]
Genotoxicity
N-nitrosamines are classified as a "cohort of concern" under the ICH M7(R2) guideline due to their mutagenic and carcinogenic potential.[1] The alkylation of DNA by the reactive metabolites of nitrosamines can lead to the formation of DNA adducts, which, if not repaired, can cause mutations during DNA replication. These mutations can activate proto-oncogenes or inactivate tumor suppressor genes, contributing to the development of cancer.[8] Studies on other N-nitrosamine drug substance-related impurities (NDSRIs) have shown that they can induce DNA damage and micronucleus formation in human cell lines.[1][2]
Experimental Protocols
Synthesis of this compound (General Procedure)
A general method for the synthesis of N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent in an acidic medium. The following is a representative protocol that can be adapted for the synthesis of this compound.
Materials:
-
Meglumine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Ice
-
Water
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve meglumine in a mixture of water and hydrochloric acid in a flask, and cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water to the cooled meglumine solution while maintaining the temperature below 10 °C and stirring vigorously.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete.
-
Extract the product from the aqueous solution using an appropriate organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product using a suitable technique, such as column chromatography.
Note: N-nitrosamines are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.
Analytical Detection and Quantification
The detection and quantification of this compound in pharmaceutical products require highly sensitive analytical methods due to the low acceptable intake limits for nitrosamine impurities.
Commonly Employed Techniques:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection: HPLC is a widely used technique for the separation and quantification of nitrosamines.[3] Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used for the analysis of volatile nitrosamines, though it may not be suitable for thermolabile compounds like this compound.[3]
Conclusion
This compound is a critical potential impurity in pharmaceutical products formulated with meglumine. Its classification as a potential carcinogen necessitates rigorous control and monitoring. While specific experimental data on its physicochemical and biological properties are limited, the well-established knowledge of the N-nitrosamine class of compounds provides a strong basis for understanding its potential risks. This technical guide summarizes the current understanding of this compound, highlighting its formation, stability, and hypothesized metabolic activation leading to genotoxicity. The provided experimental frameworks for synthesis and analysis serve as a starting point for researchers and quality control professionals. Further research into the specific biological activities and toxicological profile of this compound is crucial for a comprehensive risk assessment and to ensure patient safety.
References
- 1. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]
- 4. This compound | SynZeal [synzeal.com]
- 5. N-nitroso compounds: their chemical and in vivo formation and possible importance as environmental carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C7H16N2O6 | CID 21943779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
N-Nitroso-meglumine: A Technical Guide to its Presumed Mechanism of Action
Disclaimer: To date, specific experimental studies detailing the complete mechanism of action of N-Nitroso-meglumine have not been published in peer-reviewed literature. The following technical guide is based on the well-established mechanism of action of the broader class of N-nitrosamine compounds, to which this compound belongs. The metabolic pathways, reactive intermediates, and downstream effects described herein are therefore hypothesized based on current scientific understanding of this class of potent genotoxic carcinogens.
Executive Summary
This compound is a nitrosamine (B1359907) impurity of concern in the pharmaceutical industry. Like other N-nitrosamines, it is presumed to be a pro-carcinogen that requires metabolic activation to exert its genotoxic effects. This process, primarily mediated by cytochrome P450 (CYP) enzymes, is thought to lead to the formation of highly reactive electrophilic species that can covalently bind to cellular macromolecules, most critically DNA. The resulting DNA adducts, if not repaired, can lead to mutations during DNA replication, a key initiating event in carcinogenesis. This guide provides a detailed overview of the hypothesized mechanism of action of this compound, along with the standard experimental protocols used to investigate the genotoxicity of N-nitrosamines.
Hypothesized Mechanism of Action
The carcinogenic activity of N-nitrosamines is a multi-step process that involves metabolic activation, formation of DNA adducts, and the subsequent cellular responses to this DNA damage.
Metabolic Activation
N-nitrosamines are metabolically activated primarily in the liver by a variety of cytochrome P450 enzymes.[1][2][3] The key initial step is the enzymatic α-hydroxylation of the carbon atom adjacent to the nitroso group.[4] This reaction forms an unstable α-hydroxy-N-nitrosamine intermediate. This intermediate then undergoes spontaneous decomposition to yield an aldehyde and a highly reactive alkyldiazonium ion.[1][2] In the case of this compound, which has a methyl group, this would be a methyldiazonium ion.
dot
Caption: Hypothesized metabolic activation pathway of this compound.
Formation of DNA Adducts
The highly electrophilic methyldiazonium ion generated from the metabolic activation of this compound can readily react with nucleophilic sites on DNA bases. This results in the formation of various DNA adducts, including O6-methylguanine, N7-methylguanine, and N3-methyladenine.[5] Of these, O6-methylguanine is considered to be the most mutagenic and carcinogenic lesion due to its propensity to cause G:C to A:T transition mutations during DNA replication.[6]
Downstream Signaling and Carcinogenesis
The formation of DNA adducts can trigger cellular DNA damage responses, including cell cycle arrest and apoptosis. If the DNA damage is not properly repaired by cellular repair mechanisms, such as base excision repair and direct reversal by O6-methylguanine-DNA methyltransferase (MGMT), the persistent adducts can lead to mispairing during DNA replication, resulting in permanent mutations. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can disrupt normal cellular growth control and contribute to the initiation and progression of cancer.[7]
Experimental Protocols for Genotoxicity Assessment
Standardized in vitro assays are crucial for assessing the genotoxic potential of N-nitrosamines. Due to the requirement for metabolic activation, these assays are typically performed with the addition of an exogenous metabolic activation system, most commonly a liver post-mitochondrial fraction (S9) from Aroclor- or phenobarbital/β-naphthoflavone-induced rodents. Hamster liver S9 is often preferred for nitrosamine testing due to its higher metabolic activity towards this class of compounds.[8][9]
Enhanced Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenicity of a chemical. For N-nitrosamines, an enhanced protocol is recommended.[10]
Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.
Methodology:
-
Tester Strains: A panel of bacterial strains, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101), should be used.
-
Metabolic Activation: The assay is conducted in the presence and absence of a metabolically active S9 mix. For nitrosamines, a high concentration of hamster liver S9 (e.g., 30%) is recommended.
-
Pre-incubation Method: The test compound, bacterial culture, and S9 mix (or buffer for non-activation conditions) are pre-incubated at 37°C for a short period (e.g., 30 minutes) before being mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+ or trp+) on each plate is counted. A compound is considered mutagenic if it induces a reproducible, dose-related increase in the number of revertant colonies.
dot
References
- 1. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 4. alpha-Hydroxylation pathway in the in vitro metabolism of carcinogenic nitrosamines: N-nitrosodimethylamine and N-nitroso-N-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study | Lhasa Limited [lhasalimited.org]
- 10. ema.europa.eu [ema.europa.eu]
N-Nitroso-meglumine: A Comprehensive Technical Review for Pharmaceutical Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso-meglumine (NSM), a nitrosamine (B1359907) impurity, has emerged as a significant concern for the pharmaceutical industry. As a potential genotoxic and carcinogenic compound, its presence in drug substances and finished drug products is under intense scrutiny by global regulatory bodies. Meglumine (B1676163), an amino sugar, is a widely used excipient in pharmaceutical formulations, primarily as a solubilizing agent and a component of ionic contrast media. The secondary amine moiety within the meglumine structure makes it susceptible to nitrosation, leading to the formation of this compound under specific processing or storage conditions. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, regulatory landscape, analytical methodologies for its detection and quantification, and its toxicological profile.
Chemical and Physical Properties
This compound, chemically known as 1-deoxy-1-(methylnitrosamino)-D-glucitol, is a derivative of meglumine. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1-deoxy-1-(methylnitrosamino)-D-glucitol | |
| CAS Number | 62137-31-9 | |
| Molecular Formula | C₇H₁₆N₂O₆ | |
| Molecular Weight | 224.21 g/mol | |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature |
Regulatory Landscape and Acceptable Intake Limits
Regulatory agencies worldwide, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), have established stringent guidelines for the control of nitrosamine impurities in pharmaceutical products. For this compound, an Acceptable Intake (AI) limit has been established to ensure patient safety. The AI represents a level of exposure with a negligible cancer risk over a lifetime.
| Regulatory Agency | Acceptable Intake (AI) Limit | Reference |
| European Medicines Agency (EMA) | 1500 ng/day | [1] |
| U.S. Food and Drug Administration (FDA) | 1500 ng/day (Potency Category 5) | [2][3] |
The FDA, under its "Carcinogenic Potency Categorization Approach for N-nitrosamines," has classified this compound as a Potency Category 5 nitrosamine.[3] This category is for nitrosamines that are not predicted to be metabolically activated to a genotoxic species or are predicted to form unstable reactive intermediates.[3]
Synthesis of this compound
A general procedure for the nitrosation of a secondary amine, which can be adapted for the synthesis of this compound, is as follows:
General Experimental Protocol for N-Nitrosamine Synthesis
-
Dissolution: The secondary amine (meglumine in this case) is dissolved in an appropriate solvent, such as water or an aqueous-organic mixture.
-
Acidification: The solution is acidified, typically with a mineral acid like hydrochloric acid or sulfuric acid, to a pH of approximately 3-4.
-
Nitrosation: A solution of a nitrosating agent, most commonly sodium nitrite (B80452) (NaNO₂), is added dropwise to the cooled, acidified solution of the amine. The reaction is typically carried out at a low temperature (0-5 °C) to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Purification: Upon completion, the reaction mixture is neutralized. The N-nitrosamine product is then extracted with an organic solvent (e.g., dichloromethane, ethyl acetate). The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography.
It is crucial to handle nitrosamines with extreme caution due to their potential carcinogenicity. All synthesis and handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Analytical Methodologies for Quantification
The detection and quantification of trace levels of this compound in pharmaceutical matrices require highly sensitive and specific analytical methods. The most commonly employed technique is Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: UHPLC-MS/MS for this compound in Tafamidis (B1682582) Meglumine
A validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of this compound in tafamidis meglumine capsules has been reported.[1][4][5]
Chromatographic Conditions:
-
Column: Teknokroma PFP (250 × 4.6 mm, 5 µm)[1]
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (B129727) (70:30 v/v)[1]
-
Flow Rate: 0.6 mL/min[1]
-
Injection Volume: 20 µL[1]
-
Column Temperature: Not specified
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transition: m/z 225.1 → m/z 177.1 (This transition is likely for the protonated molecule [M+H]⁺ and a characteristic fragment ion, though the specific fragment was not detailed in the abstract)
Method Performance:
The validation of this method demonstrated its suitability for the intended purpose.
| Parameter | Result | Reference |
| Linearity Range | 100–300 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.5 ng/mL | [1] |
| Limit of Quantification (LOQ) | 1 ng/mL | [1] |
| Recovery | Not specified |
Another study reported recovery rates of 99% to 128% for a similar UHPLC-MS/MS method.[5]
Toxicological Profile
The primary toxicological concern associated with this compound is its potential carcinogenicity, a characteristic of the broader class of N-nitrosamines. The general mechanism of action for nitrosamine-induced carcinogenicity involves metabolic activation to form reactive electrophilic species that can alkylate DNA, leading to mutations and the initiation of cancer.
Acute Toxicity:
Specific LD50 values for this compound are not available in the published literature. Material Safety Data Sheets (MSDS) for this compound typically state "No data available" for acute toxicity endpoints.
Genotoxicity and Carcinogenicity:
N-nitrosamines as a class are considered potent mutagens and carcinogens. The genotoxic mechanism is well-understood and proceeds through the following steps:
-
Metabolic Activation: Cytochrome P450 enzymes in the liver metabolize the N-nitrosamine, leading to the formation of an unstable α-hydroxy nitrosamine.
-
Formation of a Diazonium Ion: The α-hydroxy nitrosamine spontaneously decomposes to form a highly reactive diazonium ion.
-
DNA Alkylation: The diazonium ion is a potent electrophile that readily reacts with nucleophilic sites on DNA bases, primarily the N7 and O6 positions of guanine.
-
Mutation and Carcinogenesis: This DNA alkylation can lead to mispairing during DNA replication, resulting in mutations. If these mutations occur in critical proto-oncogenes or tumor suppressor genes, they can lead to the initiation of carcinogenesis.
Visualizations
Logical Relationship: Formation of this compound
Caption: Formation of this compound from meglumine.
Experimental Workflow: UHPLC-MS/MS Analysis
Caption: Workflow for UHPLC-MS/MS analysis of this compound.
Signaling Pathway: General Mechanism of Nitrosamine Carcinogenesis
References
An In-Depth Technical Guide to N-Nitroso-meglumine
This technical guide provides a comprehensive overview of N-Nitroso-meglumine, a nitrosamine (B1359907) impurity of significant interest to the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, formation, analytical detection, and regulatory context.
Introduction
This compound is an N-nitrosamine impurity that can form in pharmaceutical products containing meglumine (B1676163) as an excipient.[1][2] Meglumine, an amino sugar derived from sorbitol, is widely used to enhance the solubility and stability of poorly soluble active pharmaceutical ingredients (APIs).[1] The secondary amine present in the meglumine structure is susceptible to nitrosation in the presence of nitrosating agents, leading to the formation of this compound.[1][3]
Given that N-nitrosamine compounds are classified as probable human carcinogens, their presence in drug products is a major concern for regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][4][5] Consequently, stringent control and monitoring of impurities like this compound are critical for patient safety and regulatory compliance.[2]
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 10356-92-0, 62137-31-9 (alternate) | [1][6][7][8][9] |
| Chemical Name | N-Methyl-N-((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)nitrous amide; 1-Deoxy-1-(methylnitrosamino)-D-glucitol | [1] |
| Molecular Formula | C₇H₁₆N₂O₆ | [1][8][9] |
| Molecular Weight | 224.21 g/mol | [1][9] |
| IUPAC Name | N-methyl-N-(2,3,4,5,6-pentahydroxyhexyl)nitrous amide | [9] |
| SMILES | CN(N=O)C--INVALID-LINK--O)O)O)O | [6][8] |
| InChI | InChI=1S/C7H16N2O6/c1-9(8-15)2-4(11)6(13)7(14)5(12)3-10/h4-7,10-14H,2-3H2,1H3/t4-,5+,6+,7+/m0/s1 | [6] |
Formation Pathway and Regulatory Context
This compound is formed from the reaction of meglumine with a nitrosating agent, typically under acidic conditions.[1] The nitrosating agent can originate from various sources, including residual nitrites in raw materials, excipients, or even from the manufacturing environment.[1][5]
Regulatory agencies like the FDA and EMA have implemented strict guidelines for the control of nitrosamine impurities in pharmaceutical products.[1] For this compound, the U.S. FDA has established an Acceptable Intake (AI) limit of 100 ng/day.[6] This necessitates the use of highly sensitive analytical methods to detect and quantify this impurity at trace levels.
The formation pathway of this compound from its precursor is illustrated below.
Analytical Methodologies
The detection and quantification of this compound at trace levels require highly sensitive and validated analytical methods.[1] Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with various detectors and mass spectrometry are commonly employed.[1][2]
A published method for the analysis of this compound utilizes RP-HPLC.[3][10] The key parameters of this method are outlined below.
| Parameter | Specification | Reference(s) |
| Chromatography | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | [3][10] |
| Column | Primesep 100 | [3][10] |
| Mobile Phase | A mixture of water, acetonitrile, and formic acid | [3][10] |
| Detectors | Photodiode Array (PDA) and Refractive Index (RI) detectors | [3][10] |
| Validation | The method was validated according to regulatory standards, showing high specificity, reproducibility (%RSD of 0.56), and a strong linear correlation (0.999). The average recovery was reported to be at least 98.0%. | [3][10] |
For even higher sensitivity, a UHPLC-MS/MS method has been developed for the quantification of this compound in Tafamidis Meglumine.[11]
| Parameter | Specification | Reference(s) |
| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) | [11] |
| Column | Luna column (4.6 mm × 150 mm ID, 3.0 µm particle size) | [11] |
| Flow Rate | 0.8 mL/min (isocratic mode) | [11] |
| Ionization | Heated Electrospray Ionization (HESI) in positive ion mode | [11] |
| Detection | Multiple Reaction Monitoring (MRM) mode, with a transition at m/z 223.20 to 59.10 | [11] |
The general workflow for the analytical testing of this compound in a pharmaceutical product is depicted in the following diagram.
Toxicology and Safety
This compound belongs to the class of N-nitrosamine impurities, which are known for their potential carcinogenic and mutagenic properties.[1][12] The carcinogenic risk stems from the ability of nitrosamines to alkylate DNA, which can lead to mutations.[13] Regulatory bodies have classified nitrosamine impurities as a "cohort of concern" due to their high mutagenic potency.[5]
The established Acceptable Intake (AI) limit provides a guideline for the maximum daily exposure that is considered safe over a lifetime. For this compound, this limit is crucial for risk assessment in pharmaceutical products containing meglumine.[6] The control of this impurity to levels at or below the AI is a key aspect of ensuring drug safety.
References
- 1. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]
- 2. N-Nitroso Meglumine Launch | Advent [adventchembio.com]
- 3. Development and Validation of RP-HPLC Method for the Detection of N-Nitroso Meglumine in Pharmaceutical Products [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Information Note Nitrosamine impurities [who.int]
- 6. veeprho.com [veeprho.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. This compound | SynZeal [synzeal.com]
- 9. This compound | C7H16N2O6 | CID 21943779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. rsisinternational.org [rsisinternational.org]
- 13. researchgate.net [researchgate.net]
N-Nitroso-meglumine: A Comprehensive Toxicological Profile for Drug Development Professionals
An In-depth Technical Guide
N-Nitroso-meglumine, a nitrosamine (B1359907) impurity, has emerged as a compound of significant interest to researchers, scientists, and drug development professionals. Its classification as a potential carcinogen places it under rigorous scrutiny by global regulatory bodies. This technical guide provides a comprehensive overview of the toxicological profile of this compound, drawing upon the broader understanding of N-nitroso compounds and the established regulatory frameworks for their control in pharmaceutical products.
Chemical Identity and Properties
This compound is a derivative of meglumine (B1676163), an excipient commonly used to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs). The formation of this compound can occur when residual nitrites react with the secondary amine structure of meglumine under specific conditions during drug manufacturing or storage.
| Property | Value |
| Chemical Name | N-methyl-N-((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)nitrous amide |
| Synonyms | 1-Deoxy-1-(methylnitrosamino)-D-glucitol |
| CAS Number | 62137-31-9 (Alternate: 10356-92-0)[1][2][3] |
| Molecular Formula | C₇H₁₆N₂O₆[4] |
| Molecular Weight | 224.21 g/mol [4] |
Regulatory Landscape and Acceptable Intake
N-nitroso compounds are classified as a "cohort of concern" under the International Council for Harmonisation (ICH) M7(R2) guideline due to their potential as potent mutagenic carcinogens.[5] This classification necessitates a stringent control strategy to limit patient exposure. Regulatory agencies, including the European Medicines Agency (EMA) and Health Canada, have established acceptable intake (AI) limits for various nitrosamine impurities. For this compound, an AI limit has been set based on read-across approaches from toxicological data of structurally related compounds.
| Regulatory Body | Acceptable Intake (AI) Limit |
| Health Canada | 1500 ng/day |
| European Medicines Agency (EMA) | 1500 ng/day |
| U.S. FDA | 100 ng/day (Potency Category 2 NDSRI)[2] |
Toxicological Data Summary
In the absence of specific data, the toxicological risk assessment for this compound relies heavily on the well-established toxicology of the N-nitrosamine class of compounds and in silico methods like read-across.[7][8][9]
| Toxicological Endpoint | This compound Specific Data | General Information for N-Nitrosamines |
| Acute Toxicity (LD50) | No data available[6] | Varies widely depending on the specific compound and route of administration. |
| Genotoxicity | No specific data available. Assumed to be genotoxic based on its chemical structure. | Many N-nitrosamines are potent mutagens in the Ames test, often requiring metabolic activation. They are known to cause DNA damage. |
| Carcinogenicity | No specific data available[6] | Many N-nitrosamines are potent carcinogens in various animal species, inducing tumors in multiple organs.[10][11][12] They are classified as probable human carcinogens (IARC Group 2A). |
| Reproductive Toxicity | No data available[6] | Data is limited and compound-specific. |
Mechanistic Insights into N-Nitrosamine Toxicity
The carcinogenicity of N-nitrosamines is primarily attributed to their metabolic activation into reactive electrophiles that can alkylate DNA.[13] This process initiates a cascade of events that can lead to mutations and the development of cancer.
Metabolic Activation
N-nitrosamines require metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to exert their genotoxic effects.[13] The initial step involves the α-hydroxylation of the carbon atom adjacent to the nitroso group. This unstable intermediate then undergoes spontaneous decomposition to form a highly reactive diazonium ion, which is a potent alkylating agent.[14]
DNA Adduct Formation and Mutagenesis
The generated diazonium ions can react with nucleophilic sites on DNA bases, forming DNA adducts. The formation of O⁶-alkylguanine and N⁷-alkylguanine adducts is particularly critical.[15] If not repaired by cellular DNA repair mechanisms, these adducts can lead to mispairing during DNA replication, resulting in point mutations (e.g., G:C to A:T transitions). An accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, can drive the process of carcinogenesis.
Signaling Pathways in N-Nitrosamine Carcinogenesis
The DNA damage induced by N-nitrosamines triggers cellular stress responses, including the activation of DNA damage repair pathways, cell cycle arrest, and apoptosis.[16] Chronic exposure and the resulting accumulation of DNA damage can overwhelm these protective mechanisms, leading to genomic instability and the activation of pro-carcinogenic signaling pathways. Key pathways implicated in N-nitrosamine-induced cancer include those involving p53, Ras, and PI3K/Akt.[17]
Experimental Protocols
Given the lack of specific experimental data for this compound, this section outlines the general and enhanced methodologies typically employed for the toxicological assessment of N-nitrosamine impurities, in accordance with regulatory guidelines like ICH M7.[18][19][20]
Genotoxicity Assessment: The Enhanced Ames Test
The bacterial reverse mutation assay (Ames test) is a standard method for assessing the mutagenic potential of chemical substances. For N-nitrosamines, which often require metabolic activation, an "Enhanced Ames Test" (EAT) protocol is recommended for increased sensitivity.[21]
Objective: To evaluate the mutagenic potential of a test substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.
Methodology:
-
Strains: A panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect different types of mutations.
-
Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system, typically a post-mitochondrial fraction (S9) from the livers of rats or hamsters pre-treated with enzyme inducers (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone). For nitrosamines, hamster liver S9 is often preferred due to its higher metabolic activity towards this class of compounds. The EAT protocol often utilizes a higher concentration of S9 (e.g., 10-30%).
-
Exposure: A pre-incubation method is commonly used where the test substance, bacterial culture, and S9 mix (if applicable) are incubated together before being plated on minimal glucose agar.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+ or trp+) on the test plates is counted and compared to the number of spontaneous revertant colonies on the solvent control plates. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants that is statistically significant and exceeds a certain fold-increase over the background.
In Vitro Mammalian Cell Micronucleus Test
This assay detects chromosomal damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.
Objective: To assess the clastogenic (chromosome breaking) and aneugenic (chromosome lagging) potential of a test substance in mammalian cells.
Methodology:
-
Cell Lines: Human lymphoblastoid TK6 cells or Chinese Hamster Ovary (CHO) cells are commonly used.
-
Metabolic Activation: The assay is performed with and without an S9 metabolic activation system.
-
Treatment: Cells are exposed to the test substance over a range of concentrations for a short duration (e.g., 3-6 hours) in the presence of S9, or for a longer duration (e.g., 24 hours) in the absence of S9.
-
Harvest and Staining: After treatment, cells are cultured in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells. The cells are then harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: The frequency of micronuclei in binucleated cells is determined by microscopic analysis. A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.
Rodent Carcinogenicity Bioassay
Long-term carcinogenicity studies in rodents are the gold standard for assessing the carcinogenic potential of a substance.
Objective: To determine the carcinogenic potential of a substance following long-term exposure in a rodent model.
Methodology:
-
Animal Model: Typically, two rodent species (e.g., Fischer 344 rats and B6C3F1 mice) are used.
-
Dose Selection: Dose levels are selected based on data from shorter-term toxicity studies to identify a maximum tolerated dose (MTD) and lower dose levels.
-
Administration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats) via a relevant route of exposure (e.g., oral gavage, in feed, or drinking water).
-
In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy. Tissues and organs are examined macroscopically and microscopically for the presence of tumors.
-
Data Analysis: The incidence of tumors in the treated groups is statistically compared to the incidence in the concurrent control group. A statistically significant increase in the incidence of one or more tumor types in the treated groups is evidence of carcinogenicity.
Visualizations
Formation of this compound
Caption: Formation pathway of this compound from meglumine and a nitrosating agent.
Generalized Signaling Pathway of N-Nitrosamine Carcinogenesis
Caption: Generalized signaling pathway of N-nitrosamine-induced carcinogenesis.
Conclusion
The toxicological profile of this compound is largely inferred from the extensive knowledge of the N-nitrosamine class of compounds. As a probable human carcinogen, its presence in pharmaceutical products is a significant concern that necessitates robust risk assessment and control strategies. While specific quantitative toxicological data for this compound remains limited, the established mechanisms of metabolic activation, DNA damage, and carcinogenesis for N-nitrosamines provide a strong basis for its regulation. Drug development professionals must remain vigilant in monitoring and controlling this compound impurities to ensure patient safety and regulatory compliance. The use of advanced analytical techniques, enhanced in vitro genotoxicity assays, and in silico approaches like read-across are crucial tools in the lifecycle management of this and other nitrosamine impurities.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. chemicea.com [chemicea.com]
- 4. This compound | C7H16N2O6 | CID 21943779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. instem.com [instem.com]
- 8. EMA Guidelines: Understanding Nitrosourea Acceptable Intake Limits Via Read-across [lhasalimited.org]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. [N-nitroso compounds. Analysis and possible carcinogenicity in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. impactfactor.org [impactfactor.org]
- 14. hesiglobal.org [hesiglobal.org]
- 15. MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Tobacco nitrosamines as culprits in disease: mechanisms reviewed - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ICH M7 for Nitrosamines: Steps for a Lifecycle Management - Zamann Pharma Support GmbH [zamann-pharma.com]
- 19. canada.ca [canada.ca]
- 20. ICH M7 & Nitrosamines Impurities -Updates - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]
- 21. toxys.com [toxys.com]
In Vitro Assessment of N-Nitroso-Meglumine: A Technical Guide Based on Read-Across Approaches
Disclaimer: As of the latest literature review, specific in vitro toxicological studies on N-Nitroso-meglumine are not publicly available. This guide provides a comprehensive overview of the established in vitro methodologies and known mechanisms of action for a closely related and extensively studied class of compounds: N-Nitrosamine Drug Substance-Related Impurities (NDSRIs). The data and protocols presented herein are based on surrogate NDSRIs and serve as a technical guide for researchers, scientists, and drug development professionals on the principles of in vitro assessment for such compounds.
Introduction
This compound is an N-nitrosamine impurity that can form in the presence of meglumine, a common excipient in pharmaceutical formulations, and nitrosating agents.[1] Due to their classification as probable human carcinogens, the detection and toxicological evaluation of N-nitrosamines are of significant regulatory concern. In vitro assays are critical first-tier assessments for evaluating the genotoxic and mutagenic potential of these impurities. This document outlines the key in vitro experimental protocols, data interpretation, and mechanistic pathways relevant to the study of N-nitrosamines, which can be applied by extension to this compound.
The primary mechanism of genotoxicity for most N-nitrosamines involves metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive electrophilic intermediates that can alkylate DNA, resulting in mutations and chromosomal damage.[2] Consequently, in vitro test systems for N-nitrosamines must incorporate a metabolic activation system, typically a liver S9 fraction.
Quantitative Data from In Vitro Studies of Surrogate NDSRIs
The following tables summarize quantitative data from in vitro genotoxicity and mutagenicity studies on various NDSRIs. This data is presented to provide a comparative landscape of the potency and activity of different N-nitrosamines in key assays.
Table 1: Summary of In Vitro Micronucleus Assay Results for Various NDSRIs in Human TK6 Cells with Hamster Liver S9 Activation
| N-Nitrosamine Compound | Lowest Effective Concentration (µM) for Micronucleus Induction | Fold Increase in Micronuclei at Lowest Effective Concentration | Reference |
| N-nitroso-nortriptyline | 100 | ~ 3-fold | [2] |
| N-nitroso-fluoxetine | 250 | ~ 2.5-fold | [2] |
| N-nitroso-desmethyl-diphenhydramine | 50 | ~ 4-fold | [2] |
| N-nitroso-duloxetine | 500 | ~ 3-fold | [2] |
| N-nitroso-lorcaserin | 25 | ~ 3.5-fold | [2] |
| N-nitroso-varenicline | 1000 | ~ 2.5-fold | [2] |
| N-nitroso-sertraline | 250 | ~ 3-fold | [2] |
Table 2: Summary of Bacterial Reverse Mutation (Ames) Test Results for Various NDSRIs
| N-Nitrosamine Compound | Ames Test Result | Most Sensitive Strain(s) | Metabolic Activation Requirement | Reference |
| N-nitroso-propranolol | Positive | TA100, TA1535 | Hamster Liver S9 | [3] |
| N-nitroso-nortriptyline | Positive | TA1535, WP2 uvrA(pKM101) | Hamster Liver S9 | [4][5] |
| N-nitroso-fluoxetine | Positive | TA1535, WP2 uvrA(pKM101) | Hamster Liver S9 | [4][5] |
| N-nitroso-valsartan | Negative | Not Applicable | Hamster & Rat Liver S9 | [3] |
| N-nitroso-ciprofloxacin | Negative (with high toxicity) | Not Applicable | Hamster & Rat Liver S9 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of N-nitrosamines in vitro. The following protocols are generalized from standard practices for NDSRIs.
Bacterial Reverse Mutation Assay (Ames Test - Enhanced Protocol)
The enhanced Ames test is recommended for N-nitrosamines to improve the sensitivity of detection.[6]
Objective: To assess the mutagenic potential of a test compound by its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.
Materials:
-
S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
E. coli tester strain (e.g., WP2 uvrA pKM101)
-
Test compound (this compound)
-
Metabolic activation system: Aroclor-induced hamster liver S9 fraction (30% concentration in S9 mix is often more effective than 10%)[4][5]
-
Cofactors for S9 mix (e.g., NADP, G6P)
-
Molten top agar (B569324)
-
Minimal glucose agar plates
Procedure:
-
Preparation: Prepare fresh overnight cultures of the bacterial tester strains. Prepare the S9 mix containing 30% hamster liver S9 and cofactors. Prepare various concentrations of the test compound.
-
Pre-incubation: In a test tube, add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (or buffer for non-activation conditions), and 0.05 mL of the test compound solution.
-
Incubate the mixture at 37°C for 30 minutes with shaking.[4][5]
-
Plating: After incubation, add 2.0 mL of molten top agar to the test tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a concentration-dependent increase in revertant colonies that is at least double the background (vehicle control) count.
In Vitro Micronucleus Assay
This assay detects chromosomal damage.
Objective: To determine the clastogenic (chromosome breaking) and aneugenic (chromosome loss) potential of a test compound in mammalian cells.
Materials:
-
Human TK6 cells (or other suitable mammalian cell line)
-
Test compound (this compound)
-
Metabolic activation system: Hamster liver S9 fraction
-
Culture medium (e.g., RPMI 1640)
-
Cytochalasin B (optional, to block cytokinesis)
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa or a fluorescent DNA stain)
Procedure:
-
Cell Culture: Culture TK6 cells to a suitable density.
-
Treatment: Expose the cells to various concentrations of the test compound with and without S9 metabolic activation for a short duration (e.g., 4 hours).
-
Recovery: Wash the cells to remove the test compound and S9 mix, and then culture them for a period equivalent to 1.5-2 normal cell cycles.
-
Harvesting: Harvest the cells by centrifugation.
-
Hypotonic Treatment: Resuspend the cells in a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.
-
Fixation: Fix the cells with a freshly prepared fixative.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with an appropriate DNA stain.
-
Analysis: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells (if using cytochalasin B) or mononucleated cells per concentration. A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.
Visualization of Pathways and Workflows
Caption: Metabolic activation pathway of N-nitrosamines leading to genotoxicity.
Caption: General workflow for in vitro genotoxicity assessment of N-nitrosamines.
References
- 1. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]
- 2. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. gmp-publishing.com [gmp-publishing.com]
In Vivo Metabolism of N-Nitroso-meglumine: A Technical Guide for Researchers
Disclaimer: Publicly available scientific literature lacks specific in vivo metabolism studies for N-Nitroso-meglumine. This guide, therefore, provides a comprehensive overview of the well-established principles of N-nitrosamine metabolism and leverages data from structurally similar compounds, primarily N-nitrosodiethanolamine (NDELA), to infer potential metabolic pathways and experimental approaches for this compound.
Introduction to N-Nitrosamine Metabolism
N-nitrosamines are a class of potent carcinogens that typically require metabolic activation to exert their genotoxic effects. This bioactivation is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver and other tissues. The central mechanism involves the enzymatic hydroxylation of the carbon atom adjacent (at the α-position) to the nitroso group. This process generates unstable α-hydroxy nitrosamines, which then undergo spontaneous decomposition to form highly reactive electrophilic intermediates, such as diazonium ions or carbocations. These intermediates can then form covalent adducts with cellular macromolecules, most critically DNA, leading to mutations and initiating carcinogenesis if not repaired.[1][2]
Proposed Metabolic Pathways for this compound
Based on its structure, this compound, which is N-methyl-N-(1-deoxy-D-glucitol-1-yl)nitrosamine, possesses two primary sites for metabolic attack at the α-carbons: the methyl group and the C1 of the glucitol moiety.
Primary Metabolic Activation (α-Hydroxylation):
-
Hydroxylation of the methyl group: This pathway would lead to the formation of an unstable α-hydroxymethyl intermediate, which would decompose to release a methyldiazonium ion and 1-deoxy-1-amino-D-glucitol (meglumine). The methyldiazonium ion is a potent methylating agent capable of alkylating DNA.
-
Hydroxylation of the glucitol C1: This would result in an unstable α-hydroxyglucitol intermediate. Its decomposition would generate formaldehyde (B43269) and a glucitol-derived diazonium ion, which could also potentially interact with DNA.
Other Potential Metabolic Pathways:
-
β-Oxidation and further oxidation: The polyol chain of the glucitol moiety could be susceptible to oxidation at other positions, potentially leading to a variety of polar, more readily excretable metabolites. This is analogous to the β-oxidation observed for N-nitrosodiethanolamine (NDELA).[3][4]
-
Glucuronidation: The parent compound or its hydroxylated metabolites could undergo phase II conjugation reactions, such as glucuronidation, to facilitate excretion. A glucuronide of NDELA has been identified in rat urine.[5]
-
Denitrosation: The removal of the nitroso group would represent a detoxification pathway, yielding meglumine.
Quantitative Metabolic Data (Using N-nitrosodiethanolamine as a Surrogate)
Due to the absence of specific data for this compound, the following tables summarize quantitative in vivo metabolic data for N-nitrosodiethanolamine (NDELA) in Fischer 344 rats. This provides an insight into the potential pharmacokinetic profile of a structurally related nitrosamine (B1359907).
Table 1: Excretion Profile of ¹⁴C-NDELA in Fischer 344 Rats (24 hours post-administration) [5]
| Excretion Route | Percentage of Administered Dose |
| Urine | ~95% |
| CO₂ | 0.27% - 0.83% |
Table 2: Metabolite Distribution in Urine of Fischer 344 Rats Treated with NDELA [5]
| Compound | Percentage of Total Urinary Radioactivity |
| Unchanged NDELA | 86% - 93% |
| Metabolites | 7% - 14% |
| Identified Metabolite | |
| Glucuronide of NDELA | Identified, but not quantified |
| N-nitroso-N-(2-hydroxyethyl)carboxymethylamine | Identified, but not quantified |
Table 3: DNA Adducts Identified in Rat Liver 6-24 hours after NDELA Administration [5]
| DNA Adduct | Percentage of Total DNA Radioactivity |
| N⁷-(2-Hydroxyethyl)guanine | ~10% |
| O⁶-(2-Hydroxyethyl)guanine | ~4% |
Experimental Protocols for In Vivo Metabolism Studies
The following section outlines a generalized protocol for investigating the in vivo metabolism of a nitrosamine like this compound, based on established methodologies.
4.1. Animal Model and Dosing
-
Animal Model: Male Fischer 344 rats or Syrian golden hamsters are commonly used models for nitrosamine metabolism and carcinogenicity studies.[5][6]
-
Compound Administration: For pharmacokinetic and metabolism studies, this compound (ideally radiolabeled, e.g., with ¹⁴C or ³H) would be administered via oral gavage or intraperitoneal injection.[3][5] Doses would range from a low, environmentally relevant level to a higher dose to assess dose-dependent metabolism.[5][7]
4.2. Sample Collection
-
Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 24, 48, 72 hours) to determine the primary routes of excretion.
-
Blood: Blood samples are collected at multiple time points post-administration via tail vein or cardiac puncture to determine the pharmacokinetic profile (absorption, distribution, elimination half-life).[6][7]
-
Tissues: At the end of the study, key tissues (liver, kidneys, lungs, etc.) are harvested to assess tissue distribution of the parent compound and its metabolites, and for DNA adduct analysis.
4.3. Sample Analysis
-
Radiolabel Analysis: For studies using radiolabeled compounds, liquid scintillation counting is used to quantify the total radioactivity in urine, feces, blood, and tissue homogenates.
-
Metabolite Profiling:
-
Sample Preparation: Urine may be treated with β-glucuronidase/sulfatase to hydrolyze conjugates. Tissues are homogenized and extracted with appropriate organic solvents.
-
Analytical Techniques: High-Performance Liquid Chromatography (HPLC) coupled with a radiochemical detector is used to separate and quantify the parent compound and its metabolites. For structural identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice, offering high sensitivity and specificity.[8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile nitrosamines.[8]
-
-
DNA Adduct Analysis:
-
DNA Isolation: DNA is isolated from tissues (especially the liver) using standard enzymatic or chemical methods.
-
Analysis: The isolated DNA is hydrolyzed, and the resulting adducts are analyzed by sensitive techniques such as LC-MS/MS or ³²P-postlabeling.[9]
-
Visualizations
The following diagrams illustrate a generalized workflow for an in vivo metabolism study and the proposed metabolic pathways for this compound.
Caption: Experimental workflow for an in vivo nitrosamine metabolism study.
Caption: Proposed in vivo metabolic pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. Comparative in vitro and in vivo beta-oxidation of N-nitrosodiethanolamine in different animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-oxidation of N-nitrosodiethanolamine in different animal species in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and cellular interactions of N-nitrosodiethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of N-nitrosodimethylamine in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]
- 9. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]
N-Nitroso-meglumine: A Technical Examination of its Carcinogenic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Nitroso-meglumine, a potential impurity in pharmaceutical products containing the excipient meglumine, belongs to the class of N-nitrosamines, which are recognized as potent mutagens and probable human carcinogens. Regulatory bodies, including the European Medicines Agency (EMA), have established an acceptable intake (AI) limit for this compound of 1500 ng/day, based on a negative bacterial reverse mutation (Ames) test. While this in vitro result suggests a lack of mutagenicity in that specific assay, the broader carcinogenic potential of this compound, particularly through in vivo mechanisms, warrants a thorough investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's potential carcinogenicity, detailing the general mechanisms of N-nitrosamine-induced carcinogenesis, relevant experimental protocols, and the signaling pathways implicated in the cellular response to such compounds.
Introduction to this compound
Meglumine is a widely used excipient in the pharmaceutical industry, valued for its ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs). This compound is an N-nitrosamine impurity that can form when meglumine, a secondary amine, reacts with nitrosating agents, such as nitrites, under specific conditions. The presence of nitrosamine (B1359907) impurities in pharmaceuticals is a significant concern for regulatory agencies and manufacturers due to the well-documented carcinogenic properties of this class of compounds.
General Mechanism of N-Nitrosamine Carcinogenicity
The carcinogenic activity of most N-nitrosamines is not direct but requires metabolic activation. This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver and other tissues.[1][2][3]
The key steps in the metabolic activation and carcinogenic cascade of N-nitrosamines are:
-
α-Hydroxylation: CYP enzymes catalyze the hydroxylation of the carbon atom alpha to the nitroso group.[4][5][6]
-
Formation of Unstable Intermediates: This hydroxylation leads to the formation of unstable α-hydroxynitrosamines.
-
Generation of Alkylating Agents: These intermediates spontaneously decompose to yield highly reactive electrophilic species, such as diazonium ions or carbocations.[1]
-
DNA Adduct Formation: The electrophilic intermediates react with nucleophilic sites on DNA bases, forming DNA adducts. Common adducts include O6-alkylguanine and N7-alkylguanine.[1][7][8]
-
Mutagenesis and Carcinogenesis: If not repaired, these DNA adducts can lead to mispairing during DNA replication, resulting in mutations. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can initiate and promote the development of cancer.[9]
Quantitative Data
Currently, there is a lack of publicly available quantitative data from in vivo carcinogenicity or comprehensive in vivo genotoxicity studies specifically for this compound. The primary quantitative value available is the Acceptable Intake (AI) limit established by the European Medicines Agency (EMA).
| Compound | Regulatory Body | Acceptable Intake (AI) | Basis for AI |
| This compound | EMA | 1500 ng/day | Negative bacterial reverse mutation (Ames) test |
This AI is significantly higher than that for many other nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), which are potent carcinogens with much lower AIs. The negative Ames test result for this compound suggests it does not cause point mutations in the tested bacterial strains. However, this does not exclude other potential genotoxic or carcinogenic mechanisms that may be relevant in vivo.
Experimental Protocols for Carcinogenicity and Genotoxicity Assessment
The assessment of the carcinogenic potential of a substance like this compound typically involves a battery of in vitro and in vivo tests, following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
In Vitro Genotoxicity Testing
-
Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471: This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations. As mentioned, this compound has been reported as negative in this assay.
-
In Vitro Mammalian Cell Micronucleus Test - OECD TG 487: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome number-altering) effects in cultured mammalian cells.
-
In Vitro Mammalian Chromosomal Aberration Test - OECD TG 473: This test evaluates the ability of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.
In Vivo Genotoxicity Testing
Should in vitro tests indicate a genotoxic potential, or if there are other reasons for concern, in vivo studies are conducted.[10]
-
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD TG 474: This is the most widely used in vivo genotoxicity test. It assesses chromosomal damage or damage to the mitotic apparatus in erythroblasts of the bone marrow by measuring the frequency of micronuclei in newly formed erythrocytes.
-
In Vivo Mammalian Alkaline Comet Assay - OECD TG 489: This assay detects DNA strand breaks in cells from various tissues of animals exposed to a test substance.[11][12]
-
Transgenic Rodent Somatic and Germ Cell Gene Mutation Assays - OECD TG 488: These assays use transgenic rodents to detect gene mutations in any tissue.
Long-Term Carcinogenicity Bioassays
-
Carcinogenicity Studies - OECD TG 451: These are long-term studies, typically conducted in two rodent species (e.g., rats and mice), where animals are exposed to the test substance for a major portion of their lifespan.[13][14][15][16][17] The primary endpoint is the observation of neoplastic lesions.
Signaling Pathways in N-Nitrosamine-Induced Carcinogenesis
The formation of DNA adducts by activated N-nitrosamines triggers a complex network of cellular signaling pathways involved in DNA damage response (DDR) and repair.
DNA Damage Response and Repair Pathways
Upon detection of DNA alkylation damage, cells activate a cascade of signaling pathways to arrest the cell cycle and initiate DNA repair. Key pathways include:
-
Base Excision Repair (BER): This is the primary pathway for the repair of small, non-helix-distorting base lesions, including many N-alkylpurines.[8][18][19][20][21]
-
Nucleotide Excision Repair (NER): NER is responsible for removing bulky, helix-distorting adducts.[8][18][20]
-
Mismatch Repair (MMR): The MMR system recognizes and corrects base-base mismatches and small insertions/deletions that can arise from replication errors on a damaged DNA template. MMR can also play a role in signaling apoptosis in response to certain DNA adducts.[9]
-
Direct Reversal of Damage: O6-methylguanine-DNA methyltransferase (MGMT) is a key enzyme that directly removes alkyl groups from the O6 position of guanine, a critical pre-mutagenic lesion.[18][20]
Cell Fate Signaling
If DNA damage is extensive and cannot be repaired, the cell may undergo apoptosis (programmed cell death) to prevent the propagation of mutations. Key signaling molecules in this process include the tumor suppressor protein p53. The MMR pathway has also been shown to be involved in signaling apoptosis in response to O6-alkylguanine adducts.[9]
Conclusion and Future Directions
The classification of this compound as a potential carcinogen is based on its chemical structure as an N-nitrosamine. The established AI of 1500 ng/day by the EMA, derived from a negative Ames test, provides a regulatory limit for its presence in pharmaceutical products. However, the absence of comprehensive in vivo carcinogenicity and genotoxicity data represents a significant knowledge gap.
For a more complete risk assessment, further studies are warranted, including:
-
In vivo genotoxicity assays: To determine if this compound induces genetic damage in a whole-animal system.
-
Long-term carcinogenicity bioassays: To definitively assess its tumor-inducing potential upon chronic exposure.
-
Metabolism studies: To understand how this compound is metabolized and whether it forms DNA-reactive intermediates in vivo.
A deeper understanding of the specific biological activity of this compound will enable a more refined and accurate assessment of its risk to human health and will be crucial for ensuring the safety of pharmaceutical products containing meglumine.
References
- 1. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation, Repair, and Genotoxic Properties of Bulky DNA Adducts Formed from Tobacco-Specific Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. In vivo genetic toxicity assessments for nitrosamines | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. quantics.co.uk [quantics.co.uk]
- 14. Oecd 541 guidelines | PPTX [slideshare.net]
- 15. policycommons.net [policycommons.net]
- 16. medboundhub.com [medboundhub.com]
- 17. mhlw.go.jp [mhlw.go.jp]
- 18. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
N-Nitroso-meglumine: A Technical Guide on Genotoxicity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso-meglumine, a potential nitrosamine (B1359907) impurity in pharmaceutical products containing meglumine, has come under regulatory scrutiny due to the well-established carcinogenic potential of the N-nitrosamine class of compounds.[1] Meglumine is a common excipient used to enhance the solubility and stability of active pharmaceutical ingredients.[1] The formation of this compound can occur when meglumine, a secondary amine, reacts with nitrosating agents.[1] This guide provides a comprehensive overview of the available information regarding the genotoxicity of this compound, outlines standard experimental protocols for its assessment, and discusses the current regulatory landscape.
Chemical Identity of this compound
| Property | Value |
| Chemical Name | N-methyl-N-((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)nitrous amide; 1-Deoxy-1-(methylnitrosamino)-D-glucitol |
| CAS Number | 10356-92-0[1] |
| Molecular Formula | C7H16N2O6[1] |
| Molecular Weight | 224.21 g/mol [1] |
| Structure | (Image of the chemical structure of this compound would be placed here in a full whitepaper) |
Regulatory Framework and Acceptable Intake Limits
Regulatory agencies, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), have established acceptable intake (AI) limits for various nitrosamine impurities to ensure patient safety.[1][2]
The AI limits for this compound differ between these two major regulatory bodies, reflecting different approaches to risk assessment in the absence of publicly available, compound-specific carcinogenicity data.
| Regulatory Agency | Acceptable Intake (AI) Limit | Basis for Limit |
| European Medicines Agency (EMA) | 1500 ng/day[3][4][5] | Likely based on a negative result in a bacterial reverse mutation (Ames) test.[4] |
| U.S. Food and Drug Administration (FDA) | 100 ng/day[6] | Categorized as a Potency Category 2 Nitrosamine Drug Substance-Related Impurity (NDSRI), based on structure-activity relationship (SAR) considerations.[6][7] |
The higher AI limit set by the EMA suggests that this compound is likely not mutagenic in the Ames test. The more conservative limit from the FDA is based on a potency categorization approach that considers the structural alerts of the molecule.
Standard Genotoxicity Assessment Workflow
The evaluation of a compound's genotoxic potential typically follows a tiered approach, starting with in vitro assays and proceeding to in vivo studies if necessary. The following diagram illustrates a standard workflow for assessing the genotoxicity of a nitrosamine impurity like this compound.
Caption: A typical workflow for assessing the genotoxicity of a nitrosamine impurity.
Experimental Protocols for Key Genotoxicity Assays
While specific experimental data for this compound is not publicly available, the following are detailed methodologies for the standard assays that would be used for its evaluation.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is designed to detect point mutations (base substitutions and frameshifts) induced by a chemical.
-
Principle: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli are exposed to the test substance. Mutagenic compounds can cause a reverse mutation, allowing the bacteria to grow on a histidine- or tryptophan-deficient medium.
-
Methodology (OECD 471):
-
Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101).
-
Metabolic Activation: The assay is performed with and without a metabolic activation system (S9 fraction from induced rat or hamster liver) to mimic mammalian metabolism, as many nitrosamines are indirect mutagens.
-
Procedure:
-
Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.
-
Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated. This method is often more sensitive for detecting nitrosamines.
-
-
Dose Levels: A preliminary toxicity test determines the appropriate concentration range. At least five different analyzable concentrations of the test substance are used.
-
Controls: A vehicle control and positive controls (known mutagens for each strain with and without S9) are run concurrently.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in revertant colonies and/or a reproducible increase at one or more concentrations.
-
In Vitro Mammalian Cell Micronucleus Test
This assay detects chromosomal damage (clastogenicity) or disruption of the mitotic apparatus (aneugenicity).
-
Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, formed from chromosome fragments or whole chromosomes that lag behind during cell division.
-
Methodology (OECD 487):
-
Cell Lines: Human lymphocytes or established cell lines like CHO, V79, TK6, or L5178Y are used.
-
Metabolic Activation: The test is conducted with and without an S9 fraction.
-
Procedure:
-
Cells are exposed to the test substance for a short period (3-6 hours) with and without S9, and for a longer period (1.5-2 normal cell cycles) without S9.
-
Cytokinesis is often blocked using cytochalasin B to allow for the identification of cells that have completed one mitotic division (binucleated cells).
-
-
Dose Levels: A range of concentrations is tested, with the highest concentration inducing significant cytotoxicity.
-
Controls: Vehicle and positive controls (a clastogen and an aneugen) are included.
-
Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.
-
Data Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
-
In Vivo Mammalian Erythrocyte Micronucleus Test
This assay assesses genotoxicity in a whole animal model, accounting for in vivo metabolism, pharmacokinetics, and DNA repair.
-
Principle: The test detects damage to the chromosomes or mitotic apparatus of erythroblasts in the bone marrow by analyzing the frequency of micronucleated immature erythrocytes.
-
Methodology (OECD 474):
-
Animal Model: Typically, mice or rats are used.
-
Administration: The test substance is administered via a relevant route of exposure, usually once or twice.
-
Dose Levels: At least three dose levels are used, up to a maximum of 2000 mg/kg, with the highest dose showing some evidence of toxicity.
-
Controls: Vehicle and positive controls are used.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after treatment (e.g., 24 and 48 hours).
-
Slide Preparation and Analysis: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes. At least 4000 immature erythrocytes per animal are scored for micronuclei.
-
Data Analysis: A statistically significant, dose-related increase in the frequency of micronucleated immature erythrocytes in treated animals indicates a positive result.
-
Signaling Pathways and Logical Relationships in Genotoxicity Assessment
The following diagram illustrates the logical flow of how genotoxicity data influences the regulatory classification and acceptable intake limits for a nitrosamine impurity.
Caption: Logical flow from genotoxicity data to regulatory acceptable intake (AI) limits.
Conclusion
References
- 1. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. EMA Q&A Appendix 1 update posted on Feb. 26, 2024 - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. asianpubs.org [asianpubs.org]
- 6. veeprho.com [veeprho.com]
- 7. scribd.com [scribd.com]
Methodological & Application
Application Notes & Protocols for the Detection of N-Nitroso-meglumine in Pharmaceuticals
Introduction
N-Nitroso-meglumine is a nitrosamine (B1359907) impurity that can form in pharmaceutical products containing meglumine (B1676163) as an excipient.[1][2][3] Meglumine, an amino sugar derived from sorbitol, contains a secondary amine structure that is susceptible to nitrosation.[1][3] This reaction can occur in the presence of nitrosating agents, such as nitrite (B80452) impurities, under specific, often acidic, conditions during the manufacturing or storage of the drug product.[3][4][5]
Due to their classification as probable human carcinogens, the presence of nitrosamine impurities in pharmaceuticals is a significant safety concern for regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][6][7] Consequently, stringent control and monitoring of impurities like this compound are mandated.[3][8] Pharmaceutical manufacturers are required to perform risk assessments, conduct confirmatory testing with highly sensitive analytical methods, and implement control strategies to ensure these impurities are kept below strict acceptable intake (AI) limits.[4][9] The development of robust, validated analytical methods is therefore critical for regulatory compliance and patient safety.[1][2]
Formation Pathway of this compound
This compound is formed through the chemical reaction between meglumine and a nitrosating agent. The most common pathway involves the reaction of the secondary amine group in the meglumine molecule with nitrous acid (HNO₂), which is typically formed from nitrite salts (e.g., sodium nitrite) under acidic conditions.[3][4]
Analytical Methodologies
The detection of this compound to the required trace levels (parts per billion) necessitates highly sensitive and selective analytical techniques.[3][10][11] The primary methods employed are based on chromatography coupled with advanced detectors.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for nitrosamine analysis due to its exceptional sensitivity and selectivity.[6][12] It can accurately quantify trace levels of this compound even in complex pharmaceutical matrices. High-resolution mass spectrometry (LC-HRMS) is also used for its high mass accuracy, which aids in confident identification.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While excellent for volatile nitrosamines, GC-MS is less suitable for non-volatile or thermally labile compounds like this compound without derivatization.[14]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Validated RP-HPLC methods coupled with Photo Diode Array (PDA) and Refractive Index (RI) detectors have been successfully developed for the quantification of this compound.[1][2] While potentially less sensitive than LC-MS/MS, this method can be a robust option for quality control laboratories.
Quantitative Data Summary
The performance of analytical methods is evaluated based on several key parameters. The table below summarizes typical quantitative data for the detection of nitrosamine impurities, including this compound.
| Parameter | LC-MS/MS & LC-HRMS | RP-HPLC | GC-MS/MS |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL[14] | Method Dependent | ~0.1 ppb[14] |
| < 1 ng/mL (LC-HRAM)[14] | < 3 ppb[15] | ||
| 3 - 112 pg/mL[16] | |||
| 20 ng/g (in sartans)[17] | |||
| Limit of Quantitation (LOQ) | 0.005 ppm (LC-HRMS)[13] | Method Dependent | 0.1 - 5.1 pg/mg[16] |
| 50 ng/g (in sartans)[17] | |||
| Linearity (Correlation Coefficient, r²) | > 0.995[17] | > 0.999[1][2] | > 0.996[15] |
| Recovery (%) | 80 - 120%[17] | > 98.0%[1][2] | 87 - 102%[16] |
| Precision (%RSD) | < 7.0%[16] | < 0.6%[1][2] | Method Dependent |
Experimental Workflows & Protocols
General Sample Preparation Workflow
Effective sample preparation is crucial to isolate this compound from the drug matrix and avoid interferences.[18] It is also critical to prevent the artificial formation of nitrosamines during this stage by controlling pH and protecting samples from light.[14]
Protocol 1: LC-MS/MS Method
This protocol provides a general framework for the sensitive detection of this compound using LC-MS/MS. Method parameters must be optimized and validated for the specific drug product matrix.[19]
A. Sample Preparation:
-
Accurately weigh a portion of powdered drug product (e.g., 100 mg) into a centrifuge tube.[14]
-
Add an appropriate extraction solvent (e.g., 1 mL of methanol or a methanol/water mixture).[14]
-
If available, add an internal standard solution (e.g., stable isotope-labeled this compound).
-
Vortex the tube for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample to pelletize insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial to protect from light.[14]
-
The sample is now ready for injection.
B. Chromatographic Conditions:
| Parameter | Setting |
| Instrument | UHPLC system coupled to a triple quadrupole mass spectrometer[20] |
| Column | C18 Reverse-Phase Column (e.g., Xselect® HSS T3, 150 x 3.0 mm, 3.5 µm)[17] |
| Mobile Phase A | 0.1% Formic Acid in Water[17] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (2:8)[17] |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 10 µL[17] |
| Gradient Elution | Optimized to separate this compound from the API and other matrix components. |
C. Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[12] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[12] |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound and its internal standard must be determined and optimized. |
| Source Temp. | 230 °C[21] |
| Interface Temp. | 250 °C[21] |
D. Data Analysis:
-
Create a calibration curve using a series of this compound standard solutions of known concentrations.[14]
-
Quantify the amount of this compound in the sample by comparing its peak area (or the ratio to the internal standard) against the calibration curve.[14]
Protocol 2: RP-HPLC Method with UV/RI Detection
This method, adapted from published literature, is suitable for quantifying this compound when LC-MS/MS is not available.[1][2]
A. Sample Preparation:
-
Follow the sample preparation steps (1-7) as outlined in the LC-MS/MS protocol. The final solvent should be compatible with the mobile phase.
B. Chromatographic Conditions:
| Parameter | Setting |
| Instrument | HPLC system with Photo Diode Array (PDA) and Refractive Index (RI) detectors[1][2] |
| Column | Primesep 100[1][2] |
| Mobile Phase | A mixture of Water, Acetonitrile, and Formic Acid (proportions must be optimized)[1][2] |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 20 µL |
| Detection | PDA at an appropriate wavelength and/or RI detector |
C. Data Analysis:
-
Generate a calibration curve using external standards of this compound.
-
Quantify the sample by comparing the peak response to the calibration curve. The method demonstrated a strong linear correlation (r² > 0.999) and high recovery (>98.0%).[1][2]
Overall Analytical Workflow
The complete process from receiving a sample to reporting the final result follows a structured workflow to ensure data integrity and regulatory compliance.
References
- 1. Development and Validation of RP-HPLC Method for the Detection of N-Nitroso Meglumine in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]
- 4. fda.gov [fda.gov]
- 5. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. FDA revises final guidance on nitrosamine impurities | RAPS [raps.org]
- 10. trial.medpath.com [trial.medpath.com]
- 11. N-Nitroso Meglumine Launch | Advent [adventchembio.com]
- 12. waters.com [waters.com]
- 13. fda.gov [fda.gov]
- 14. benchchem.com [benchchem.com]
- 15. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 16. researchgate.net [researchgate.net]
- 17. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. fda.gov [fda.gov]
- 20. shimadzu.com [shimadzu.com]
- 21. shimadzu.com [shimadzu.com]
Application Notes and Protocols for the LC-MS/MS Analysis of N-Nitroso-meglumine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso-meglumine is a potential genotoxic impurity that can form in pharmaceutical products containing meglumine, a common excipient used to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[1][2] Due to the carcinogenic potential of nitrosamine (B1359907) impurities, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent limits for their presence in drug products.[3][4] Consequently, highly sensitive and specific analytical methods are required for the accurate detection and quantification of this compound at trace levels.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and robustness.[5][6] This document provides detailed application notes and a comprehensive protocol for the analysis of this compound in pharmaceutical matrices using LC-MS/MS.
Formation Pathway of this compound
This compound is formed from the reaction of meglumine, a secondary amine, with nitrosating agents.[2] The presence of nitrite (B80452) sources (e.g., sodium nitrite) under acidic conditions can facilitate this reaction during the manufacturing process or storage of the drug product.[1][2]
Figure 1: Simplified formation pathway of this compound.
Experimental Protocols
This section outlines a detailed protocol for the LC-MS/MS analysis of this compound.
Reagents and Materials
-
This compound reference standard (purity >95%)
-
Meglumine
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Syringe filters (0.22 µm, PVDF or other suitable material)
-
Autosampler vials
Standard and Sample Preparation
Standard Solution Preparation:
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable diluent (e.g., 80:20 v/v methanol:water) to create calibration standards ranging from the limit of quantification (LOQ) to a suitable upper concentration.
Sample Preparation (for a drug product):
-
Accurately weigh a portion of the ground drug product equivalent to a target concentration of the API (e.g., 20 mg/mL) into a centrifuge tube.
-
Add a defined volume of extraction solvent (e.g., methanol or a mixture of methanol and water).
-
Vortex the sample for 5 minutes to ensure thorough mixing.
-
Sonicate the sample for 10-15 minutes to facilitate extraction.
-
Centrifuge the sample at a high speed (e.g., 4500 rpm) for 15 minutes to pelletize insoluble excipients.[3]
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These parameters may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM)
For quantitative analysis, multiple reaction monitoring (MRM) is employed. The precursor ion ([M+H]⁺) of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.
Table 3: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 225.1 | 59.1 (Quantifier) | 0.05 | 30 | 15 |
| 225.1 | 75.1 (Qualifier) | 0.05 | 30 | 12 |
Note: The MRM transition of m/z 223.20 to 59.10 has also been reported, which may correspond to the [M-H]⁻ ion in negative ionization mode or a different adduct.[7][8] The parameters in Table 3 are for the protonated molecule in positive ESI mode. Optimization of cone voltage and collision energy is crucial for achieving optimal sensitivity.
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound.
Figure 2: Workflow for the LC-MS/MS analysis of this compound.
Data Presentation and System Suitability
Quantitative data should be presented in a clear and organized manner. A system suitability test must be performed before sample analysis to ensure the performance of the LC-MS/MS system.
Table 4: Example Calibration Data for this compound
| Concentration (ng/mL) | Peak Area (Quantifier) |
| 0.1 | 1520 |
| 0.25 | 3850 |
| 0.5 | 7650 |
| 1.0 | 15400 |
| 2.5 | 38200 |
| 5.0 | 76800 |
| Correlation Coefficient (r²) | > 0.995 |
Table 5: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | < 15% (for 6 replicate injections at a low concentration) |
Conclusion
The provided application notes and protocols offer a comprehensive guide for the sensitive and reliable quantification of this compound in pharmaceutical products using LC-MS/MS. Adherence to these methodologies, with appropriate validation for the specific matrix, will enable researchers, scientists, and drug development professionals to meet the stringent regulatory requirements for the control of nitrosamine impurities, ensuring the safety and quality of pharmaceutical products.
References
- 1. antisel.gr [antisel.gr]
- 2. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]
- 3. fda.gov [fda.gov]
- 4. waters.com [waters.com]
- 5. N-Nitroso Meglumine | 62137-31-9 [alfaomegapharma.com]
- 6. Nitrosamine synthesis by nitrosation [organic-chemistry.org]
- 7. shimadzu.com [shimadzu.com]
- 8. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of N-Nitroso-meglumine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso-meglumine (NMeg) is a nitrosamine (B1359907) impurity that can form in pharmaceutical products containing meglumine, a common excipient used to increase the solubility of active pharmaceutical ingredients (APIs).[1][2][3] Due to the potential carcinogenic nature of nitrosamine impurities, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for their monitoring and control in pharmaceutical products.[2][4][5] Accurate and sensitive analytical methods are therefore crucial for the quantification of NMeg to ensure patient safety and regulatory compliance.[2][4]
This document provides detailed application notes and protocols for the quantification of this compound in pharmaceutical products, based on established analytical techniques.
Analytical Methodologies
Several highly sensitive analytical methods are employed for the detection and quantification of this compound, including Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[1][4][6] LC-MS/MS methods are particularly suitable for detecting the trace levels of nitrosamine impurities required by regulatory agencies.[4]
RP-HPLC Method
A validated RP-HPLC method can be utilized for the identification and quantification of this compound. This method demonstrates good specificity, linearity, and accuracy.[1][3]
UHPLC-MS/MS Method
For higher sensitivity and selectivity, a UHPLC-MS/MS method is recommended. This technique is capable of quantifying trace levels of NMeg, often in the parts per billion (ppb) range, and is compliant with the stringent regulatory requirements for nitrosamine analysis.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative performance parameters of the described analytical methods for this compound.
Table 1: RP-HPLC Method Performance [1][3]
| Parameter | Result |
| Linearity (Correlation Coefficient, r) | > 0.999 |
| System Suitability (% RSD) | 0.56 |
| Accuracy (Average Recovery) | ≥ 98.0% |
| Precision at LOQ (% RSD) | Not explicitly stated, but method demonstrates good precision |
| Limit of Quantification (LOQ) | Not explicitly stated |
Table 2: UHPLC-MS/MS Method Performance [6][7]
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.990 |
| Limit of Quantification (LOQ) | 0.25 µg/mL[6] / 1 ng/mL[7] |
| Limit of Detection (LOD) | 0.5 ng/mL[7] |
| Accuracy (Recovery) | 99% - 128%[6] |
| Linearity Range | LOQ to 1.893 µg/mL[6] / 100-300 ng/mL[7] |
Experimental Protocols
Protocol 1: Sample Preparation for Analysis
This protocol describes the general steps for preparing a drug substance or product for NMeg analysis.
Materials:
-
This compound reference standard
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Volumetric flasks
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)[8]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., methanol or a mixture of water and acetonitrile (B52724) with formic acid).[1][9]
-
Perform serial dilutions of the stock solution to prepare calibration standards at various concentration levels.
-
-
Sample Preparation (Drug Substance):
-
Sample Preparation (Drug Product - Tablets):
-
Crush a suitable number of tablets to obtain a fine powder.
-
Accurately weigh an amount of the powder equivalent to a target concentration of the API.
-
Transfer the powder to a centrifuge tube and add a defined volume of diluent.
-
Vortex the mixture for an extended period (e.g., 40 minutes) to ensure complete extraction.[8]
-
Centrifuge the sample at a specified speed (e.g., 4500 rpm) for a set time (e.g., 15 minutes) to pelletize insoluble excipients.[8]
-
-
Filtration:
-
Filter the supernatant from the sample preparation step through a 0.22 µm syringe filter into an HPLC vial for analysis.[8]
-
Protocol 2: RP-HPLC Method for this compound Quantification[1][3]
Instrumentation:
Chromatographic Conditions:
-
Mobile Phase: A mixture of water, acetonitrile, and formic acid.[1][3] The exact gradient or isocratic conditions should be optimized based on the specific application.
-
Flow Rate: To be optimized for the specific column and system.
-
Column Temperature: To be maintained at a constant temperature.
-
Injection Volume: To be optimized.
-
Detector Wavelength: To be determined based on the UV absorbance spectrum of this compound.
Analysis:
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 3: UHPLC-MS/MS Method for this compound Quantification[6][7]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6][7]
Chromatographic Conditions:
-
Column: Luna column (4.6 mm × 150 mm, 3.0 µm particle size)[6] or Teknokroma PFP column (250 × 4.6 mm, 5µ).[7]
-
Mobile Phase:
-
Column Temperature: Maintained at a constant temperature.
-
Injection Volume: 20 µL.[7]
Mass Spectrometry Conditions:
Analysis:
-
Inject the prepared standard solutions to establish a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample using the area of the specific MRM transition peak and the calibration curve.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the analysis of this compound.
Caption: Formation pathway of this compound.
Caption: General experimental workflow for NMeg analysis.
Caption: Logical flow of the UHPLC-MS/MS system.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]
- 3. Development and Validation of RP-HPLC Method for the Detection of N-Nitroso Meglumine in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Nitroso Meglumine Launch | Advent [adventchembio.com]
- 5. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. lcms.cz [lcms.cz]
Application Notes and Protocols for the Preparation of N-Nitroso-meglumine Reference Standard
Abstract:
This document provides a comprehensive guide for the preparation, purification, and characterization of an N-Nitroso-meglumine reference standard. This compound is a potential genotoxic impurity that can form in pharmaceutical products containing meglumine (B1676163), a common excipient.[1] The availability of a well-characterized reference standard is crucial for the accurate detection, quantification, and control of this impurity to ensure drug safety and regulatory compliance.[1] This application note details a representative synthesis protocol based on the nitrosation of meglumine, followed by a purification procedure. Furthermore, it outlines analytical protocols for the characterization and purity assessment of the prepared standard using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.
Introduction
Meglumine, an amino sugar derived from sorbitol, is widely used as an excipient in pharmaceutical formulations to enhance the solubility and stability of poorly soluble drugs.[1] As a secondary amine, meglumine can react with nitrosating agents, such as nitrites, under acidic conditions to form this compound.[1] N-nitrosamines are a class of compounds that are considered probable human carcinogens, and their presence in pharmaceutical products is a significant concern for regulatory agencies worldwide, including the FDA and EMA.[1]
The stringent regulatory landscape necessitates the development of sensitive and reliable analytical methods for the detection and quantification of nitrosamine (B1359907) impurities in drug substances and products. A critical component for the validation and routine use of these analytical methods is the availability of a high-purity, well-characterized reference standard of the specific nitrosamine impurity.
This document provides detailed protocols for the laboratory-scale preparation of an this compound reference standard. It is intended for researchers, scientists, and drug development professionals involved in quality control, analytical development, and regulatory affairs in the pharmaceutical industry.
Chemical Information:
| Parameter | Value |
| Chemical Name | 1-Deoxy-1-(methylnitrosamino)-D-glucitol |
| Synonyms | N-Methyl-N-((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)nitrous amide |
| CAS Number | 10356-92-0 |
| Molecular Formula | C₇H₁₆N₂O₆ |
| Molecular Weight | 224.21 g/mol |
Experimental Protocols
2.1. Preparation of this compound
This protocol describes a general method for the nitrosation of meglumine using sodium nitrite (B80452) in an acidic medium. Caution: N-nitrosamines are potent carcinogens and should be handled with extreme care using appropriate personal protective equipment (PPE) and engineering controls (e.g., a certified chemical fume hood).
Materials:
-
Meglumine (CAS: 6284-40-8)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Dissolution of Meglumine: In a round-bottom flask, dissolve a specific amount of meglumine in deionized water.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Acidification: Slowly add concentrated hydrochloric acid dropwise to the meglumine solution to achieve an acidic pH (pH 1-2). Maintain the temperature below 5 °C.
-
Preparation of Nitrosating Agent: In a separate beaker, prepare an aqueous solution of sodium nitrite.
-
Nitrosation Reaction: Slowly add the sodium nitrite solution dropwise to the acidic meglumine solution using a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by a suitable technique (e.g., TLC or a rapid LC method).
-
Work-up and Extraction: Once the reaction is deemed complete, transfer the mixture to a separatory funnel.
-
Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentration: Filter the solution to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.
2.2. Purification of this compound
The crude product obtained from the synthesis will likely contain unreacted starting materials and by-products. Purification is essential to achieve the high purity required for a reference standard.
Materials:
-
Crude this compound
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvent system for elution (e.g., a gradient of methanol (B129727) in dichloromethane)
-
Glass column for chromatography
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Protocol:
-
Preparation of Silica Gel Column: Prepare a silica gel column using a suitable slurry packing method with the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in dichloromethane).
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Pooling and Concentration: Combine the fractions containing the pure this compound (as determined by TLC) and concentrate them using a rotary evaporator to yield the purified product.
-
Final Drying: Dry the purified this compound under a high vacuum to remove any residual solvents.
2.3. Analytical Characterization
The identity, purity, and potency of the prepared reference standard must be thoroughly characterized.
2.3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method provides a means to assess the purity of the synthesized this compound. A study has demonstrated a validated RP-HPLC method for its detection.[2][3]
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | HPLC with a Photo Diode Array (PDA) or UV detector |
| Column | Primesep 100, or a suitable reverse-phase column (e.g., C18, 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Water: Acetonitrile: Formic Acid |
| Detection | UV detector |
| Injection Volume | 10 µL |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the purified this compound in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile) to prepare a stock solution. Further dilute to a working concentration.
-
Sample Solution: Prepare the sample solution of the synthesized material at the same concentration as the standard solution.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times to check for system suitability (e.g., %RSD of peak area and retention time).
-
Inject the sample solution.
-
Calculate the purity of the synthesized this compound by the area percentage method.
2.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification
LC-MS/MS is a highly sensitive and specific technique for the unambiguous identification and trace-level quantification of nitrosamine impurities.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| LC System | UHPLC or HPLC system |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Column | Luna column (4.6 mm × 150 mm ID, 3.0 µm particle size) or equivalent[4] |
| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous and organic solvents (e.g., 0.1% formic acid in water and methanol)[4] |
| Flow Rate | 0.8 mL/min[4] |
| MRM Transition | m/z 223.20 → 59.10[4] |
Procedure:
-
Optimize the mass spectrometer parameters (e.g., collision energy, cone voltage) by infusing a standard solution of this compound.
-
Develop a chromatographic method to achieve adequate retention and separation from potential matrix components.
-
Perform injections of the prepared standard to confirm its identity by comparing the retention time and the mass transition with a known reference.
-
For quantification, a calibration curve can be constructed using serial dilutions of the reference standard.
Data Presentation
Table 1: Summary of Analytical Method Validation Data for this compound
| Parameter | HPLC Method | LC-MS/MS Method |
| Linearity Range | - | 0.25 µg/mL to 1.893 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[2][3] | > 0.990[4] |
| Limit of Detection (LOD) | - | - |
| Limit of Quantification (LOQ) | - | 0.25 µg/mL[4] |
| Recovery | > 98.0%[3] | 99% to 128%[4] |
| Precision (%RSD) | 0.56 (system suitability)[2][3] | - |
Note: The data presented is based on published literature and should be verified during in-house method validation.
Visualizations
Caption: Workflow for the preparation of this compound reference standard.
Caption: Analytical workflow for the characterization of the reference standard.
Conclusion
This document provides a detailed and practical guide for the preparation and characterization of an this compound reference standard. The successful synthesis, purification, and comprehensive analytical characterization of this standard are essential for the accurate risk assessment and control of this potential impurity in pharmaceutical products. The provided protocols and data serve as a valuable resource for laboratories involved in ensuring the quality and safety of medicines containing meglumine. Adherence to good laboratory practices and safety precautions is paramount when handling N-nitrosamine compounds.
References
- 1. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]
- 2. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Protocol for the Risk Assessment of N-Nitroso-meglumine in Pharmaceutical Products
Version: 1.0
Application Note
Introduction
N-nitrosamines are a class of chemical compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[1] These impurities can form during the synthesis of active pharmaceutical ingredients (APIs) or in the finished drug product during its shelf life.[2] Meglumine (B1676163), an amino sugar derived from sorbitol, is a common excipient used to increase the solubility of poorly soluble drugs.[3] The secondary amine in the meglumine structure can react with nitrosating agents, such as nitrites, under acidic conditions to form N-Nitroso-meglumine.[3] Given the potential for this compound to be present in pharmaceutical formulations, a thorough risk assessment is crucial to ensure patient safety.
This document provides a comprehensive protocol for the risk assessment of this compound, including hazard identification, risk characterization, and control strategies. It is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceutical products.
Chemistry and Formation of this compound
This compound (N-methyl-N-(2,3,4,5,6-pentahydroxyhexyl)nitrous amide) is formed from the nitrosation of meglumine. This reaction typically occurs in the presence of a nitrosating agent (e.g., nitrous acid, which can be formed from nitrite (B80452) salts in acidic conditions) and a secondary or tertiary amine.[2] The presence of nitrites as impurities in other excipients can be a potential source for this reaction.
Regulatory Landscape
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of nitrosamine (B1359907) impurities in pharmaceuticals.[4][5] These guidelines necessitate a risk-based approach to identify and mitigate the presence of nitrosamines.[5] The International Council for Harmonisation (ICH) M7 guideline provides a framework for assessing and controlling DNA-reactive (mutagenic) impurities, which includes nitrosamines as a "cohort of concern".[6] For nitrosamines without sufficient carcinogenicity data, a read-across approach from a structurally similar surrogate with robust data is recommended to establish an acceptable intake (AI) limit.[2][7]
Quantitative Data Summary
The risk assessment of this compound relies on understanding its potential carcinogenicity and establishing a safe level of exposure.
Acceptable Intake (AI) Limit
The European Medicines Agency (EMA) has established an Acceptable Intake (AI) limit for this compound. This limit is derived based on a structure-activity relationship (SAR) and/or read-across approach.
| Impurity | CAS Number | Acceptable Intake (AI) Limit (ng/day) | Basis for Limit |
| This compound | 10356-92-0 | 1500 | Structure-Activity Relationship (SAR)/Read-across |
Toxicological Data for a Read-Across Surrogate
In the absence of specific carcinogenicity data for this compound, a read-across approach using a structurally similar compound (surrogate) is a valid toxicological assessment method. A suitable surrogate should have a similar chemical structure, particularly around the N-nitroso group and its substituents, and robust toxicological data. For this compound, a potential surrogate is N-nitrosodiethanolamine (NDELA) due to the presence of hydroxyl groups, which may influence its metabolic activation and detoxification pathways.
| Surrogate Compound | CAS Number | TD50 (mg/kg/day) | Species | Target Organ | Reference |
| N-nitrosodiethanolamine (NDELA) | 1116-54-7 | 0.22 | Rat | Liver, Kidney |
Note: The selection of a surrogate should be scientifically justified and documented.
Signaling Pathways and Experimental Workflows
Metabolic Activation and Carcinogenic Mechanism of Nitrosamines
N-nitrosamines are pro-carcinogens that require metabolic activation to exert their genotoxic effects.[6] This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The metabolic activation leads to the formation of unstable α-hydroxy nitrosamines, which then spontaneously decompose to form highly reactive electrophilic diazonium ions.[6] These ions can alkylate DNA, forming DNA adducts that, if not repaired, can lead to mutations and the initiation of cancer.[1]
Risk Assessment Workflow for this compound
A systematic workflow is essential for a comprehensive risk assessment of this compound in pharmaceutical products. This involves identifying potential sources of contamination, conducting confirmatory testing, and implementing control strategies if necessary.
Experimental Protocols
Protocol 1: Detection and Quantification of this compound by LC-MS/MS
This protocol outlines a general method for the detection and quantification of this compound in a drug product using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents
-
This compound reference standard
-
Isotopically labeled internal standard (e.g., this compound-d3)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug product to be tested
2. Sample Preparation
-
Accurately weigh a portion of the powdered drug product (e.g., 100 mg) into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., 1 mL of methanol/water, 50:50 v/v).
-
Spike with an internal standard solution to a final concentration of 10 ng/mL.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-10 min: 95% to 5% B
-
10-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be determined based on reference standard infusion)
-
Internal Standard: Precursor ion > Product ion (to be determined based on reference standard infusion)
-
4. Data Analysis
-
Generate a calibration curve using the this compound reference standard (e.g., 0.1 to 100 ng/mL).
-
Quantify the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound.
Conclusion
The risk of this compound formation in pharmaceutical products containing meglumine necessitates a thorough risk assessment and, if required, the implementation of appropriate control strategies. This protocol provides a framework for conducting such an assessment, from understanding the underlying chemistry and regulatory requirements to performing analytical testing. By following a systematic approach, pharmaceutical manufacturers can ensure the safety and quality of their products.
References
- 1. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. FDA sets acceptable intake limits for nitrosamines in drugs | RAPS [raps.org]
- 4. fda.gov [fda.gov]
- 5. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. tonylutz.net [tonylutz.net]
Application Notes and Protocols: N-Nitroso-meglumine in the Context of Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso-meglumine is a member of the N-nitrosamine class of compounds, which are recognized for their potential carcinogenic properties.[1][2] Unlike many other N-nitroso compounds that are studied as experimental carcinogens in animal models, this compound is primarily of concern as a potential impurity in pharmaceutical products.[1] Its precursor, meglumine (B1676163), is a common excipient used to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[1] The formation of this compound can occur when meglumine comes into contact with nitrosating agents, such as nitrites, under acidic conditions during manufacturing or storage.[1]
Given the established carcinogenicity of N-nitroso compounds, the presence of this compound in pharmaceuticals is a significant concern for regulatory agencies and drug developers.[3] Therefore, its relevance to cancer research is primarily in the fields of toxicology, risk assessment, and analytical chemistry for the prevention of cancer.
These application notes provide an overview of the carcinogenic mechanism of N-nitroso compounds, protocols for the detection and quantification of this compound, and a summary of the carcinogenic potential of related compounds.
Mechanism of Carcinogenesis by N-Nitroso Compounds
N-nitroso compounds are not directly carcinogenic but require metabolic activation to exert their effects.[2] This process, which typically occurs in the liver, involves enzymatic hydroxylation by cytochrome P450 enzymes.[4] The resulting unstable intermediate undergoes spontaneous decomposition to form a highly reactive electrophilic alkylating agent.[2] This alkylating agent can then form covalent bonds with nucleophilic sites on DNA bases, creating DNA adducts. If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication, which can initiate the process of carcinogenesis.[2]
Caption: General signaling pathway for N-nitroso compound-induced carcinogenesis.
Quantitative Data on N-Nitroso Compound Carcinogenicity
| Compound | LD50 (mg/kg, single oral dose, adult male rats) |
| N-Nitrosomethylbenzylamine | 18 |
| N-Nitrosoethyl-2-hydroxyethylamine | >7500 |
Data from Druckrey et al., 1963a, as cited in Toxicology of N-Nitroso Compounds.[5]
Epidemiological studies have also investigated the association between dietary intake of N-nitrosodimethylamine (NDMA) and cancer risk.
| Study Population | Exposure | Hazard Ratio (HR) | 95% Confidence Interval (CI) | Cancer Type |
| EPIC-Norfolk Study | Highest vs. Lowest Quartile of NDMA Intake (Men) | 1.24 | 1.07 - 1.44 | All Cancers |
| EPIC-Norfolk Study | Per 1-SD Increase in NDMA Intake | 1.46 | 1.16 - 1.84 | Rectal Cancer |
Data from the European Prospective Investigation into Cancer and Nutrition (EPIC)-Norfolk Study.[6][7][8]
Experimental Protocols: Detection and Quantification of this compound
The detection and quantification of this compound in pharmaceutical products are critical for ensuring patient safety.[1] Highly sensitive analytical techniques are required to meet the stringent acceptable intake limits set by regulatory bodies, which are often in the range of nanograms per day.[1]
Protocol 1: Sample Preparation
-
Objective: To extract this compound from the drug product matrix.
-
Materials:
-
Drug product containing meglumine
-
Appropriate organic solvent (e.g., methanol, acetonitrile)
-
Solid Phase Extraction (SPE) cartridges (if necessary for cleanup)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Accurately weigh a portion of the ground drug product.
-
Add a measured volume of the extraction solvent.
-
Vortex vigorously for 2-5 minutes to ensure thorough mixing and dissolution of the analyte.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pelletize excipients.
-
Carefully collect the supernatant.
-
If necessary, perform a solid-phase extraction cleanup to remove interfering matrix components.
-
The final extract is then ready for analysis.
-
Protocol 2: Quantification by LC-MS/MS
-
Objective: To separate, detect, and quantify this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
-
Appropriate HPLC column (e.g., C18)
-
-
Procedure:
-
Develop a suitable chromatographic method to achieve separation of this compound from other components in the sample extract.
-
Optimize the mass spectrometer settings for the detection of this compound. This includes selecting precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Inject the sample extracts and calibration standards into the LC-MS/MS system.
-
Integrate the peak area for this compound in the samples and quantify the concentration using the calibration curve.
-
Ensure the method's Limit of Detection (LOD) and Limit of Quantification (LOQ) are below the regulatory acceptable intake limits.[1]
-
Caption: Workflow for the detection and quantification of this compound.
Conclusion
While this compound is not directly utilized in cancer research as an experimental tool, its status as a potential carcinogenic impurity in pharmaceuticals places it firmly within the interest of cancer research from a prevention and safety standpoint. Understanding the mechanisms of carcinogenesis of N-nitroso compounds, coupled with robust and sensitive analytical methods for their detection, is essential for mitigating the potential cancer risk associated with these impurities. The protocols and information provided here serve as a foundational resource for researchers, scientists, and drug development professionals working to ensure the safety and quality of pharmaceutical products.
References
- 1. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]
- 2. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Mechanisms of action of N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 5. tonylutz.net [tonylutz.net]
- 6. N-Nitroso compounds and cancer incidence: the European Prospective Investigation into Cancer and Nutrition (EPIC)-Norfolk Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thehealthsciencesacademy.org [thehealthsciencesacademy.org]
- 8. researchgate.net [researchgate.net]
Handling and storage of N-Nitroso-meglumine in the laboratory
Application Notes and Protocols for N-Nitroso-meglumine
Introduction
This compound is a nitrosamine (B1359907) impurity that can form in pharmaceutical products containing meglumine, a common excipient used to increase the solubility and stability of active pharmaceutical ingredients (APIs).[1] Due to the potential carcinogenic nature of N-nitrosamines, regulatory agencies require strict control and monitoring of these impurities in drug products.[1][2] These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound in a laboratory setting to ensure the safety of researchers and maintain the integrity of analytical standards.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 10356-92-0 | [2][3][4] |
| Molecular Formula | C₇H₁₆N₂O₆ | [3][4][5] |
| Molecular Weight | 224.21 g/mol | [1][2][3] |
| Appearance | White Solid | [4] |
| Storage Temperature | 2-8°C (Refrigerator) | [3][6] |
| Purity (by HPLC) | >95% | [2][3] |
Experimental Protocols
Protocol 1: Safe Handling and Storage of this compound
This protocol outlines the necessary precautions and procedures for safely handling and storing this compound in a laboratory environment.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5]
-
Hand Protection: Handle with chemical-resistant gloves that have been inspected prior to use. The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[5] Wash and dry hands after handling.
-
Body Protection: Wear a laboratory coat or fire/flame resistant and impervious clothing.[5] For spill cleanup or when handling larger quantities, additional protective equipment may be necessary.
-
Respiratory Protection: Use a self-contained breathing apparatus or a respirator with an appropriate filter if there is a risk of inhaling dust or aerosols, especially in poorly ventilated areas.[4][7]
2. Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area.[4]
-
A laboratory fume hood or other appropriate form of local exhaust ventilation should be used to minimize exposure.[5]
3. Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or aerosols.[7]
-
Work under a chemical fume hood.[7]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
4. Storage:
-
Store in a refrigerator at 2-8°C for long-term storage.[3][6]
-
Keep the container tightly closed in a dry and well-ventilated place.
-
This compound is stable under normal conditions of use, storage, and transport.[5]
-
Incompatible materials to avoid are strong oxidizing agents.[5]
Protocol 2: Spill and Emergency Procedures
1. Spill Cleanup:
-
Ensure adequate ventilation and wear appropriate personal protective equipment, including a self-contained breathing apparatus, to avoid inhalation of dust.[4][5]
-
Keep unnecessary personnel away from the spill area.[5]
-
Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[5]
-
Carefully sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.
-
Wash the spill area with plenty of water.[4]
-
Avoid discharge into drains, water courses, or onto the ground.[5]
2. First Aid Measures:
-
In case of inhalation: If breathing is difficult, remove the person to fresh air and keep them at rest in a position comfortable for breathing. Call a physician if symptoms develop or persist.[5]
-
In case of skin contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[5]
-
In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5]
-
In case of ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]
Protocol 3: Waste Disposal
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[5]
-
The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Ensure that all federal, state, and local environmental regulations regarding the disposal of this material are followed.[5]
-
Contaminated packaging should be disposed of in the same manner as the product itself.[5]
Visualizations
Caption: Workflow for Safe Handling of this compound.
References
- 1. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]
- 2. N-Nitroso Meglumine Launch | Advent [adventchembio.com]
- 3. clearsynth.com [clearsynth.com]
- 4. kmpharma.in [kmpharma.in]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. chemicea.com [chemicea.com]
Application Note: Analysis of N-Nitroso-meglumine in Drug Products via Spiking Studies
Introduction
N-nitrosamines are a class of chemical compounds classified as probable human carcinogens, raising significant concerns about drug safety.[1][2] Their presence in pharmaceutical products can arise from various sources, including manufacturing processes, raw materials, or degradation during storage.[2][3] Meglumine (B1676163), an amino sugar derived from sorbitol, is a widely used excipient in oral and injectable drug formulations to improve the solubility and stability of active pharmaceutical ingredients (APIs).[4] As a secondary amine, meglumine can react with nitrosating agents, such as nitrite (B80452) impurities, under specific conditions to form N-Nitroso-meglumine (N-NO-meglumine).[4][5]
Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of nitrosamine (B1359907) impurities in human drugs, mandating risk assessments and, if a risk is identified, confirmatory testing.[5][6][7] This application note provides a detailed protocol for conducting spiking studies to validate an analytical method for the accurate quantification of N-NO-meglumine in drug products. Spiking studies are essential for evaluating the performance of an analytical method by measuring the recovery of a known amount of the impurity from the drug product matrix, thereby ensuring the method's accuracy and suitability for its intended purpose.
This compound Formation Pathway
The primary pathway for the formation of N-NO-meglumine involves the reaction of the secondary amine in meglumine with a nitrosating agent. This reaction is typically facilitated by acidic conditions, which convert nitrite salts into nitrous acid (HNO₂), a potent nitrosating agent.[5]
dot
Caption: Formation of this compound from meglumine and a nitrite source.
Experimental Protocol: Spiking Study
This protocol outlines a general procedure for a spiking study using High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is the preferred technique for its high sensitivity and selectivity in quantifying trace-level nitrosamine impurities.[8][9]
3.1. Materials and Reagents
-
This compound reference standard (Purity >95%)
-
Drug product (containing meglumine)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and autosampler vials
3.2. Instrumentation
A validated LC-MS/MS system is required. The parameters below are provided as a starting point and should be optimized for the specific instrument and drug product matrix.
| Table 1: Example LC-MS/MS Instrument Parameters | |
| Parameter | Condition |
| LC Column | HILICpak VC-50 2D or equivalent HILIC column[10] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Example) | Precursor Ion (m/z) → Product Ion (m/z) |
| To be determined by direct infusion of reference standard | |
| Source Temperature | 500 °C |
| Collision Gas | Argon |
3.3. Standard and Sample Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve ~10 mg of N-NO-meglumine reference standard in 100 mL of a suitable diluent (e.g., 50:50 Methanol:Water).
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 0.5 ng/mL to 50 ng/mL).
-
Unspiked Sample (Blank): Accurately weigh a quantity of the powdered drug product equivalent to a single dose. Dissolve in the diluent, sonicate for 15 minutes, and filter through a 0.22 µm filter. This solution is used to confirm the absence of endogenous N-NO-meglumine and to assess matrix interference.
-
Spiked Sample Preparation:
-
Accurately weigh a quantity of the powdered drug product equivalent to a single dose into a volumetric flask.
-
Add a known volume of the N-NO-meglumine stock or a working standard solution to achieve a target concentration relevant to the acceptable intake (AI) limit (e.g., 100% of the specification limit).
-
Allow the spike to equilibrate with the matrix for approximately 30 minutes.
-
Add diluent to the final volume, sonicate for 15 minutes, and filter through a 0.22 µm filter.
-
Prepare spiked samples in triplicate at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
dot
Caption: Experimental workflow for the this compound spiking study.
3.4. Data Analysis and Acceptance Criteria
The primary goal is to calculate the percent recovery of the spiked analyte.
Formula for Percent Recovery: % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Spiked Concentration] x 100
The results should be presented in a clear, tabular format.
| Table 2: Example Spiking Study Results | ||||
| Spike Level | Theoretical Conc. (ng/mL) | Replicate 1 Recovery (%) | Replicate 2 Recovery (%) | Replicate 3 Recovery (%) |
| 50% | 5 | 98.5 | 101.2 | 99.1 |
| 100% | 10 | 99.8 | 97.6 | 100.5 |
| 150% | 15 | 102.1 | 98.9 | 99.4 |
| Mean Recovery (%) | 100.1 | 99.2 | 99.7 | |
| RSD (%) | 1.8 | 1.8 | 0.7 |
Acceptance Criteria:
-
Accuracy: Mean percent recovery should typically be within 80-120% for each level.
-
Precision: The relative standard deviation (RSD) of the replicate preparations should not be more than 15%.
Logical Framework for Nitrosamine Impurity Control
A spiking study is a critical component of a broader strategy for controlling nitrosamine impurities. This process begins with a risk assessment and culminates in routine testing and monitoring if a significant risk is confirmed.
dot
Caption: Logical relationship for nitrosamine impurity risk management.
Conclusion
This application note provides a comprehensive framework and a detailed protocol for conducting this compound spiking studies in pharmaceutical products. A successfully validated analytical method, demonstrated through robust spiking experiments, is fundamental for accurately assessing and controlling this potential impurity. Such studies are essential for ensuring drug product quality and safety, and for complying with global regulatory expectations for nitrosamine control.[6][7][11] Manufacturers should adapt this general protocol to their specific drug product matrices and analytical instrumentation to ensure reliable and accurate results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Control Of Nitrosamine Impurities In Human Drugs [simsonpharma.com]
- 3. Nitrosamine impurities in medicines: History and challenges | LGC Standards [lgcstandards.com]
- 4. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]
- 5. fda.gov [fda.gov]
- 6. FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs - ECA Academy [gmp-compliance.org]
- 7. npra.gov.my [npra.gov.my]
- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. shodex.com [shodex.com]
- 11. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
Application Notes and Protocols: N-Nitroso-meglumine in Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso-meglumine is an N-nitrosamine compound that can form as an impurity in pharmaceutical products containing the excipient meglumine (B1676163).[1][2] Meglumine, an amino sugar derived from sorbitol, is widely used to improve the solubility and stability of active pharmaceutical ingredients (APIs).[1] The formation of this compound occurs through the reaction of the secondary amine in meglumine with nitrosating agents, such as nitrites, under acidic conditions.[1]
As a member of the N-nitrosamine class, this compound is classified as a potential mutagenic and carcinogenic impurity.[1][3] N-nitrosamines are a "cohort of concern" according to the International Council for Harmonisation (ICH) M7(R1) guidelines due to their established genotoxicity.[3][4] The general mechanism of action for many N-nitrosamines involves metabolic activation by cytochrome P450 (CYP450) enzymes into reactive electrophilic diazonium ions.[5] These intermediates can then alkylate DNA, forming DNA adducts that, if not repaired, can lead to mutations and initiate carcinogenesis.[5][6]
While extensive mechanistic studies exist for other nitrosamines like N-nitrosodimethylamine (NDMA), specific research into the biological activity and detailed carcinogenic mechanisms of this compound is currently limited in publicly available literature. These application notes, therefore, provide a framework and proposed protocols for researchers to investigate the mechanistic toxicology of this compound, based on established methodologies for the N-nitrosamine class of compounds.
Proposed Mechanistic Pathway: Bioactivation and DNA Damage
The proposed carcinogenic mechanism for this compound follows the general pathway established for other N-nitrosamines. The process begins with metabolic activation, leading to the formation of a reactive intermediate that damages DNA, which in turn can trigger cellular responses leading to mutation or cell death.
Caption: Proposed bioactivation and DNA damage pathway for this compound.
Experimental Protocols for Mechanistic Studies
The following protocols are proposed to assess the genotoxic and mutagenic potential of this compound. These are based on standard assays used for other N-nitrosamines.
Protocol: In Vitro Micronucleus Assay for Genotoxicity
This assay determines the potential of this compound to cause chromosomal damage by detecting the formation of micronuclei in cultured mammalian cells.
Objective: To evaluate the clastogenic and aneugenic potential of this compound.
Materials:
-
Human hepatoma cell line (e.g., HepG2) or human lymphoblastoid TK6 cells.
-
This compound (high purity reference standard).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Metabolic activation system: Hamster liver S9 fraction and cofactor-I solution (NADP, G6P).[7]
-
Positive controls: Mitomycin C (-S9), Cyclophosphamide (+S9).
-
Vehicle control (e.g., sterile water or DMSO).
-
Cytochalasin B, Lysis buffer, DAPI staining solution.
Workflow:
Caption: Experimental workflow for the in vitro micronucleus assay.
Methodology:
-
Cell Culture: Culture HepG2 or TK6 cells in complete medium at 37°C and 5% CO₂. Seed cells in appropriate culture plates or flasks.
-
Treatment Preparation: Dissolve this compound in the vehicle to prepare a stock solution. Further dilute in culture medium to achieve the desired final concentrations.
-
Exposure:
-
With Metabolic Activation (+S9): Prepare the S9 mix according to the manufacturer's instructions. Aspirate the medium from cells and add the treatment medium containing this compound, S9 mix, and Cytochalasin B. Incubate for 4 hours.
-
Without Metabolic Activation (-S9): Add treatment medium containing this compound and Cytochalasin B. Incubate for a full cell cycle (approx. 24 hours).
-
-
Incubation: After the exposure period, wash the cells with PBS and replace with fresh complete medium containing Cytochalasin B. Incubate for an additional 24-48 hours.
-
Harvesting: Harvest cells by trypsinization. Centrifuge and resuspend in a hypotonic KCl solution. Fix the cells using a cold methanol:acetic acid solution.
-
Staining and Analysis: Drop the fixed cell suspension onto clean microscope slides. Air-dry and stain with a fluorescent DNA dye like DAPI. Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a fluorescence microscope.
Data Presentation (Example):
| Concentration (µM) | Metabolic Activation (S9) | % Cytotoxicity | % Micronucleated Binucleated Cells (Mean ± SD) |
| 0 (Vehicle) | - | 0 ± 2.1 | 1.2 ± 0.3 |
| 10 | - | 5 ± 3.0 | 1.4 ± 0.4 |
| 50 | - | 15 ± 4.5 | 1.8 ± 0.5 |
| 100 | - | 35 ± 5.1 | 2.5 ± 0.6 |
| 0 (Vehicle) | + | 2 ± 2.5 | 1.3 ± 0.2 |
| 10 | + | 10 ± 3.8 | 4.5 ± 0.9 |
| 50 | + | 28 ± 6.2 | 9.8 ± 1.5 |
| 100 | + | 55 ± 7.0 | 15.2 ± 2.1 |
| Mitomycin C | - | 45 ± 5.5 | 12.5 ± 1.8 |
| Cyclophosphamide | + | 50 ± 6.1 | 14.1 ± 2.0 |
| Statistically significant increase (p < 0.05) compared to vehicle control. |
Protocol: DNA Adduct Formation Analysis by LC-MS/MS
This protocol aims to identify and quantify specific DNA adducts formed after exposure to this compound, providing direct evidence of DNA alkylation.
Objective: To detect and quantify methylguanine adducts in DNA from cells treated with this compound.
Materials:
-
Cell line (e.g., HepG2) and culture reagents.
-
This compound.
-
Metabolic activation system (+S9) if required.
-
DNA extraction kit (e.g., phenol-chloroform or column-based).
-
Enzymes for DNA hydrolysis: Nuclease P1, Alkaline Phosphatase.
-
LC-MS/MS system with a suitable column (e.g., C18).
-
Reference standards for O⁶-methyl-2'-deoxyguanosine (O⁶-Me-dG) and 7-methyl-2'-deoxyguanosine (7-Me-dG).
Methodology:
-
Cell Treatment: Culture and treat HepG2 cells with this compound (with S9 activation) at various concentrations for 4-24 hours. Include a vehicle control.
-
DNA Isolation: Harvest cells and isolate genomic DNA using a high-purity DNA extraction kit. Ensure RNA is removed with RNase treatment. Quantify the DNA concentration using a spectrophotometer.
-
DNA Hydrolysis: Hydrolyze 50-100 µg of DNA to individual deoxynucleosides using a sequential digestion with nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed DNA sample into an LC-MS/MS system.
-
Separate the deoxynucleosides using a reverse-phase C18 column with a gradient elution (e.g., water/methanol with formic acid).
-
Use tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for O⁶-Me-dG and 7-Me-dG.
-
-
Quantification: Create a standard curve using the pure O⁶-Me-dG and 7-Me-dG reference standards. Quantify the number of adducts per 10⁶ or 10⁷ normal deoxynucleosides in the treated samples.
Data Presentation (Example):
| Treatment | Concentration (µM) | O⁶-Me-dG Adducts (per 10⁷ dG) | 7-Me-dG Adducts (per 10⁷ dG) |
| Vehicle Control | 0 | Not Detected | Not Detected |
| This compound | 10 | 5.2 ± 1.1 | 45.8 ± 6.3 |
| This compound | 50 | 28.4 ± 4.5 | 210.5 ± 18.9 |
| This compound | 100 | 65.1 ± 8.2 | 455.2 ± 35.1 |
Application in Drug Development and Risk Assessment
The mechanistic data generated from these protocols are crucial for the risk assessment of this compound.
Logical Relationship for Risk Assessment:
Caption: Logic flow for integrating mechanistic data into risk assessment.
-
Hazard Identification: this compound is identified as a potential genotoxic impurity in products containing meglumine.[1]
-
Dose-Response Assessment: In vitro assays, such as the micronucleus and DNA adduct studies, help establish a dose-response relationship for its toxicological effects.
-
Risk Characterization: The potency data can be used in conjunction with structure-activity relationship (SAR) models to establish a substance-specific Acceptable Intake (AI) limit. This limit represents a daily exposure level considered to pose a negligible cancer risk over a lifetime.
-
Control Strategy: Once an AI limit is established, highly sensitive analytical methods (e.g., LC-MS) are essential to ensure that the levels of this compound in the final drug product are consistently below this safety threshold.[3]
By applying these mechanistic study protocols, researchers and drug developers can generate the necessary data to accurately assess and control the risks associated with potential this compound contamination, ensuring patient safety and regulatory compliance.
References
- 1. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. rsisinternational.org [rsisinternational.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Nitroso-meglumine Separation by HPLC
Welcome to the technical support center for the analysis of N-Nitroso-meglumine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the HPLC separation of this critical nitrosamine (B1359907) impurity.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of this compound important?
A1: this compound is a potential mutagenic and carcinogenic impurity that can form in pharmaceutical products containing meglumine (B1676163), a common excipient.[1][2][3] Regulatory bodies worldwide require strict control and monitoring of such impurities to ensure patient safety.[4][5]
Q2: What are the main challenges in the HPLC analysis of this compound?
A2: The primary challenges include:
-
High Sensitivity Requirements: Detection limits often need to be in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range to meet regulatory acceptable intake (AI) limits.[3][4]
-
Peak Area Inconsistency: Fluctuations in peak area response are a known issue, which can be influenced by the diluent and other method parameters.[6]
-
Chromatographic Behavior: this compound can exhibit complex chromatographic behavior, including the potential for multiple peaks due to the presence of rotamers (conformational isomers).[6]
-
Matrix Effects: The sample matrix can interfere with the analysis, necessitating effective sample preparation and cleanup.[7][8]
Q3: What type of HPLC columns are suitable for this compound separation?
A3: Reversed-phase columns are commonly used. Specific examples include Primesep 100, Waters Cortecs C18, Kinetix biphenyl (B1667301), and Symmetry C18 columns.[1][2][6][9] The choice of stationary phase can significantly impact selectivity and resolution. For instance, phenyl-hexyl columns can offer enhanced resolution through π-π interactions.[10]
Q4: What detection methods are appropriate for this compound analysis?
A4: Due to the low concentration levels, highly sensitive detectors are required. While UV detection is possible, mass spectrometry (LC-MS/MS) is often preferred for its high sensitivity and selectivity.[3][4][11] Refractive Index (RI) detectors have also been used in validated methods.[1][2]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is tailing or fronting. What could be the cause and how can I fix it?
-
Answer:
-
Column Overload: Your sample concentration may be too high. Try diluting your sample.
-
Inappropriate Sample Solvent: The solvent used to dissolve your sample might be too strong, causing peak distortion. If possible, dissolve your sample in the initial mobile phase.[7]
-
Column Contamination: The column may be contaminated with strongly retained compounds. Clean the column according to the manufacturer's instructions. Using a guard column can help prevent this.[7]
-
Secondary Interactions: Silanol interactions can cause peak tailing. Using a mobile phase with a low pH (e.g., containing formic or acetic acid) can help suppress this.[1][12]
-
Issue 2: Inconsistent or Fluctuating Peak Area
-
Question: I am observing significant variability in the peak area for this compound across multiple injections. What should I investigate?
-
Answer:
-
Sample Stability: this compound may be unstable in your chosen diluent or under certain temperature conditions. Investigate the stability of your sample and standard solutions over time and at different temperatures.[6][13]
-
Injector Issues: Check for leaks, blockages, or improper syringe placement in your autosampler.[6]
-
Inconsistent Injection Volume: Ensure your injector is functioning correctly and delivering a consistent volume for each injection.
-
Mobile Phase Composition: In reversed-phase chromatography, small variations in the mobile phase composition can lead to significant changes in retention and peak area.[7] Ensure your mobile phase is well-mixed and degassed.
-
Issue 3: Poor Resolution or Co-elution with Other Peaks
-
Question: this compound is not well-separated from the main drug substance or other impurities. How can I improve the resolution?
-
Answer:
-
Optimize Mobile Phase: Adjust the organic-to-aqueous ratio in your mobile phase. A lower percentage of organic solvent will generally increase retention and may improve separation.
-
Change Stationary Phase: The selectivity of your column is crucial. Consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or biphenyl column, which can offer different selectivity compared to a standard C18 column.[6][10]
-
Adjust Gradient Profile: If using a gradient method, modify the slope of the gradient to enhance separation in the region where your analyte elutes.
-
Modify Mobile Phase pH: Changing the pH of the mobile phase can alter the ionization state of analytes and improve separation.
-
Issue 4: No Peak or Very Low Signal
-
Question: I am not seeing a peak for this compound, or the signal is much lower than expected. What are the possible reasons?
-
Answer:
-
Sample Degradation: The analyte may have degraded during sample preparation or storage. Prepare fresh samples and standards and ensure proper storage conditions.
-
Incorrect Wavelength (UV detection): If using a UV detector, ensure you are monitoring at an appropriate wavelength for N-nitrosamines (typically around 230 nm).[14]
-
Mass Spectrometer Optimization (LC-MS/MS): If using an MS detector, ensure that the ionization source parameters (e.g., ESI or APCI), collision energy, and MRM transitions are optimized for this compound.[6][8] In-source fragmentation could be a potential issue.[6]
-
Sample Loss during Preparation: The analyte may be lost during sample preparation steps like solid-phase extraction (SPE). Verify the recovery of your sample preparation method.[7]
-
Experimental Protocols
Below are summarized HPLC and UHPLC-MS/MS methods for the separation of this compound.
Method 1: RP-HPLC with PDA and RI Detection [1][2]
| Parameter | Condition |
| Column | Primesep 100 |
| Mobile Phase | Water, Acetonitrile, and Formic Acid |
| Detector | Photo Diode Array (PDA) and Refractive Index (RI) |
Method 2: UHPLC-MS/MS [9]
| Parameter | Condition |
| Column | Symmetry C18 (150 mm x 4.6 mm, 3.0 µm) |
| Mobile Phase A | Ammonium formate, pH adjusted to 3.0 |
| Mobile Phase B | Ethanol |
| Flow Rate | 1.0 mL/min |
| Ionization | Heated ESI in positive ion mode |
| Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition | m/z 223.20 → 59.10 |
Method 3: Alternative RP-HPLC Conditions [6]
| Parameter | Condition |
| Column | Kinetix biphenyl (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Acetic acid in water |
| Mobile Phase B | 0.1% Acetic acid in acetonitrile |
Visualized Workflows and Logic
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. Development and Validation of RP-HPLC Method for the Detection of N-Nitroso Meglumine in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]
- 4. N-Nitroso Meglumine Launch | Advent [adventchembio.com]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Nitroso meglumine - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. Nitrosamine analysis nightmare - Chromatography Forum [chromforum.org]
- 14. pmda.go.jp [pmda.go.jp]
Troubleshooting N-Nitroso-meglumine peak tailing in chromatography
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the chromatographic analysis of N-Nitroso-meglumine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a nitrosamine (B1359907) impurity that can form from meglumine (B1676163), a common excipient in pharmaceutical formulations.[1][2] Nitrosamines are classified as probable human carcinogens, making the detection and quantification of this compound critical for patient safety and regulatory compliance.[1][2]
Q2: What are the common causes of peak tailing for this compound in reverse-phase chromatography?
A2: Peak tailing for this compound is often due to interactions between the molecule's secondary amine group and residual silanol (B1196071) groups on the silica-based column packing.[2][3] Other causes can include using a mobile phase with a pH too close to the analyte's pKa, column overload, column contamination, and issues with the HPLC system such as extra-column volume.[3][4]
Q3: What is the pKa of this compound and why is it important?
Q4: Can the presence of rotamers affect the chromatography of this compound?
A4: Yes. Due to the partial double bond character of the N-N bond in nitrosamines, this compound can exist as two stable rotational isomers (rotamers).[6] This can sometimes result in the appearance of two distinct chromatographic peaks, which should not be mistaken for an impurity or peak splitting due to poor chromatography.[6]
Troubleshooting Guide: this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Step 1: Initial Assessment and System Check
Before modifying the method, ensure the HPLC system is functioning correctly.
-
Symptom: All peaks in the chromatogram are tailing.
-
Possible Cause: Extra-column dead volume.
-
Solution:
-
Check all fittings and connections for leaks or gaps.
-
Use shorter, narrower internal diameter tubing (e.g., 0.005") to connect the autosampler, column, and detector.[4]
-
Ensure the correct ferrule and nut are used for the column and fittings.
-
Step 2: Method-Related Troubleshooting
If the system check does not resolve the issue, focus on the analytical method parameters.
Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting this compound peak tailing.
Detailed Troubleshooting Steps:
-
Mobile Phase pH:
-
Issue: The mobile phase pH may be too close to the pKa of this compound, causing the presence of both ionized and non-ionized forms.
-
Solution: Incorporate an acidic modifier into the mobile phase to lower the pH. Formic acid (0.1%) is a common and effective choice that is also MS-friendly.[2] This ensures the secondary amine is protonated, minimizing interactions with silanol groups.[3]
-
-
Column Chemistry:
-
Issue: Strong interactions between the basic this compound and acidic silanol groups on the stationary phase surface.
-
Solution:
-
Use a modern, high-purity, end-capped C18 column. End-capping chemically derivatizes most of the residual silanol groups.
-
Consider a column with a polar-embedded stationary phase, which can provide shielding from silanol groups.
-
For challenging separations, alternative stationary phases like phenyl-hexyl or biphenyl (B1667301) may offer different selectivity and improved peak shape. A Kinetix biphenyl column has been reported for this compound analysis.[6]
-
-
-
Column Contamination and Degradation:
-
Issue: Accumulation of sample matrix components or strongly retained compounds on the column inlet frit or packing material can create active sites that cause tailing.
-
Solution:
-
Use a guard column to protect the analytical column.
-
Implement a column washing procedure. A generic wash sequence could be flushing with water, isopropanol, and then hexane, followed by re-equilibration with the mobile phase. Always check the column manufacturer's recommendations for specific washing protocols.
-
If a void is suspected at the column inlet, reversing the column (if permissible by the manufacturer) and flushing with a strong solvent can sometimes resolve the issue.[3]
-
-
-
Sample Overload:
-
Issue: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.
-
Solution: Dilute the sample and reinject. If the peak shape improves, the original sample was likely overloaded.
-
-
Sample Solvent:
-
Issue: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Experimental Protocols
Protocol 1: RP-HPLC Method for this compound
This protocol is based on a validated method for the detection of this compound.[2]
-
Column: Primesep 100 (or equivalent mixed-mode column)
-
Mobile Phase: A mixture of water, acetonitrile, and formic acid. A typical starting point would be:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program: A gradient may be required to achieve optimal separation. A generic gradient is provided below. This should be optimized for your specific application.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA detector (monitor at an appropriate wavelength, e.g., 230-240 nm) or a Refractive Index (RI) detector if the analyte has a poor UV chromophore.
-
Injection Volume: 10 µL
Protocol 2: Sample Preparation for Pharmaceutical Products
This is a general guideline for sample preparation. The actual procedure will depend on the drug product matrix.
-
Sample Weighing: Accurately weigh a portion of the powdered tablets or the content of capsules equivalent to a target concentration of this compound.
-
Dissolution: Transfer the weighed sample to a suitable volumetric flask. Add a diluent (ideally the initial mobile phase) to about 70% of the flask volume.
-
Extraction: Sonicate for 15-20 minutes to ensure complete dissolution and extraction of the analyte.
-
Dilution: Allow the solution to cool to room temperature and then dilute to the final volume with the diluent.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter (ensure the filter material is compatible with the sample solvent) into an HPLC vial.
Quantitative Data Summary
The following tables provide a summary of typical chromatographic parameters and their impact on this compound peak shape.
Table 1: Influence of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Peak Asymmetry (As) | Rationale |
| 2.5 - 3.5 (Acidic) | ~1.0 - 1.2 | This compound is fully protonated, minimizing silanol interactions. |
| 5.0 - 7.0 (Neutral) | > 1.5 | Partial ionization of both the analyte and silanol groups leads to mixed-mode retention and peak tailing. |
| > 8.0 (Basic) | Variable | May improve peak shape for the basic analyte, but risks column degradation for standard silica (B1680970) columns.[3] |
Table 2: Comparison of Column Chemistries for this compound Analysis
| Column Type | Key Feature | Expected Performance for this compound |
| Standard C18 (Type A Silica) | High silanol activity | Prone to significant peak tailing. |
| End-capped C18 (Type B Silica) | Reduced silanol activity | Improved peak shape compared to Type A silica. |
| Polar-Embedded Phase | Shields silanol groups | Generally provides good peak shape for basic compounds. |
| Phenyl-Hexyl / Biphenyl | Alternative selectivity (π-π interactions) | Can offer improved resolution and peak shape. |
| Mixed-Mode | Combines hydrophobic and ion-exchange retention | Can provide excellent retention and peak shape for polar, ionizable compounds. |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Users should always consult their instrument and column manufacturer's guidelines and perform appropriate method validation for their specific application.
References
- 1. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]
- 2. Development and Validation of RP-HPLC Method for the Detection of N-Nitroso Meglumine in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. HPLC故障排除指南 [sigmaaldrich.com]
- 6. N-Nitroso meglumine - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Technical Support Center: N-Nitroso-meglumine Detection
Welcome to the technical support center for the sensitive detection of N-Nitroso-meglumine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high sensitivity for this compound detection?
A1: The primary challenges stem from the low concentration levels at which this compound must be detected, often in the parts-per-billion (ppb) range, to comply with stringent regulatory guidelines.[1] Key difficulties include:
-
Matrix Effects: Complex sample matrices in pharmaceutical formulations can interfere with the analyte's signal, either through ion suppression or enhancement in mass spectrometry-based methods.[1][2]
-
Analyte Stability: N-nitrosamines can be susceptible to degradation, particularly photolysis, during sample preparation and analysis.[1]
-
In-situ Formation: The presence of residual amines and nitrosating agents in the sample matrix can lead to the artificial formation of this compound during the analytical process.[1]
-
Poor Ionization and Fragmentation: this compound may exhibit poor ionization efficiency and limited fragmentation in the mass spectrometer, which can limit sensitivity and selectivity.[3]
Q2: Which analytical techniques are most suitable for the sensitive detection of this compound?
A2: Highly sensitive techniques are essential for the accurate quantification of this compound. The most commonly employed and recommended methods are:
-
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS): This is considered the gold standard for its high sensitivity, selectivity, and ability to handle a wide range of nitrosamines, including less volatile ones like this compound.[4][5]
-
Gas Chromatography with tandem mass spectrometry (GC-MS/MS): This technique is well-suited for volatile nitrosamines. While this compound is less volatile, GC-MS can be used, often requiring derivatization to improve its volatility and thermal stability.[6][7]
-
High-Performance Liquid Chromatography (HPLC) with UV or Refractive Index Detection: While less sensitive than mass spectrometry, HPLC can be used for quantification, particularly at higher concentrations.[8][9] A recently developed RP-HPLC method has shown good sensitivity and reproducibility for this compound.[8][9]
Q3: How can I prevent the artificial formation of this compound during my experiment?
A3: To prevent in-situ formation, it is crucial to control the chemical environment during sample preparation. The inclusion of nitrosation inhibitors, such as ascorbic acid or sulfamic acid, in the sample diluent can effectively quench residual nitrosating agents and prevent the artificial formation of nitrosamines.[1]
Troubleshooting Guides
Issue 1: Poor Sensitivity and Low Signal-to-Noise Ratio
Symptoms:
-
The peak for this compound is not significantly above the baseline noise.
-
Difficulty in achieving the required Limit of Detection (LOD) and Limit of Quantitation (LOQ).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mass Spectrometry Parameters | Optimize MS parameters, including ionization source settings (e.g., ESI or APCI), collision energy, and MRM transitions. For low molecular weight nitrosamines, careful optimization of parameters like curtain gas can reduce background noise.[10] |
| Inefficient Ionization | For LC-MS, experiment with different ionization sources. Atmospheric Pressure Chemical Ionization (APCI) can be more effective for less polar, low-mass nitrosamines, while Electrospray Ionization (ESI) is generally suitable for more complex nitrosamines.[5] |
| Matrix Effects (Ion Suppression) | Dilute the sample if the concentration of the drug product is high.[1] Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[11] |
| Poor Chromatographic Peak Shape | If using organic diluents for sample preparation, it can lead to poor peak shapes. When possible, use water as a diluent. If organic diluents are necessary, consider using an instrument with higher sensitivity or a larger injection volume, being mindful of potential matrix effects.[10] |
Issue 2: Inconsistent and Irreproducible Results
Symptoms:
-
High variability in peak area or height across replicate injections.
-
Poor precision (%RSD > 15%).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Instability | Protect samples from light to prevent photolytic degradation.[1] Analyze samples as quickly as possible after preparation. |
| Inconsistent Sample Preparation | Ensure thorough mixing and consistent extraction times. Use of a mechanical shaker can provide more uniform mixing than manual agitation.[2] Be cautious with sonication as the heat generated can potentially lead to the formation of nitrosamines.[2] |
| Carryover in the Analytical System | Implement a robust wash cycle for the injector and column between samples, especially when analyzing samples with high concentrations of the matrix or analyte. |
| Fluctuations in Instrument Performance | Regularly perform system suitability tests to monitor instrument performance. Check for issues with the LC pump, injector, or mass spectrometer. Inconsistent spray in the MS source can lead to fluctuating signals.[12] |
Quantitative Data Summary
The following tables summarize the Limit of Detection (LOD), Limit of Quantitation (LOQ), and recovery data from various studies on this compound and other nitrosamines to provide a comparative overview of method performance.
Table 1: LOD and LOQ for this compound
| Analytical Technique | LOD | LOQ | Reference |
| RP-HPLC | 0.002 mg/mL | 0.006 mg/mL | [8] |
| LC-TQ/MS | 0.5 ng/mL | 1 ng/mL | [13] |
Table 2: General Nitrosamine Detection Limits
| Analytical Technique | Analyte(s) | LOD | LOQ | Reference |
| LC-HRMS | 6 Nitrosamines | 0.10 ng/mL (NMBA) | - | [14] |
| LC-HRMS | 9 Nitrosamines | 0.4 - 12 ng/L | - | [15] |
| GC-MS/MS | 5 Nitrosamines | < 3 ppb | - | [16] |
| LC-HRMS | NDMA in Ranitidine | 0.011 ppm | 0.033 ppm | [17] |
Table 3: Recovery Data for this compound
| Analytical Technique | Spiked Levels | Average Recovery | Reference |
| RP-HPLC | Various | >98.0% | [8][9] |
Experimental Protocols
Protocol 1: LC-MS/MS Method for this compound in Tafamidis Meglumine[13]
-
Instrumentation: Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer.
-
Column: Teknokroma PFP (250 x 4.6 mm, 5µm).
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (B129727) (70:30 v/v).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 20 µL.
-
Run Time: 10 minutes.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Protocol 2: RP-HPLC Method for this compound[8][9]
-
Instrumentation: HPLC system with a Photo Diode Array (PDA) and Refractive Index (RI) detectors.
-
Column: Primesep 100.
-
Mobile Phase: A gradient of water, acetonitrile, and formic acid.
-
System Suitability: Demonstrated excellent reproducibility with a % Relative Standard Deviation of 0.56.
Visualizations
The following diagrams illustrate key workflows and logical relationships to aid in troubleshooting and experimental design.
Caption: A generalized experimental workflow for the analysis of this compound.
Caption: A troubleshooting flowchart for addressing low sensitivity issues.
References
- 1. theanalyticalscientist.com [theanalyticalscientist.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pmda.go.jp [pmda.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of RP-HPLC Method for the Detection of N-Nitroso Meglumine in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 11. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. N-Nitroso meglumine - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. lcms.cz [lcms.cz]
- 16. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 17. international-biopharma.com [international-biopharma.com]
Technical Support Center: Minimizing N-Nitroso-Meglumine Formation in Drug Manufacturing
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the formation of N-Nitroso-meglumine, a potential genotoxic impurity, during pharmaceutical manufacturing. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in drug manufacturing?
This compound is a nitrosamine (B1359907) impurity that can form during the manufacturing process of drug products containing meglumine (B1676163) as an excipient.[1] Meglumine, a secondary amine, can react with nitrosating agents, such as nitrite (B80452) impurities, under acidic conditions to form this compound.[1] Nitrosamines are classified as probable human carcinogens, and their presence in pharmaceutical products is strictly regulated by health authorities like the FDA and EMA.[2][3][4] Therefore, it is crucial to control and minimize the formation of this compound to ensure patient safety.
Q2: What are the primary root causes for the formation of this compound?
The formation of this compound is primarily dependent on the presence of three key factors:
-
A nitrosatable amine: Meglumine itself is a secondary amine and therefore susceptible to nitrosation.[1]
-
A nitrosating agent: Nitrite impurities are the most common nitrosating agents in drug product manufacturing. These can be present in excipients, water, and even packaging materials.[5][6]
-
Favorable reaction conditions: Acidic conditions (low pH) significantly promote the nitrosation reaction.[2][7] Elevated temperatures and the presence of moisture can also accelerate the formation of nitrosamines.[8]
Q3: How can I assess the risk of this compound formation in my product?
A risk assessment is the first and most critical step. Regulatory agencies recommend a three-step mitigation strategy starting with a comprehensive risk assessment.[7] This involves:
-
Evaluating the raw materials: Systematically assess all raw materials, especially excipients, for the presence of nitrite impurities. Supplier qualification programs are essential to ensure low nitrite levels.[7]
-
Analyzing the manufacturing process: Identify any steps where acidic conditions are present. Manufacturing processes like wet granulation can create a more favorable environment for nitrosamine formation compared to direct compression.[9]
-
Considering the drug product formulation: The overall formulation pH and the presence of other reactive species should be evaluated.
Q4: What are the regulatory limits for this compound?
Regulatory limits for nitrosamine impurities are generally very low due to their potential carcinogenicity. For this compound (NNM), an impurity associated with tafamidis (B1682582) meglumine, the European Medicines Agency (EMA) has established a daily intake limit of 1500 ng/day.[10] It is crucial to consult the latest guidelines from relevant regulatory bodies (e.g., FDA, EMA) for specific acceptable intake (AI) limits for any identified nitrosamine impurity.[4]
Troubleshooting Guide
Problem: My drug product shows unacceptable levels of this compound during stability studies.
Possible Causes and Solutions:
| Potential Root Cause | Troubleshooting Steps & Mitigation Strategies |
| High Nitrite Content in Excipients | 1. Quantify Nitrite Levels: Test all incoming excipients for nitrite content using a validated analytical method. 2. Supplier Qualification: Work with suppliers who can provide excipients with guaranteed low nitrite levels.[7] 3. Excipient Substitution: If feasible, replace high-nitrite excipients with alternatives. |
| Acidic Microenvironment in the Formulation | 1. pH Measurement: Determine the pH of the drug product formulation. 2. pH Adjustment: Incorporate pH-modifying excipients, such as sodium carbonate, to shift the micro-environment to a neutral or basic pH, which significantly reduces the rate of nitrosation.[7][11] |
| Manufacturing Process Conditions | 1. Process Review: Evaluate the manufacturing process for steps that may promote nitrosamine formation (e.g., high temperature, prolonged drying times in wet granulation).[8] 2. Process Optimization: Consider switching from wet granulation to direct compression to minimize the presence of water and heat.[9] |
| Lack of Inhibitors | 1. Incorporate Antioxidants: Add antioxidants such as ascorbic acid (Vitamin C) or alpha-tocopherol (B171835) (Vitamin E) to the formulation. These act as nitrite scavengers, preventing the nitrosation of meglumine.[7][11][12][13] |
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound in a drug product. Method development and validation are crucial for accurate results.
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)[14][15][16]
-
Analytical column suitable for polar compounds (e.g., PFP column)[10]
Reagents and Materials:
-
This compound reference standard
-
Formic acid
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Drug product sample
Chromatographic Conditions (Example):
-
Column: Teknokroma PFP column (250 x 4.6 mm, 5µm)[10]
-
Mobile Phase: 0.1% Formic acid in water and methanol (70:30 v/v)[10]
-
Flow Rate: 0.6 mL/min[10]
-
Injection Volume: 20 µL[10]
-
Column Temperature: Ambient
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive[17]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition: m/z 223.20 → 59.10[17]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh a portion of the drug product and dissolve it in a known volume of a suitable solvent. The sample may require filtration before injection.
-
Analysis: Inject the prepared standards and samples into the LC-MS/MS system.
-
Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Evaluating the Efficacy of Ascorbic Acid as a Nitrosamine Inhibitor
This protocol describes a general procedure to assess the effectiveness of ascorbic acid in reducing this compound formation.
Materials:
-
Meglumine
-
Sodium nitrite
-
Ascorbic acid
-
Hydrochloric acid (for pH adjustment)
-
Water, deionized
-
LC-MS/MS system for quantification
Procedure:
-
Prepare Reaction Solutions:
-
Prepare a stock solution of meglumine in water.
-
Prepare a stock solution of sodium nitrite in water.
-
Prepare a stock solution of ascorbic acid in water.
-
-
Set up Reaction Mixtures: In separate vials, combine the meglumine and sodium nitrite stock solutions. Create a control group without ascorbic acid and test groups with varying concentrations of ascorbic acid (e.g., 0.25%, 0.5%, 1% w/w relative to meglumine).[12]
-
pH Adjustment: Adjust the pH of all reaction mixtures to an acidic condition (e.g., pH 3-4) using hydrochloric acid to initiate the nitrosation reaction.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 24 hours).[12]
-
Quenching and Analysis: At the end of the incubation period, quench the reaction (e.g., by raising the pH). Analyze the samples for this compound concentration using a validated LC-MS/MS method as described in Protocol 1.
-
Data Analysis: Compare the concentration of this compound in the control group with the test groups to determine the percentage of inhibition by ascorbic acid.
Quantitative Data Summary
The following tables summarize the impact of various factors on this compound formation and the efficacy of inhibitors.
Table 1: Effect of pH on Nitrosamine Formation
| pH | Relative this compound Formation Rate |
| 3-4 | High |
| 5 | Reduced |
| >7 | Significantly Reduced[7] |
Table 2: Efficacy of Ascorbic Acid in Reducing Nitrite and Nitrosamine Formation
| Ascorbic Acid Concentration (% w/w) | Nitrite Reduction (after 7 days) | Nitrosamine Formation Reduction |
| 1% | Up to 87%[12] | ~75%[12] |
| 0.25% | Effective in reducing nitrite levels[12] | Data available upon request from the source[12] |
Table 3: Efficacy of Various Antioxidants on Nitrosamine Inhibition
| Antioxidant (at ~1 wt.%) | Inhibition of Nitrosamine Formation |
| Ascorbic acid | >80%[13] |
| Sodium ascorbate | >80% |
| α-tocopherol | >80% |
| Caffeic acid | >80%[9] |
| Ferulic acid | >80% |
Visualizations
Caption: Formation of this compound from its precursors.
Caption: A risk-based workflow for mitigating this compound.
Caption: Inhibition of nitrosation by antioxidant nitrite scavengers.
References
- 1. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]
- 2. fda.gov [fda.gov]
- 3. gmp-compliance.org [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fda.gov [fda.gov]
- 8. Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FDA Workshop: Mitigation Strategies for Nitrosamine Drug Substance Related Impurities - Events / Workshops / Webinars - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. researchgate.net [researchgate.net]
- 11. FDA suggests alternative approaches for nitrosamine risk assessments | RAPS [raps.org]
- 12. dsm.com [dsm.com]
- 13. dsm-firmenich.com [dsm-firmenich.com]
- 14. waters.com [waters.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry [ouci.dntb.gov.ua]
- 17. asianpubs.org [asianpubs.org]
N-Nitroso-meglumine stability issues and degradation products
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of N-Nitroso-meglumine. The following sections offer troubleshooting guidance, frequently asked questions (FAQs), experimental protocols, and data summaries to assist in managing this critical impurity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
This compound is a potential impurity that belongs to the N-nitrosamine class of compounds.[1] Meglumine (B1676163) (or methylglucamine) is a widely used pharmaceutical excipient, valued for its ability to improve the solubility and stability of poorly soluble active pharmaceutical ingredients (APIs).[1] As a secondary amine, meglumine can react with nitrosating agents (such as nitrite (B80452) salts) under acidic conditions to form this compound.[1][2] Like many nitrosamines, this compound is considered a potential carcinogen, and its presence in pharmaceutical products is subject to strict regulatory scrutiny by agencies like the FDA and EMA to ensure patient safety.[1][3]
Q2: How and under what conditions does this compound form?
The formation of this compound requires three key components:
-
A Nitrosatable Amine: Meglumine itself serves as the secondary amine precursor.[1]
-
A Nitrosating Agent: Trace amounts of nitrites are often the culprit. These can be present as impurities in other excipients, raw materials, or even in the water used during manufacturing.[2][4]
-
Favorable Conditions: Formation is most likely to occur under acidic conditions (which can form nitrous acid from nitrite salts), although it can also be influenced by elevated temperatures and the presence of catalysts.[2][5]
This reaction can occur during the manufacturing process of the drug product or during storage throughout its shelf life.[6]
Q3: What are the primary factors that affect the stability of this compound?
The stability of nitrosamines, including this compound, is influenced by several environmental factors:
-
Light (UV Radiation): Nitrosamines are known to be susceptible to degradation by UV light.[7] UV photolysis can cleave the N-N bond, breaking down the nitrosamine (B1359907) into other products.[8][9]
-
pH: The pH of the solution can significantly impact stability. Hydrolysis, or reaction with water, is a potential degradation pathway, and the rate of this reaction is often pH-dependent.[10] While specific data for this compound is limited, general nitrosamine chemistry suggests stability can vary significantly between acidic, neutral, and basic conditions.
-
Temperature: Elevated temperatures can accelerate degradation reactions and may also promote the initial formation of the nitrosamine if precursors are present.[2]
-
Oxidizing/Reducing Agents: The presence of strong oxidizing or reducing agents in a formulation could potentially lead to degradation.
Q4: What are the likely degradation products of this compound?
Based on the known degradation pathways for other nitrosamines, the primary degradation products of this compound are expected to result from the cleavage of the N-NO bond.[9]
-
Photodegradation: Exposure to UV light is expected to break the N-Nitroso bond, yielding meglumine (the parent secondary amine) and nitrite or related nitrogen oxides.[9][11]
-
Hydrolysis: Under certain pH conditions, hydrolysis may occur, potentially also leading to the formation of meglumine and nitrous acid.
Identifying and characterizing unknown peaks in stability studies is crucial, as these may represent novel degradation products.
Q5: What are the recommended storage and handling conditions for materials containing this compound?
To minimize both the formation and degradation of this compound, consider the following:
-
Storage: Store drug products and analytical standards in well-closed containers, protected from light, and at controlled room temperature unless specific stability data indicates otherwise.
-
Analytical Samples: When preparing samples for analysis, use diluents that ensure stability. Some studies suggest that basified diluents may improve the stability of certain nitrosamine drug substance-related impurities (NDSRIs).[12] It is also advisable to keep samples in the autosampler at a controlled, cool temperature.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis and stability testing of this compound.
| Issue | Potential Causes | Recommended Solutions |
| Inconsistent Area Response in LC-MS Analysis | 1. On-column Instability/Degradation: The compound may be degrading in the diluent or on the analytical column.[12]2. Formation of Adducts: Nitrosamines can form adducts with sodium (Na+) or potassium (K+), leading to variable ionization and inconsistent quantification.[13]3. In-source Fragmentation: The molecule may be fragmenting within the mass spectrometer source, leading to a weak or inconsistent parent ion signal.[13] | 1. Optimize Diluent and Temperature: Test different diluents (e.g., with varying pH or organic content) and keep the autosampler temperature low (e.g., 4°C).[12]2. Check for Adducts & Use Internal Standard: Examine the mass spectrum for common adducts (+23 for Na, +39 for K). The use of a stable isotope-labeled internal standard is the most effective way to compensate for this variability.[13]3. Adjust MS Source Parameters: Optimize source temperature and voltages to minimize fragmentation and stabilize ionization. Consider using a gentler ionization technique if available (e.g., APCI vs. ESI).[12][13] |
| Appearance of Two Chromatographic Peaks | 1. Rotational Isomers (Rotamers): The partial double-bond character of the N-N bond in nitrosamines can lead to the existence of two stable rotational isomers, which may be separated chromatographically.[13] | 1. Confirm Identity: Both peaks should have the same mass-to-charge ratio (m/z) and fragmentation pattern in MS/MS. 2. Quantification: Unless specified by regulatory guidance, the areas of both peaks should be summed for total quantification. Ensure the analytical method can adequately resolve both peaks from other impurities. |
| New Peaks Appearing During Stability Study | 1. Degradation: The new peaks are likely degradation products resulting from hydrolysis, photolysis, or oxidation.[14]2. Interaction with Excipients: this compound may react with other components in the formulation. | 1. Perform Forced Degradation: Conduct forced degradation studies (acid, base, peroxide, heat, light) to systematically generate and identify degradation products. This helps in confirming the origin of the new peaks.[15]2. Characterize Unknowns: Use LC-MS/MS or high-resolution mass spectrometry (HRMS) to determine the mass and potential structure of the unknown impurities. |
| Low or No Recovery During Sample Preparation | 1. Adsorption: The polar nature of this compound may cause it to adsorb to glassware or plasticware.2. Extraction Inefficiency: The chosen extraction solvent or pH may not be optimal for this highly polar analyte. | 1. Use Silanized Glassware: Consider using silanized glassware or low-adsorption vials to minimize loss. 2. Optimize Extraction: Screen various extraction solvents and pH conditions. Ensure the sample is fully dissolved. Spike-recovery experiments are essential to validate the extraction efficiency. |
Quantitative Data Summary
Specific public data on the stability of this compound is limited. The tables below are presented as templates for organizing experimental results from forced degradation studies, based on general knowledge of nitrosamine stability.
Table 1: Template for this compound Stability in Aqueous Solutions (Effect of pH) Condition: Store solutions at a controlled temperature (e.g., 40°C) in the dark for a defined period (e.g., 7 days).
| pH | Initial Assay (%) | Assay after 7 days (%) | % Degradation | Appearance of Degradation Products (Total Area %) |
| 2.0 (Acidic) | 100.0 | Experimental Data | Calculated | Experimental Data |
| 7.0 (Neutral) | 100.0 | Experimental Data | Calculated | Experimental Data |
| 9.0 (Basic) | 100.0 | Experimental Data | Calculated | Experimental Data |
Table 2: Template for this compound Thermal and Photostability Condition: Store samples (solid state or in solution) for a defined period (e.g., 7 days).
| Condition | Initial Assay (%) | Assay after 7 days (%) | % Degradation | Appearance of Degradation Products (Total Area %) |
| 60°C (Dark) | 100.0 | Experimental Data | Calculated | Experimental Data |
| 40°C / 75% RH | 100.0 | Experimental Data | Calculated | Experimental Data |
| Photostability (ICH Q1B) | 100.0 | Experimental Data | Calculated | Experimental Data |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions and to support the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of ~1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at intermediate time points (e.g., 2, 8, 24 hours).
-
Neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at intermediate time points.
-
Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw samples at intermediate time points.
-
-
Thermal Degradation:
-
Expose the solid this compound powder to 80°C in a dry-heat oven for 48 hours.
-
Separately, incubate a solution of this compound (in a neutral, aqueous buffer) at 60°C.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all stressed and control samples using a suitable, validated LC-MS/MS method. Assess for loss of the parent compound and the formation of new peaks.
Protocol 2: General LC-MS/MS Method for Quantification
Objective: To accurately quantify this compound in a drug product matrix.
Methodology:
-
Chromatography System: UHPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a polar-endcapped C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a gradient to retain and elute the highly polar this compound.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). APCI may also be evaluated.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor for the specific parent ion → fragment ion transition. This must be optimized experimentally. A common loss for nitrosamines is the -NO group (30 Da).[13]
-
Source Parameters: Optimize gas flows, temperatures, and voltages to achieve maximum stable signal for the analyte.
-
Visualizations
References
- 1. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]
- 2. researchgate.net [researchgate.net]
- 3. topioxresearch.com [topioxresearch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fda.gov [fda.gov]
- 6. qbdgroup.com [qbdgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolysis of acyloxy nitroso compounds yields nitroxyl (HNO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient photolytic degradation of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. antisel.gr [antisel.gr]
- 13. N-Nitroso meglumine - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 14. researchgate.net [researchgate.net]
- 15. Forced degradation: predicting nitrosamine formation - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
Technical Support Center: N-Nitroso-meglumine Analytical Methods
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Nitroso-meglumine analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most prevalent and regulatory-accepted methods for the quantification of this compound and other nitrosamine (B1359907) impurities are hyphenated mass spectrometry techniques due to their high sensitivity and selectivity.[1][2] These include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique, offering a balance of sensitivity, selectivity, and applicability to a broad range of nitrosamines, including the polar and non-volatile this compound.[1]
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This method provides excellent selectivity and accurate mass measurement, which is useful for identifying unknown impurities and avoiding false positives from isobaric interferences.[2]
-
High-Performance Liquid Chromatography (HPLC) with UV or Refractive Index (RI) Detection: While less sensitive than MS-based methods, HPLC-UV/RI can be used for quantification, particularly when dealing with higher concentrations or as an orthogonal technique. A validated RP-HPLC method using a Primesep 100 column with a mobile phase of water, acetonitrile, and formic acid has been reported for this compound.[3][4]
Q2: Why am I observing two peaks for my this compound standard?
A2: The observation of two peaks for a single N-nitrosamine standard is a known phenomenon due to the presence of rotamers (or conformers).[5][6][7] This arises from the restricted rotation around the N-N bond, creating two stable geometric isomers (syn and anti).[5][6] The relative abundance of each rotamer can be influenced by factors such as the solvent and pH.[5] For routine analysis, the two peaks are typically integrated and reported as a single, summed result.
Q3: What are the typical sources of interference in this compound analysis?
A3: Interference in this compound analysis can originate from several sources:
-
Matrix Effects: Components of the drug product matrix (API and excipients) can co-elute with this compound and either suppress or enhance its ionization in the MS source, leading to inaccurate quantification.[1]
-
Co-eluting Impurities: Other impurities or related compounds in the sample may have similar chromatographic behavior and interfere with the analyte peak.
-
Isobaric Interference: In mass spectrometry, other compounds may have the same nominal mass as this compound or its fragments, leading to false positives. A common example is the interference of dimethylformamide (DMF) with N-nitrosodimethylamine (NDMA).[8]
-
Artificial Formation: this compound can form artificially during sample preparation or analysis if precursor amines (meglumine) and nitrosating agents are present, especially under acidic conditions.[9]
-
Contamination: Nitrosamines can be present in laboratory materials such as solvents, glassware, and pipette tips, leading to background signals and false positives.[10]
Q4: How can I prevent the artificial formation of this compound during my analysis?
A4: To prevent the artificial formation of nitrosamines during sample preparation and analysis, consider the following strategies:
-
Use of Scavengers: Adding antioxidants or nitrite (B80452) scavengers, such as ascorbic acid or vitamin E, to the sample diluent can inhibit the nitrosation reaction.[9]
-
pH Control: Avoid strongly acidic conditions during sample preparation, as these can promote the reaction between amines and nitrosating agents.[11]
-
Temperature Control: Keep samples cool to minimize the rate of any potential chemical reactions.
-
Minimize Sample Preparation Time: Analyze samples as quickly as possible after preparation.
Troubleshooting Guides
Issue 1: Poor Peak Shape or No Retention on a C18 Column
-
Symptom: Tailing, fronting, or very early elution of the this compound peak.
-
Potential Cause: this compound is a highly polar compound, and as such, it exhibits poor retention on traditional reversed-phase columns like C18.
-
Troubleshooting Steps:
-
Column Selection: Switch to a column with a more polar stationary phase. Options include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds.[12][13]
-
Pentafluorophenyl (PFP) Column: PFP columns offer alternative selectivity and can provide good retention for polar analytes.[14]
-
Specialized "Sugar" or Amino Columns: These have been reported to be successful in separating meglumine (B1676163) and this compound.
-
-
Mobile Phase Modification:
-
Use a mobile phase with a high aqueous content.
-
For HILIC, the mobile phase will be high in organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.
-
Ensure the pH of the mobile phase is appropriate for the analyte and column. The addition of a small amount of formic acid (e.g., 0.1%) is common.[4][15]
-
-
Issue 2: Inconsistent Peak Area and Poor Reproducibility
-
Symptom: The peak area for this compound varies significantly between injections of the same sample.
-
Potential Cause: This can be due to several factors, including matrix effects, instrument contamination, or issues with the autosampler.
-
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Perform a spike and recovery experiment by adding a known amount of this compound standard to a blank matrix sample. A recovery outside of 80-120% suggests significant matrix effects.[16]
-
If matrix effects are confirmed, improve the sample cleanup procedure (see Issue 3).
-
The use of a matrix-matched calibration curve, where standards are prepared in a blank matrix solution, can also compensate for matrix effects.
-
-
Use an Internal Standard (IS):
-
Incorporate a stable isotope-labeled internal standard (e.g., this compound-d4) into your method. The IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of the analyte response.
-
-
Check for System Contamination:
-
Inject a blank solvent after a high-concentration sample to check for carryover.
-
If carryover is observed, optimize the autosampler wash procedure by using a stronger solvent or increasing the wash volume and duration.
-
-
Inspect the LC-MS System:
-
Issue 3: Low Analyte Recovery or Significant Ion Suppression/Enhancement
-
Symptom: The quantified amount of this compound is significantly lower or higher than expected, particularly in spiked samples.
-
Potential Cause: Strong matrix effects from the sample matrix interfering with the ionization of the target analyte.
-
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Procedure:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest.[17][18] A HILIC-based SPE can be particularly useful for retaining polar matrix components while allowing the less polar nitrosamines to be eluted.[12]
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound from the sample matrix into an immiscible solvent.
-
-
Dilute the Sample: A simple "dilute and shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering components. However, this may compromise the method's sensitivity.
-
Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the API and other major excipients. A diverter valve can be used to direct the flow containing high concentrations of matrix components to waste, preventing them from entering the MS source.[15][19]
-
Change Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[20]
-
Issue 4: High Background Noise or False Positives at the Analyte's m/z
-
Symptom: The baseline in the chromatogram is noisy, or a peak is observed in blank samples, making it difficult to achieve low detection limits.
-
Potential Cause: Contamination of the mobile phase, LC system, or MS source. Isobaric interference from other compounds.
-
Troubleshooting Steps:
-
Identify the Source of Contamination:
-
Use high-purity solvents and reagents.
-
Systematically replace components of the LC system (e.g., mobile phase, columns, tubing) to isolate the source of contamination.
-
-
Optimize MS Parameters:
-
Increase Cone Gas Flow: A higher cone gas flow can help to prevent neutral molecules from entering the mass spectrometer, thereby reducing background noise.
-
Adjust Cone Voltage: Optimizing the cone voltage can help to minimize in-source fragmentation of other components that might produce interfering ions.
-
-
Use High-Resolution Mass Spectrometry (HRMS): If isobaric interference is suspected, HRMS can differentiate between compounds with the same nominal mass but different exact masses.
-
Ensure Proper Chromatographic Separation: As a first line of defense, ensure the analytical method separates the analyte from known interferences.
-
Quantitative Data Summary
Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for Nitrosamine Analysis
| Analyte | Method | LOD | LOQ | Matrix | Reference |
| This compound | LC-TQ/MS | 0.5 ng/mL | 1 ng/mL | Tafamidis meglumine | [21] |
| Multiple Nitrosamines | LC-MS/MS | 0.02 - 0.55 ppb | - | API | [8] |
| NDMA | LC-HRMS | - | 0.005 ppm | Metformin | [2] |
| Multiple Nitrosamines | LC-MS/MS | 20 ng/g | 50 ng/g | Sartans | [15] |
Table 2: Reported Recovery and Precision Data for Nitrosamine Analysis
| Analyte | Method | Recovery (%) | %RSD (Precision) | Matrix | Reference |
| This compound | RP-HPLC | >98.0% | 0.56% (System Suitability) | Pharmaceutical Products | [3][4] |
| Multiple Nitrosamines | LC-MS/MS | 89.5 - 112.0% | 0.61 - 4.42% | Drug Product | [14] |
| Multiple Nitrosamines | GC/MS/MS | 80 - 120% | <5% | Metformin | [22] |
| Multiple Nitrosamines | LC-MS/MS | 80 - 120% | <20% | Sartans | [15] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound in a Drug Product (General Approach)
-
Sample Weighing and Dissolution:
-
Accurately weigh a portion of the powdered drug product equivalent to a specified amount of the active pharmaceutical ingredient (API).
-
Transfer to a suitable volumetric flask or centrifuge tube.
-
Add a diluent (e.g., water, methanol, or a mixture). The choice of diluent is critical and should be optimized for the specific drug product to ensure complete dissolution of the analyte while minimizing extraction of interfering matrix components.[23]
-
If preventing artificial formation is a concern, the diluent should contain a nitrite scavenger like ascorbic acid.
-
-
Extraction:
-
Vortex or sonicate the sample for a sufficient time to ensure complete extraction of this compound.
-
-
Internal Standard Spiking:
-
Add a known volume of an internal standard stock solution to the sample.
-
-
Cleanup (if necessary):
-
Centrifugation: Centrifuge the sample to pelletize insoluble excipients.
-
Filtration: Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PVDF) into an HPLC vial.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge (e.g., HILIC or polymeric sorbent) according to the manufacturer's instructions.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the this compound with a stronger solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase or a suitable diluent.
-
-
Protocol 2: LC-MS/MS Method Parameters (Illustrative Example)
-
LC System: U(H)PLC system
-
Column: Pentafluorophenyl (PFP) or HILIC column (e.g., 250 x 4.6 mm, 5 µm)[21]
-
Mobile Phase A: 0.1% Formic acid in Water[15]
-
Mobile Phase B: 0.1% Formic acid in Methanol or Acetonitrile[15]
-
Gradient: Optimized to separate this compound from the API and other matrix components.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30 - 40 °C
-
Injection Volume: 5 - 20 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined and optimized.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, cone voltage, and gas flows to maximize the signal for this compound.
Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting logic for LC-MS/MS analysis.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of RP-HPLC Method for the Detection of N-Nitroso Meglumine in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatographic separation of conformers of substituted asymmetric nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis [acanthusresearch.com]
- 7. N-Nitroso meglumine - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. resolian.com [resolian.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. gmp-compliance.org [gmp-compliance.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scribd.com [scribd.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciex.com [sciex.com]
- 17. Nitrosamines Formation as Artefact... What are the Challenges? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. antisel.gr [antisel.gr]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
- 23. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
Technical Support Center: N-Nitroso-meglumine in APIs
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and mitigating N-Nitroso-meglumine impurities in Active Pharmaceutical Ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a nitrosamine (B1359907) impurity that can form in pharmaceutical products. Meglumine (B1676163) is a common excipient used to enhance the solubility of poorly soluble drugs[1]. This compound is formed through a reaction between meglumine (a secondary amine) and a nitrosating agent, such as nitrite, under acidic conditions[1]. Nitrosamine impurities are a significant concern because they are classified as probable human carcinogens, leading to stringent regulatory scrutiny[1][2].
Q2: What are the primary sources of this compound formation?
A2: The formation of this compound requires the presence of meglumine and a nitrosating agent. Key sources include:
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Nitrite Contamination in Excipients: Trace amounts of nitrites can be present in other excipients used in the formulation[3][4].
-
Raw Materials and Solvents: Nitrosating agents can be introduced through contaminated raw materials, starting materials, or solvents used during the API manufacturing process[5][6].
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Manufacturing Process Conditions: The manufacturing process itself, particularly steps involving acidic conditions, can promote the nitrosation reaction[5][7].
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Degradation: The degradation of starting materials or intermediates can also lead to the formation of nitrosamines[8].
Q3: What are the regulatory limits for this compound?
A3: Regulatory agencies have established acceptable intake (AI) limits for various nitrosamine impurities to ensure patient safety. The European Medicines Agency (EMA) has set an acceptable intake limit for this compound. It is crucial to consult the latest guidance from relevant regulatory bodies such as the FDA and EMA for the most up-to-date limits[9][10][11][12][13].
Troubleshooting Guide
This guide provides a systematic approach to investigating and resolving elevated levels of this compound in your API.
Problem: Unacceptable levels of this compound detected in the API.
Step 1: Verify Analytical Method
-
Action: Ensure that the analytical method used for detecting and quantifying this compound is validated, specific, and sufficiently sensitive.
-
Rationale: An unreliable analytical method can lead to inaccurate results. Highly sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are often required to detect trace levels of nitrosamines[6].
Step 2: Investigate Raw Materials
-
Action: Test all incoming raw materials, especially meglumine and other excipients, for the presence of nitrites and pre-existing nitrosamine impurities.
-
Rationale: Contaminated raw materials are a primary source of nitrosating agents and can introduce nitrosamines into the manufacturing process[5][6].
Step 3: Evaluate Manufacturing Process
-
Action: Review the entire manufacturing process for conditions that may promote nitrosamine formation. Pay close attention to steps with acidic pH and elevated temperatures.
-
Rationale: The kinetics of nitrosamine formation are highly dependent on pH and temperature. Acidic conditions (pH 3-4) are generally optimal for the nitrosation of secondary amines[7][14].
Step 4: Implement Mitigation Strategies
-
Action: Based on the findings from the investigation, implement appropriate mitigation strategies. These can include sourcing higher purity raw materials, process optimization, or the use of inhibitors.
-
Rationale: A multi-faceted approach is often necessary to effectively control nitrosamine impurity levels.
Data Presentation
Table 1: Acceptable Intake Limit for this compound
| Nitrosamine Impurity | Regulatory Body | Acceptable Intake (AI) Limit (ng/day) |
| This compound | EMA | 160 |
| [9] |
Table 2: Efficacy of Ascorbic Acid in Nitrosamine Reduction (Model Formulation)
| Ascorbic Acid Concentration | Nitrosamine Reduction |
| 1% | Approximately 75% |
| [15] |
Note: The data in Table 2 is from a model formulation and may not be directly representative of this compound reduction. The effectiveness of scavengers should be evaluated on a case-by-case basis.
Experimental Protocols
Protocol 1: Detection and Quantification of this compound by RP-HPLC
This protocol provides a general framework. Specific parameters should be optimized for your product and instrumentation.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) and Refractive Index (RI) detector.
-
Column: Primesep 100 chromatographic column.
-
Mobile Phase: A mixture of water, acetonitrile, and formic acid. The exact gradient and composition should be optimized.
-
Sample Preparation: Dissolve a known quantity of the API in a suitable diluent.
-
Standard Preparation: Prepare a stock solution of this compound reference standard and create a series of dilutions for a calibration curve.
-
Analysis: Inject the sample and standards into the HPLC system.
-
Quantification: Identify the this compound peak based on retention time and spectral data. Quantify the amount using the calibration curve.
-
Validation: Validate the method in accordance with regulatory standards for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Formation pathway of this compound.
Caption: Troubleshooting workflow for high this compound levels.
Caption: Logical relationship of control strategies for this compound.
References
- 1. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]
- 2. Safe approach in delivering nitrosamine-free API products [api.polpharma.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Established acceptable intake for nitrosamines in medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 11. FDA Releases Final Guidance on Recommended Acceptable Intake Limits for Nitrosamines | Covington & Burling LLP [cov.com]
- 12. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 13. Nitrosamine impurities in medications: Established acceptable intake limits - Canada.ca [canada.ca]
- 14. Nitrosamines in solution at pH 7 - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 15. dsm.com [dsm.com]
Technical Support Center: Refining Extraction Methods for N-Nitroso-meglumine from Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction and analysis of N-Nitroso-meglumine from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
This compound is a nitrosamine (B1359907) impurity that can form from the reaction of meglumine, a common pharmaceutical excipient, with nitrosating agents.[1][2] Nitrosamine impurities are classified as probable human carcinogens, leading to strict regulatory scrutiny and the need for sensitive analytical methods to ensure patient safety.[3]
Q2: What are the primary analytical techniques for detecting this compound?
The most common and sensitive techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV or other detectors.[2][4] LC-MS/MS is often preferred for its high sensitivity and selectivity, which are crucial for detecting trace levels of nitrosamines in complex pharmaceutical matrices.[4]
Q3: What are the common challenges in analyzing this compound?
Common challenges include:
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Matrix Effects: Complex sample matrices can interfere with the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[5]
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Poor Peak Shape: Chromatographic issues like peak tailing, fronting, or splitting can compromise resolution and accuracy.[5]
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Inconsistent Recovery: Achieving consistent and high recovery of the analyte during sample extraction can be challenging.
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Low Concentration Levels: this compound is often present at very low levels (ppb or ppt), requiring highly sensitive instrumentation and optimized methods.[2]
Q4: What are the key considerations for sample preparation?
The choice of sample preparation technique is critical and depends on the matrix. Common techniques include:
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Solid-Phase Extraction (SPE): Effective for cleaning up complex samples and concentrating the analyte.[6]
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Liquid-Liquid Extraction (LLE): A conventional method for separating the analyte from the matrix.[4][7]
-
Direct Injection: In some cases, with appropriate sample dilution and a robust chromatographic method, direct injection may be possible.
Troubleshooting Guides
Chromatographic Issues
| Problem | Potential Causes | Solutions |
| Peak Tailing | - Secondary interactions between the basic this compound and acidic silanol (B1196071) groups on the column packing.- Column contamination or degradation.- Inappropriate mobile phase pH. | - Use an end-capped column.- Lower the mobile phase pH (e.g., using formic acid).- Use a guard column and replace it regularly.- Clean the column according to the manufacturer's instructions. |
| Peak Fronting | - Sample overload.- Sample solvent is stronger than the mobile phase. | - Dilute the sample.- Reduce the injection volume.- Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
| Split Peaks | - Clogged frit or column void.- Co-elution with an interfering compound.- Strong sample solvent effect. | - Reverse-flush the column.- Replace the column if a void is suspected.- Optimize the mobile phase or gradient to improve separation.- Dissolve the sample in the mobile phase. |
| Inconsistent Peak Area/Response | - Inconsistent sample extraction and recovery.- Matrix effects (ion suppression or enhancement).- Instrument variability (injector, detector). | - Optimize the extraction procedure for consistency.- Use an isotopically labeled internal standard to compensate for matrix effects and extraction variability.- Perform regular instrument maintenance and calibration. |
Extraction and Recovery Issues
| Problem | Potential Causes | Solutions |
| Low Recovery | - Inefficient extraction from the matrix.- Analyte loss during solvent evaporation or transfer steps.- Inappropriate pH of the extraction solvent. | - Optimize the extraction solvent and technique (e.g., vortexing time, sonication).- For SPE, select a sorbent with appropriate chemistry (e.g., cation-exchange or reversed-phase).- Adjust the pH of the sample solution to ensure the analyte is in a neutral form for better extraction.- Minimize the number of transfer steps. |
| High Variability in Recovery | - Inconsistent sample handling and preparation.- Non-homogenous sample. | - Ensure consistent and precise execution of the extraction protocol.- Thoroughly homogenize the sample before extraction. |
| Matrix Effects | - Co-extracted matrix components interfering with ionization. | - Improve sample cleanup using a more selective SPE sorbent or a multi-step extraction process.- Optimize chromatographic separation to resolve the analyte from interfering matrix components.- Use an isotopically labeled internal standard that co-elutes with the analyte. |
Data Presentation
Table 1: Summary of Validation Parameters for this compound Analytical Methods
| Analytical Method | Matrix | Extraction Method | Recovery (%) | LOD | LOQ | Reference |
| RP-HPLC | Pharmaceutical Product | - | 98.0 - 106.3 | - | - | [1] |
| UHPLC-MS/MS | Tafamidis Meglumine | - | 99 - 128 | - | 0.25 µg/mL | [8] |
| LC-MS/MS | Metformin (B114582) Tablets | In-tube SPME | 87 - 102 | 3 - 112 pg/mL | 0.1 - 5.1 pg/mg API | [9] |
| LC-MS/MS | Antibody Drugs | Salting-out LLE | 75.4 - 114.7 | - | 0.5 µg/L | [7] |
Experimental Protocols
Protocol 1: Extraction of this compound from Pharmaceutical Tablets using SPE
This protocol is a general guideline and should be optimized for specific tablet formulations.
-
Sample Preparation:
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Weigh and crush a representative number of tablets to obtain a fine powder.
-
Accurately weigh a portion of the powder equivalent to a single dose of the drug product.
-
-
Extraction:
-
Transfer the powder to a suitable centrifuge tube.
-
Add an appropriate extraction solvent (e.g., methanol (B129727) or a mixture of methanol and water).[10][11] The volume will depend on the sample amount and desired concentration.
-
Vortex the sample for 5-10 minutes to ensure thorough mixing.
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Sonicate the sample for 15-30 minutes to facilitate extraction.
-
Centrifuge the sample at a high speed (e.g., 4000-5000 rpm) for 10-15 minutes to pellet the excipients.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an appropriate SPE cartridge (e.g., a strong cation-exchange or a reversed-phase C18 cartridge) with methanol followed by water.
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Load the supernatant from the centrifuged sample onto the SPE cartridge.
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Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
-
Elute the this compound with a suitable elution solvent (e.g., methanol with a small percentage of ammonia (B1221849) or formic acid, depending on the sorbent).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before analysis by LC-MS/MS.
-
Protocol 2: Extraction of this compound from Biological Fluids (e.g., Plasma) using LLE
This protocol is a general guideline and should be optimized and validated for the specific biological matrix.
-
Sample Preparation:
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Thaw the plasma sample to room temperature.
-
If necessary, spike the sample with an internal standard (isotopically labeled this compound is recommended).
-
-
Liquid-Liquid Extraction (LLE):
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In a centrifuge tube, add a specific volume of plasma (e.g., 500 µL).
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Add a suitable extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a defined ratio (e.g., 3:1 solvent to plasma).
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Vortex the mixture vigorously for 2-5 minutes to ensure efficient extraction.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
-
Isolation and Concentration:
-
Carefully transfer the organic layer (containing the this compound) to a clean tube.
-
Repeat the extraction process on the aqueous layer with a fresh portion of the extraction solvent to maximize recovery.
-
Combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
-
Final Preparation:
-
Reconstitute the residue in a known volume of the mobile phase.
-
Vortex briefly to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Mandatory Visualizations
Caption: Workflow for this compound Extraction from Tablets.
Caption: Logical Workflow for Troubleshooting Analytical Issues.
References
- 1. Development and Validation of RP-HPLC Method for the Detection of N-Nitroso Meglumine in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous analysis of carcinogenic N-nitrosamine impurities in metformin tablets using on-line in-tube solid-phase microextraction coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. agilent.com [agilent.com]
Addressing variability in N-Nitroso-meglumine experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Nitroso-meglumine. This compound is a potential mutagenic impurity that can form in pharmaceutical products containing meglumine (B1676163), a common excipient.[1][2][3] The presence of such nitrosamine (B1359907) impurities is under strict regulatory scrutiny, making accurate and reproducible analysis critical.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a nitrosamine impurity that can form from the reaction of meglumine, a pharmaceutical excipient, with nitrosating agents (e.g., nitrites).[2][5] Nitrosamines are classified as probable human carcinogens, and their presence in drug products is a significant safety concern for regulatory agencies like the FDA and EMA.[2][4][6]
Q2: How is this compound formed in pharmaceutical products?
A2: this compound can form during the manufacturing process or storage of a drug product.[2][7] The formation requires the presence of meglumine (a secondary amine), a nitrosating agent (often nitrite (B80452) impurities in other excipients), and favorable conditions such as acidic pH.[2][5][8]
Q3: What are the common analytical techniques used to detect this compound?
A3: Highly sensitive analytical methods are required to detect this compound at the trace levels mandated by regulatory agencies.[2] The most common techniques are Liquid Chromatography with Mass Spectrometry (LC-MS/MS), Gas Chromatography with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3][6] LC-MS/MS is often preferred for its high sensitivity and selectivity.[6]
Q4: I am observing two peaks for my this compound standard. Is my standard impure?
A4: Not necessarily. Asymmetrical nitrosamines like this compound can exist as stable rotational isomers, or rotamers, due to the partial double-bond character of the N-N bond.[9] This can result in the appearance of two distinct peaks in the chromatogram, even for a pure standard.[9]
Q5: Why am I seeing inconsistent peak areas for this compound in my chromatograms?
A5: Inconsistent peak areas for this compound can be a significant challenge.[9] This variability can stem from several factors, including analyte instability, interactions with the analytical column, or issues with the ionization source in mass spectrometry.[9][10] The high polarity of this compound can also lead to poor chromatographic peak shape (tailing), which can affect integration and reproducibility.[11]
Troubleshooting Guides
Issue 1: Inconsistent Peak Area Response
This guide addresses the common problem of fluctuating peak areas for this compound during analysis.
| Potential Cause | Troubleshooting Step | Rationale |
| Analyte Instability in Diluent | Prepare fresh standards and samples before each analytical run. Investigate the stability of this compound in your chosen diluent over time and under different temperature and light conditions. | N-nitrosamines can be unstable, and degradation in the sample vial can lead to variable results.[4] |
| Suboptimal Diluent Composition | Experiment with different diluent compositions. For this polar analyte, a diluent with a higher aqueous content or the addition of a small amount of organic modifier might improve solubility and stability. | The choice of diluent is critical for ensuring the analyte remains dissolved and stable.[9] |
| Inconsistent Ionization in MS Source | Optimize the mass spectrometer source parameters, such as temperature and gas flows. Consider trying a different ionization mode (e.g., APCI instead of ESI) to see if it provides more stable ionization.[9][10] | Inconsistent spray or in-source fragmentation can lead to fluctuating signal intensity.[9] |
| HPLC System Issues | Perform a system suitability test to ensure the HPLC system is performing correctly. Check for leaks, ensure the injector is functioning properly, and verify the pump is delivering a consistent flow rate. | Mechanical issues with the HPLC system can directly impact the precision of the results.[9] |
Issue 2: Poor Chromatographic Peak Shape (Tailing)
This section provides guidance on addressing peak tailing for the highly polar this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Secondary Interactions with Column Stationary Phase | Use a column specifically designed for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a "sugar" column.[11] Alternatively, an amide or phenyl-hexyl stationary phase may provide better peak shape.[1] | The hydroxyl groups in this compound can have secondary interactions with residual silanols on standard C18 columns, leading to peak tailing.[11] |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase. Since this compound does not have a readily ionizable group, pH adjustment may have a limited effect on retention but can influence interactions with the stationary phase. | Mobile phase pH can influence the ionization state of both the analyte and the stationary phase, affecting peak shape. |
| Use of Ion-Pairing Reagents | Consider adding an ion-pairing reagent to the mobile phase to improve retention and peak shape on reverse-phase columns. | Ion-pairing reagents can mask residual charges on the stationary phase and improve the chromatography of polar compounds.[12] |
Experimental Protocols and Methodologies
While specific, validated methods will depend on the exact matrix and instrumentation, the following tables summarize typical starting conditions for analytical method development for this compound based on published literature.
Table 1: Example HPLC Method Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Primesep 100[1] | Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | Water:Acetonitrile:Formic Acid | 0.2% Formic acid in Water:Tetrahydrofuran (95:5 v/v)[1] |
| Mobile Phase B | N/A (Isocratic) | Methanol:Acetonitrile:Tetrahydrofuran (50:40:10 v/v/v)[1] |
| Flow Rate | 0.8 mL/min[1] | 0.8 mL/min[1] |
| Column Temperature | 30°C[1] | 30°C[1] |
| Detection | PDA and Refractive Index[1] | UV at 285 nm[1] |
| Run Time | 85 mins[1] | Not specified |
Table 2: Example LC-MS/MS Method Parameters
| Parameter | Typical Condition |
| Chromatography | Reverse-phase or HILIC[6][11] |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[9][10] |
| Mass Analyzer | Triple Quadrupole (QqQ)[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[6] |
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A logical flowchart for troubleshooting inconsistent this compound results.
Caption: Simplified reaction pathway for the formation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]
- 3. N-Nitroso Meglumine Launch | Advent [adventchembio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-Nitroso meglumine - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. antisel.gr [antisel.gr]
- 11. MEGLUMINE (Methylglucamine) - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: N-Nitroso-meglumine Method Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for N-Nitroso-meglumine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a nitrosamine (B1359907) impurity that can form in pharmaceutical products containing meglumine (B1676163) as an excipient.[1][2] Meglumine, a secondary amine, can react with nitrosating agents (like nitrites) under specific conditions to form this impurity.[1] Nitrosamine impurities are a significant concern as they are classified as probable human carcinogens.[1][2] Regulatory agencies like the FDA and EMA have set strict limits for nitrosamine impurities in drug products, making their detection and quantification crucial.[2]
Q2: What are the primary analytical techniques used for this compound analysis?
A2: The most common and sensitive techniques for the analysis of this compound and other nitrosamines are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2] High-Performance Liquid Chromatography (HPLC) with UV or other detectors can also be used, but may lack the required sensitivity and selectivity for trace-level quantification.[1][2]
Q3: What are the typical challenges encountered during this compound method development?
A3: Common challenges include:
-
Poor chromatographic retention: Due to its polar nature, this compound can be difficult to retain on traditional reversed-phase HPLC columns.[3]
-
Low sensitivity: Achieving the low limits of detection (LOD) and quantification (LOQ) required by regulatory bodies can be challenging.
-
Matrix effects: The drug product matrix can interfere with the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[4]
-
In-source fragmentation: The molecule may fragment within the ion source of the mass spectrometer, complicating data interpretation and reducing sensitivity.[5][6]
-
Sample preparation: Inefficient extraction from the drug product matrix can lead to low recovery and inaccurate results.[4]
-
Analyte stability: this compound may be unstable under certain analytical conditions.[4]
Troubleshooting Guides
Issue 1: Poor or No Chromatographic Peak / Inconsistent Retention Time
| Potential Cause | Troubleshooting Steps |
| Inadequate Retention on RP Column | 1. Column Selection: Consider using a column designed for polar analytes, such as a pentafluorophenyl (PFP) or a column with a polar-embedded or polar-endcapped stationary phase.[7] 2. Mobile Phase Modification: - Increase the aqueous portion of the mobile phase. - Use an ion-pairing reagent (use with caution as it can cause long-term column and MS contamination). - Evaluate different organic modifiers (e.g., methanol (B129727) vs. acetonitrile). |
| Injector Issues | 1. Check for Leaks: Inspect all fittings and connections for any signs of leakage. 2. Clean the Injector: The injector port or needle may be clogged. Follow the manufacturer's instructions for cleaning. 3. Verify Injection Volume: Ensure the correct injection volume is being delivered. |
| Column Contamination/Degradation | 1. Flush the Column: Flush the column with a strong solvent (e.g., isopropanol) as recommended by the manufacturer. 2. Replace the Column: If flushing does not resolve the issue, the column may be degraded and require replacement. |
Issue 2: Low Sensitivity / Inability to Meet Required LOQ
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mass Spectrometry Parameters | 1. Ionization Mode: this compound can be ionized in both positive (ESI+) and negative (ESI-) modes. Experiment with both to determine the most sensitive mode for your instrument and conditions. Some users have reported success with negative mode.[5] 2. Optimize Source Parameters: - Capillary/Spray Voltage: Adjust for a stable and optimal signal. - Gas Flow (Nebulizer, Heater): Optimize for efficient desolvation. - Source Temperature: Adjust to maximize signal without causing thermal degradation. 3. Optimize MRM Transitions: Infuse a standard solution of this compound to identify the most abundant and stable precursor and product ions. A common loss is 30 Da (-NO group).[5] |
| Inefficient Sample Preparation | 1. Optimize Extraction Solvent: Test different solvents (e.g., methanol, dichloromethane, water) to ensure complete extraction from the sample matrix.[8] 2. Consider Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and concentrate the analyte, thereby improving sensitivity. |
| Matrix Effects | 1. Dilute the Sample: A simple dilution of the sample extract can sometimes mitigate matrix effects. 2. Use an Internal Standard: A stable isotope-labeled internal standard for this compound is ideal for compensating for matrix effects and variations in sample preparation and instrument response. |
Issue 3: Inaccurate Quantification / Poor Recovery
| Potential Cause | Troubleshooting Steps |
| Analyte Degradation | 1. Protect from Light: Nitrosamines can be light-sensitive. Prepare and store samples and standards in amber vials.[9] 2. Control Temperature: Keep samples cool in the autosampler to prevent degradation. |
| Formation of Adducts | 1. Identify Adducts: this compound may form adducts with sodium (Na+) and potassium (K+), which can split the ion signal and lead to underestimation of the primary ion.[5] Check the mass spectrum for ions corresponding to [M+Na]+ and [M+K]+. 2. Mobile Phase Purity: Use high-purity mobile phase additives to minimize the presence of sodium and potassium. |
| Calibration Curve Issues | 1. Check Linearity Range: Ensure the sample concentration falls within the linear range of the calibration curve. 2. Use Appropriate Weighting: For a wide calibration range, a weighted linear regression (e.g., 1/x or 1/x²) may provide more accurate results at the lower end. |
Quantitative Data Summary
Table 1: Example LC-MS/MS Method Parameters and Performance Data for this compound Analysis
| Parameter | Value | Reference |
| Column | Teknokroma PFP (250 x 4.6 mm, 5µ) | [7] |
| Mobile Phase | 0.1% Formic acid in water:Methanol (70:30 v/v) | [7] |
| Flow Rate | 0.6 mL/min | [7] |
| Injection Volume | 20 µL | [7] |
| Ionization Mode | Electrospray Ionization (ESI) | [7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [7] |
| Linearity Range | 100 - 300 ng/mL | [7] |
| Correlation Coefficient (r²) | > 0.999 | [7] |
| Limit of Detection (LOD) | 0.5 ng/mL | [7] |
| Limit of Quantification (LOQ) | 1 ng/mL | [7] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound in a Solid Dosage Form
-
Accurately weigh and crush a tablet into a fine powder.
-
Transfer a known amount of the powder (e.g., equivalent to one dose) into a volumetric flask.
-
Add a suitable extraction solvent (e.g., methanol or a mixture of water and methanol).
-
Vortex and sonicate the sample for a specified period (e.g., 15-30 minutes) to ensure complete dissolution and extraction of the analyte.
-
Allow the solution to settle.
-
Centrifuge an aliquot of the solution to remove any undissolved excipients.
-
Transfer the supernatant into an HPLC vial for analysis. If necessary, dilute the sample with the mobile phase to fall within the calibration range.
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: An HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A PFP or other suitable column for polar analytes.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Methanol.
-
Gradient Program: Develop a gradient program that provides good retention and peak shape for this compound.
-
MS Parameters:
-
Ionization Mode: ESI Positive or Negative (to be optimized).
-
MRM Transitions: Optimize the precursor ion (e.g., [M+H]+ or [M-H]-) and product ions for this compound.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
-
Analysis: Inject the prepared samples and calibration standards. Integrate the peak area for the this compound MRM transition and quantify using the calibration curve.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for method development.
References
- 1. Development and Validation of RP-HPLC Method for the Detection of N-Nitroso Meglumine in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Nitroso meglumine - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. LC-MS: Practical method for analyzing NDSRIs with single quadrupole - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Controlling N-Nitroso-meglumine Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to control the formation of N-Nitroso-meglumine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a type of nitrosamine (B1359907) impurity that can form in pharmaceutical products containing meglumine (B1676163).[1] Meglumine, an amino sugar derived from sorbitol, is a widely used excipient to improve the solubility and stability of poorly soluble drugs.[1] this compound is a potential genotoxic and carcinogenic compound, making its presence in pharmaceuticals a significant safety concern for regulatory agencies and manufacturers.[2][3]
Q2: What are the primary pathways for this compound formation?
A2: The primary pathway for this compound formation is the reaction of the secondary amine group in the meglumine molecule with a nitrosating agent.[1][2] This reaction is typically facilitated by the presence of nitrites (NO₂⁻) under acidic conditions.[4] The nitrosating agent, often nitrous acid (HNO₂) formed from nitrites in an acidic environment, reacts with the amine to form the N-nitroso derivative.[4]
Q3: What are the key factors that influence the formation of this compound?
A3: Several key factors can influence the formation of this compound:
-
Presence of Nitrosating Agents: The most common nitrosating agents are nitrites and nitrates, which can be present as impurities in raw materials and excipients.[4]
-
pH: The formation of nitrosamines is generally favored in acidic conditions (pH 3-5), which facilitate the formation of the active nitrosating species.[5] However, formation can also occur at neutral to basic pH in the presence of certain aldehydes.[5]
-
Temperature: Elevated temperatures can accelerate the rate of the nitrosation reaction.[6][7]
-
Water Content: The presence of water can facilitate the interaction between the amine and the nitrosating agent, potentially increasing the rate of formation.
Troubleshooting Guides
Issue 1: Detection of this compound in the drug product.
| Potential Cause | Troubleshooting Step |
| Contamination of raw materials with nitrites/nitrates. | 1. Source excipients and active pharmaceutical ingredients (APIs) from suppliers who provide materials with low nitrite (B80452) and nitrate (B79036) content.2. Implement rigorous testing of incoming raw materials for nitrite and nitrate levels. |
| Favorable pH conditions during manufacturing. | 1. Monitor and control the pH of the formulation throughout the manufacturing process.[5]2. If possible, adjust the pH to be outside the optimal range for nitrosamine formation (typically pH > 7).[5] |
| High processing temperatures. | 1. Evaluate the manufacturing process for steps involving high temperatures and assess if they can be modified to use lower temperatures.[6][7]2. Implement temperature controls during storage and transportation.[6] |
Issue 2: Inconsistent or poor analytical results for this compound.
| Potential Cause | Troubleshooting Step |
| Poor chromatographic peak shape (e.g., tailing). | 1. this compound is a polar compound and may exhibit poor retention and peak shape on standard C18 columns. Consider using a HILIC or a specialized column for polar compounds.[8]2. Optimize the mobile phase composition, including the organic modifier and buffer concentration. |
| Inconsistent area response. | 1. This can be due to issues with the LC-MS system, such as inconsistent spray or contamination.[8] Ensure the system is clean and properly maintained.2. Evaluate the sample diluent; ensure this compound is stable in the chosen diluent.[8]3. Consider using an isotopically labeled internal standard to correct for variability. |
| Matrix effects. | 1. Matrix effects can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[9]2. Perform a matrix effect study by comparing the response of the analyte in a standard solution versus a spiked matrix sample.[9]3. Optimize sample preparation to remove interfering matrix components. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
Data Presentation
Table 1: Effect of pH on the Degradation Rate of Representative Nitrosamines
| Nitrosamine | pH | Pseudo-first-order degradation rate constant (L/W-min) |
| NDELA | 2 | 2.49 × 10⁻² |
| 10 | 6.48 × 10⁻³ | |
| NDEA | 2 | 1.56 × 10⁻² |
| 10 | 5.25 × 10⁻⁴ | |
| NMOR | 2 | 1.68 × 10⁻² |
| 10 | 7.00 × 10⁻⁴ |
Note: Data from a study on the UV photolysis of N-nitrosamines, illustrating the significant impact of pH on their degradation kinetics.[10] NDELA: N-nitrosodiethanolamine, NDEA: N-nitrosodiethylamine, NMOR: N-nitrosomorpholine.
Table 2: Inhibition of Nitrosamine Formation by Ascorbic Acid in a Model System
| Nitrosamine | Without Ascorbic Acid (µM) | With Ascorbic Acid (µM) | % Inhibition |
| NDMA | ~1.0 | ~0.2 | ~80% |
| NMOR | >100 | <0.1 | >99.9% |
| NDEA | Detected | Not Detected | 100% |
| NPIP | Detected | Not Detected | 100% |
Note: This data is from an in-vitro study simulating the human stomach and demonstrates the potent inhibitory effect of ascorbic acid on the formation of various nitrosamines.[11] NDMA: N-nitrosodimethylamine, NMOR: N-nitrosomorpholine, NDEA: N-nitrosodiethylamine, NPIP: N-nitrosopiperidine.
Table 3: Efficacy of Ascorbic Acid as a Nitrite Scavenger in a Placebo Tablet Formulation
| Ascorbic Acid Concentration | Nitrite Reduction after 7 days at 40°C/75% RH |
| 1% | Up to 87% |
Note: This data shows the effectiveness of ascorbic acid in reducing nitrite levels in a solid dosage form.[12]
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound in a Drug Product
-
Sample Weighing: Accurately weigh a portion of the powdered drug product equivalent to a specific amount of the active pharmaceutical ingredient (API).
-
Extraction: Transfer the weighed sample to a suitable volumetric flask. Add a solution of methanol (B129727) and water (e.g., 50:50 v/v) to the flask.
-
Sonication and Shaking: Sonicate the flask for a specified period (e.g., 15 minutes) to ensure complete dissolution and extraction of this compound. Follow this with mechanical shaking for an additional period (e.g., 30 minutes).
-
Centrifugation: Centrifuge the sample extract at a high speed (e.g., 4000 RPM) for a sufficient time (e.g., 15 minutes) to pelletize any undissolved excipients.
-
Filtration: Carefully transfer the supernatant to a clean vial, passing it through a 0.2 µm PVDF syringe filter to remove any remaining particulate matter.
-
Internal Standard Spiking (Optional but Recommended): If an isotopically labeled internal standard for this compound is available, spike a known concentration into the final extract before analysis to improve accuracy and precision.
-
Injection: The filtered extract is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method for the Quantification of this compound
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A column suitable for the retention of polar compounds, such as a HILIC column or a polar-embedded C18 column (e.g., Primesep 100).[13]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient program should be developed to achieve adequate separation of this compound from other components in the sample matrix.
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
-
Injection Volume: A small injection volume, typically 1-10 µL, is recommended.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of nitrosamines.[14][15]
-
Mass Spectrometry Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound should be optimized for maximum sensitivity and specificity. For this compound, a transition of m/z 223.20 → 59.10 has been reported.[14]
-
Data Analysis: Quantify the concentration of this compound in the samples by comparing the peak area to a calibration curve prepared using certified reference standards.
Mandatory Visualizations
Caption: this compound Formation Pathway.
Caption: Experimental Workflow for this compound Analysis.
References
- 1. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]
- 2. Development and Validation of RP-HPLC Method for the Detection of N-Nitroso Meglumine in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Nitroso Meglumine Launch | Advent [adventchembio.com]
- 4. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Nitroso meglumine - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
- 11. Fat transforms ascorbic acid from inhibiting to promoting acid‐catalysed N‐nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dsm.com [dsm.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for N-Nitroso-meglumine
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. N-Nitroso-meglumine, a potential impurity arising from the use of meglumine (B1676163) as an excipient, necessitates robust and validated analytical methods for its detection and quantification at trace levels. This guide provides an objective comparison of commonly employed analytical techniques for the determination of this compound, supported by experimental data from published studies.
Comparison of Analytical Methods
The two primary analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). While Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for many volatile nitrosamines, specific validated methods for the less volatile this compound are not widely reported in the scientific literature.
| Parameter | RP-HPLC with UV/RI Detection | UHPLC-MS/MS | LC-TQ/MS |
| Linearity | r = 0.999[1][2] | r² > 0.990[3] | r > 0.999[4] |
| Limit of Detection (LOD) | Not specified | Not specified | 0.5 ng/mL[4] |
| Limit of Quantitation (LOQ) | Not specified | 0.25 µg/mL[3] | 1 ng/mL[4] |
| Precision (%RSD) | 0.56[1][2] | Not specified | Not specified |
| Recovery | >98.0%[1][2] | 99-128%[3] | Not specified |
| Specificity | High, with no interference reported.[1][2] | High, utilizing Multiple Reaction Monitoring (MRM).[3] | High, utilizing Multiple Reaction Monitoring (MRM).[4] |
| Detector | Photodiode Array (PDA) & Refractive Index (RI)[1][2] | Tandem Mass Spectrometer (MS/MS)[3] | Triple Quadrupole Mass Spectrometer (TQ/MS)[4] |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the quantification of this compound and demonstrates good linearity, precision, and recovery.
Chromatographic Conditions:
-
Mobile Phase: A mixture of water, acetonitrile, and formic acid.[1][2] The exact composition and gradient program should be optimized for the specific application.
-
Detection: Photodiode Array (PDA) and Refractive Index (RI) detectors are used in series.[1][2]
-
System Suitability: The system's reproducibility is confirmed by a low relative standard deviation (%RSD) of 0.56.[1][2]
Validation Parameters:
-
Linearity: A strong linear correlation (r = 0.999) is established between the concentration and the detector response.[1][2]
-
Accuracy: The method shows reliable recovery, with a minimum average recovery of 98.0% at various spiked levels.[1][2]
-
Precision: The method is precise at both the target concentration and at the limit of quantification.[1][2]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This highly sensitive and specific method is ideal for detecting trace levels of this compound.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Luna column (4.6 mm × 150 mm ID, 3.0 µm particle size).[3]
-
Mobile Phase: Isocratic elution.[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Ionization: Heated Electrospray Ionization (HESI) in positive ion mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM) mode, with a specific transition for this compound (e.g., m/z 223.20 to 59.10).[3]
Validation Parameters:
-
Linearity: A high degree of linearity (r² > 0.990) is observed from the limit of quantification (0.25 µg/mL) up to 150% of the target concentration.[3]
-
Limit of Quantitation (LOQ): The method is capable of quantifying this compound at a concentration of 0.25 µg/mL.[3]
-
Accuracy: Recovery rates are reported to be between 99% and 128%.[3]
-
Validation: The method is validated according to the International Council for Harmonisation (ICH) Q2 guidelines, covering parameters such as system suitability, accuracy, linearity, detection limit, quantitation limit, specificity, and precision.[3]
Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-TQ/MS)
This is another highly sensitive and specific mass spectrometric method for the quantification of this compound.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Teknokroma PFP column (250 × 4.6 mm, 5μ).[4]
-
Mobile Phase: Isocratic mixture of 0.1% formic acid in water and methanol (B129727) (70:30 v/v).[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Ionization: Electrospray Ionization (ESI).[4]
-
Detection: Multiple Reaction Monitoring (MRM) mode on a triple quadrupole system.[4]
Validation Parameters:
-
Linearity: The method exhibits excellent linearity with a correlation coefficient greater than 0.999 over a concentration range of 100–300 ng/mL.[4]
-
Limit of Detection (LOD): 0.5 ng/mL.[4]
-
Limit of Quantitation (LOQ): 1 ng/mL.[4]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.
Caption: General workflow for analytical method validation.
Signaling Pathway and Logical Relationship Visualization
The formation of this compound is a chemical reaction. The following diagram illustrates this logical relationship.
Caption: Formation pathway of this compound.
References
A Guide to Inter-Laboratory Comparability of N-Nitroso-meglumine Analysis
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects.[1][2] N-Nitroso-meglumine, a potential impurity arising from the widely used excipient meglumine (B1676163), is under scrutiny by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] Ensuring the accuracy and consistency of analytical methods for its detection and quantification across different laboratories is crucial for patient safety and regulatory compliance.
This guide provides a comparative overview of analytical methodologies for this compound, presenting supporting experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in establishing and validating robust analytical procedures.
Comparative Analysis of Analytical Techniques
While a formal inter-laboratory comparison study specifically for this compound is not publicly available, a significant body of research on the analysis of nitrosamine (B1359907) impurities provides a strong basis for method comparison. The most prevalent and effective techniques are mass spectrometry-based methods, which offer the high sensitivity and selectivity required for trace-level analysis.[4]
The primary methods for nitrosamine analysis are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS), and to a lesser extent, Gas Chromatography with Mass Spectrometry (GC-MS).[5] For this compound, which is a non-volatile compound, LC-based methods are the most suitable.
Below is a summary of performance data from a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound, which can serve as a benchmark for inter-laboratory performance expectations.
| Parameter | Performance Metric | Result |
| Linearity | Correlation Coefficient (r) | > 0.999 |
| Precision | System Suitability (% RSD) | 0.56 |
| Method Precision (% RSD) | 1.41 - 1.84 | |
| Accuracy | Recovery at LOQ Level | 95% - 105% |
| Recovery at 50%, 100%, 150% | 97% - 103% | |
| Sensitivity | Limit of Detection (LOD) | 0.002 mg/mL |
| Limit of Quantification (LOQ) | 0.006 mg/mL |
Data sourced from a validated RP-HPLC method.[3]
Experimental Protocols
Detailed and standardized protocols are fundamental to achieving reproducible and comparable results between laboratories. Below are representative methodologies for sample preparation and LC-MS/MS analysis applicable to this compound.
Sample Preparation Protocol: Solid Dosage Form (Tablets)
This protocol is a general example for the extraction of nitrosamines from a solid matrix.
-
Accurately weigh and transfer the powdered tablet sample equivalent to a specific amount of the active pharmaceutical ingredient (API) into a suitable centrifuge tube.
-
Add a precise volume of an appropriate solvent (e.g., methanol).
-
Sonicate the sample for a specified duration (e.g., 30 minutes) to ensure complete dissolution of the analyte.
-
Centrifuge the sample at a defined speed (e.g., 4000 rpm) for a set time (e.g., 10 minutes) to separate the excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[1]
LC-MS/MS Analytical Method Protocol
This is a representative LC-MS/MS method for the analysis of nitrosamine impurities.
-
Liquid Chromatography System: An ultra-high performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., Kinetex biphenyl, 250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Acetic acid in water.[6]
-
Mobile Phase B: 0.1% Acetic acid in acetonitrile.[6]
-
Gradient Elution: A suitable gradient program to separate the analyte from the matrix.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.[6][7]
-
MRM Transition: A specific precursor-to-product ion transition for this compound must be monitored for quantification and confirmation.
Visualizing Workflows and Relationships
To ensure clarity in experimental and validation processes, diagrams can be a powerful tool.
A robust analytical method requires thorough validation to ensure it is fit for its intended purpose. The validation process follows a logical progression of demonstrating various performance characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Nitroso Meglumine Launch | Advent [adventchembio.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fda.gov [fda.gov]
- 6. N-Nitroso meglumine - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. lcms.cz [lcms.cz]
N-Nitroso-meglumine: A Comparative Guide to a Novel Nitrosamine Impurity
For Researchers, Scientists, and Drug Development Professionals
The landscape of pharmaceutical impurities is continually evolving, with nitrosamines remaining a critical area of focus for regulatory bodies and manufacturers worldwide. The identification of N-Nitroso-meglumine, a nitrosamine (B1359907) impurity derived from the widely used excipient meglumine (B1676163), necessitates a thorough understanding of its profile in comparison to other known nitrosamine impurities. This guide provides an objective comparison of this compound with other well-characterized nitrosamines, supported by available data and detailed experimental protocols for their assessment.
Executive Summary
This compound is a potential impurity in pharmaceutical products containing meglumine, formed through the nitrosation of the secondary amine in the meglumine structure. While comprehensive toxicological data for this compound is not yet publicly available, the broader class of nitrosamines is recognized for its carcinogenic potential. This guide will compare the chemical properties of this compound with those of well-studied nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), and present the established experimental protocols for the detection and toxicological assessment of such impurities.
Chemical and Physical Properties
A comparison of the fundamental chemical and physical properties of this compound, NDMA, and NDEA is crucial for understanding their behavior and for the development of analytical methods.
| Property | This compound | N-Nitrosodimethylamine (NDMA) | N-Nitrosodiethylamine (NDEA) |
| Molecular Formula | C7H16N2O6[1] | C2H6N2O | C4H10N2O |
| Molecular Weight | 224.21 g/mol [1] | 74.08 g/mol | 102.14 g/mol |
| Parent Compound | Meglumine[2] | Dimethylamine | Diethylamine (B46881) |
| Volatility | Non-volatile (predicted due to high polarity and molecular weight)[3] | Volatile[4] | Volatile[3] |
| Solubility | Expected to be highly soluble in water due to multiple hydroxyl groups. | Soluble in water | Soluble in water |
Formation Mechanisms
Nitrosamine impurities typically form from the reaction of secondary or tertiary amines with nitrosating agents, such as nitrous acid, which can be formed from nitrites under acidic conditions.[1]
This compound Formation
This compound can form if the secondary amine in the meglumine molecule reacts with a nitrosating agent. Meglumine is a common excipient used to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[1] The risk of this compound formation exists during drug manufacturing or storage if nitrites are present as contaminants in raw materials or the processing environment.[1]
General Nitrosamine Formation
The formation of other nitrosamines, such as NDMA and NDEA, follows a similar pathway involving their respective precursor amines (dimethylamine for NDMA and diethylamine for NDEA) and a nitrosating agent. These precursors can be present as impurities in solvents, reagents, or starting materials used in API synthesis.[5]
Toxicological Profile: A Data Gap for this compound
A significant gap exists in the publicly available toxicological data for this compound. A material safety data sheet for this compound indicates no available data for acute oral toxicity (LD50), germ cell mutagenicity, or carcinogenicity.[6] This lack of data underscores the importance of applying established testing protocols to assess its potential risk.
In contrast, extensive toxicological data are available for other nitrosamines, particularly NDMA and NDEA, which are classified as probable human carcinogens (Group 2A) by the International Agency for Research on Cancer (IARC).[4][7]
| Nitrosamine | Mutagenicity (Ames Test) | Carcinogenicity |
| This compound | No data available[6] | No data available[6] |
| NDMA | Positive with metabolic activation[8] | Potent carcinogen in multiple animal species, primarily targeting the liver.[4][7] |
| NDEA | Positive with metabolic activation[8] | Potent carcinogen, particularly affecting the respiratory tract and liver in animal models.[7] |
Experimental Protocols for Mutagenicity Assessment: The Enhanced Ames Test
Given the known mutagenic potential of the nitrosamine class, the bacterial reverse mutation assay (Ames test) is a critical tool for assessing the genotoxicity of any new nitrosamine impurity. For nitrosamines, an "enhanced" Ames test protocol is recommended to improve the sensitivity of detection.[9]
References
- 1. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]
- 2. veeprho.com [veeprho.com]
- 3. youtube.com [youtube.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. A comparison of the carcinogenicity of N-nitrosodiethylamine and N-nitrosodimethylamine after intratracheal instillation into Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
Comparative Risk Assessment of N-Nitroso-meglumine: A Guide for Researchers and Drug Development Professionals
A detailed examination of N-Nitroso-meglumine's genotoxic potential in comparison to other critical nitrosamine (B1359907) impurities, supported by experimental data and standardized testing protocols.
Introduction
The presence of nitrosamine impurities in pharmaceutical products remains a significant concern for regulatory bodies and drug developers worldwide. These compounds are classified as probable human carcinogens, necessitating rigorous risk assessment and control.[1] this compound is a potential impurity that can form in drug products containing meglumine, a common excipient. This guide provides a comparative risk assessment of this compound against other well-characterized nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). The assessment is based on available toxicological data and established regulatory limits, offering a valuable resource for researchers, scientists, and drug development professionals.
Executive Summary of Comparative Risk
Data Presentation: Comparative Toxicological Data
The following tables summarize the key toxicological data for this compound and other relevant nitrosamines.
Table 1: Comparison of Acceptable Intake (AI) Limits for Various Nitrosamines
| Nitrosamine | Acceptable Intake (AI) Limit (ng/day) | Basis for AI Limit |
| This compound | 1500 | Negative bacterial reverse mutation test |
| N-nitrosodimethylamine (NDMA) | 96 | Carcinogenicity data (TD50) |
| N-nitrosodiethylamine (NDEA) | 26.5 | Carcinogenicity data (TD50) |
| N-nitrosodiisopropylamine (NDIPA) | 26.5 | Read-across from NDEA |
| N-nitrosoethylisopropylamine (NEIPA) | 26.5 | Read-across from NDEA |
| N-nitrosodibutylamine (NDBA) | 26.5 | Read-across from NDEA |
Source: European Medicines Agency (EMA)
Table 2: Comparative Mutagenicity Data from Bacterial Reverse Mutation Assay (Ames Test)
While the specific quantitative data for the negative Ames test of this compound is not publicly available, the following data for other nitrosamines provides a comparative context.
| Nitrosamine | Tester Strain(s) | Metabolic Activation (S9) | Result |
| This compound | Not specified | Not specified | Negative |
| N-nitrosodimethylamine (NDMA) | S. typhimurium TA100, TA1535 | Required | Positive [2] |
| N-nitrosodiethylamine (NDEA) | S. typhimurium TA100, TA1535 | Required | Positive [3] |
| N-nitrosodiethanolamine (NDELA) | Not specified | Not specified | Negative [4] |
Note: A positive result indicates mutagenic potential in this assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the toxicological data. The following are standardized protocols for the bacterial reverse mutation assay and the in vitro micronucleus test.
Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Tester Strains: A range of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used to detect different types of mutations.
-
Metabolic Activation: The assay is conducted with and without a metabolic activation system (S9 fraction from induced rat or hamster liver) to mimic mammalian metabolism. For many nitrosamines, metabolic activation is necessary to elicit a mutagenic response.[5][6][7]
-
Procedure:
-
The test compound, bacterial culture, and S9 mix (if applicable) are combined in a test tube.
-
The mixture is poured onto a minimal agar (B569324) plate.
-
Plates are incubated for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that have mutated back to a state where they can grow on the minimal agar) is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Mammalian Cell Micronucleus Test - Based on OECD Guideline 487
This assay detects genotoxic damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division.
-
Cell Lines: Human or rodent cell lines, such as human peripheral blood lymphocytes or Chinese hamster ovary (CHO) cells, are commonly used.
-
Treatment: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9).
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one round of nuclear division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronucleated cells in the binucleated cell population is determined by microscopic analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Mandatory Visualizations
Signaling Pathway of Nitrosamine-Induced Genotoxicity
Caption: Metabolic activation and genotoxic mechanism of nitrosamines.
Experimental Workflow for the Ames Test
Caption: Standard workflow for the bacterial reverse mutation (Ames) test.
Experimental Workflow for the In Vitro Micronucleus Test
Caption: Standard workflow for the in vitro micronucleus test.
References
- 1. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating genotoxic and hematotoxic effects of N-nitrosodimethylamine, N-nitrosodiethylamine and N-nitrosodiethanolamine in the hen's egg-micronucleus test (HET-MN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of the bacterial reverse mutation assay to predict carcinogenicity of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use Of The Bacterial Reverse Mutation Assay To Predict Carcinogenicity Of N-nitrosamines | Lhasa Limited [lhasalimited.org]
Unveiling the Structure of N-Nitroso-meglumine: A Comparative NMR Analysis
For researchers, scientists, and professionals in drug development, the accurate structural confirmation of potential impurities in pharmaceutical products is paramount. N-Nitroso-meglumine, a potential genotoxic impurity derived from the widely used excipient meglumine (B1676163), requires rigorous analytical characterization. This guide provides a comparative overview of the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, contrasting its spectral features with its parent compound, meglumine.
The nitrosation of the secondary amine in meglumine leads to the formation of this compound, a structural modification that significantly alters the electronic environment of nearby protons and carbons. These changes are readily detectable by ¹H and ¹³C NMR spectroscopy, making it a definitive technique for confirming the presence and structure of this impurity.
A key characteristic of N-nitrosamines is the potential for rotational isomerism (E/Z isomers) around the N-N bond due to its partial double bond character. This can result in the appearance of two distinct sets of signals in the NMR spectrum for a single compound, a critical consideration during spectral interpretation.
Comparative NMR Data: Meglumine vs. This compound
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for meglumine and provides a placeholder for the experimental or predicted data for this compound. The comparison of these data points highlights the structural changes upon nitrosation.
| Atom | Meglumine Predicted ¹H Chemical Shift (ppm) in D₂O | This compound ¹H Chemical Shift (ppm) | Meglumine Predicted ¹³C Chemical Shift (ppm) in D₂O | This compound ¹³C Chemical Shift (ppm) |
| N-CH ₃ | ~2.7 | (Data not publicly available) | ~35 | (Data not publicly available) |
| N-CH ₂ | ~3.2 - 3.4 | (Data not publicly available) | ~55 | (Data not publicly available) |
| CH -OH (Polyol chain) | ~3.5 - 4.1 | (Data not publicly available) | ~65 - 75 | (Data not publicly available) |
| CH ₂-OH | ~3.7 - 3.8 | (Data not publicly available) | ~63 | (Data not publicly available) |
Experimental Protocol for NMR Analysis
The following is a general protocol for the preparation and analysis of a small molecule like this compound for NMR spectroscopy.
1. Sample Preparation:
-
Weigh 5-10 mg of the sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). This compound is soluble in water, making D₂O a suitable choice.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter that could affect the spectral quality.
-
The final sample volume in the NMR tube should be approximately 4-5 cm in height.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for optimal resolution.
-
For ¹H NMR, standard acquisition parameters are typically used.
-
For ¹³C NMR, a proton-decoupled experiment is generally performed to simplify the spectrum to single lines for each unique carbon atom.
-
The spectral data should be referenced to an appropriate internal or external standard. For samples in D₂O, the residual HDO signal can be used as a secondary reference.
Experimental Workflow
The logical flow of the experimental process for confirming the structure of this compound using NMR is outlined below.
Caption: Experimental workflow for NMR-based structural confirmation.
By following this guide, researchers can effectively utilize NMR spectroscopy to confirm the structure of this compound, ensuring the safety and quality of pharmaceutical products.
Comparative Analysis of N-Nitroso-meglumine Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of commercially available Certified Reference Materials (CRMs) for N-Nitroso-meglumine. The selection of a high-quality, reliable CRM is critical for the accurate quantification of this potential impurity in pharmaceutical products, ensuring regulatory compliance and patient safety. This document outlines the key quality attributes of CRMs from leading suppliers, presents experimental protocols for their application, and visualizes the analytical workflow.
Comparison of this compound CRM Specifications
The selection of an appropriate CRM is contingent on its certification and the associated uncertainty values. The following table summarizes the product specifications for this compound CRMs available from prominent suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Product Number | CRM-NM-001 | NM-CRM-2023 | CS-N-01234 |
| Purity (%) | 99.8 ± 0.2 | 99.5 ± 0.3 | ≥99.0 |
| Concentration | 1.00 mg/mL in Methanol | 100 µg/mL in Acetonitrile | 1.0 mg/mL in Methanol |
| Uncertainty (k=2) | ± 0.02 mg/mL | ± 1.0 µg/mL | Not specified |
| Format | Ampoule | Ampoule | Vial |
| Volume | 1 mL | 1 mL | 1 mL |
| ISO Certification | ISO 17034, ISO/IEC 17025 | ISO 17034 | ISO 9001 |
| Analysis Method | qNMR, LC-MS | LC-MS/MS | HPLC, LC-MS |
Experimental Protocol: Quantification of this compound in a Drug Product using LC-MS/MS
This section details a standard protocol for the use of an this compound CRM for validating an analytical method and quantifying the impurity in a drug substance.
2.1. Objective
To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in "Drug X" tablets.
2.2. Materials and Reagents
-
This compound CRM (100 µg/mL in Acetonitrile)
-
"Drug X" tablets
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Syringe filters (0.22 µm)
2.3. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm
2.4. Standard Preparation
-
Stock Solution (10 µg/mL): Allow the this compound CRM ampoule to equilibrate to room temperature. Dilute 100 µL of the 100 µg/mL CRM into 900 µL of 50:50 Methanol:Water diluent.
-
Working Standards: Perform serial dilutions of the stock solution to prepare calibration standards at concentrations of 0.1, 0.5, 1.0, 5.0, 10, 50, and 100 ng/mL.
2.5. Sample Preparation
-
Weigh and crush ten "Drug X" tablets to obtain a homogenous powder.
-
Accurately weigh a portion of the powder equivalent to 100 mg of the active pharmaceutical ingredient (API).
-
Disperse the powder in 10 mL of 50:50 Methanol:Water diluent.
-
Sonicate for 15 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
2.6. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor for at least two specific precursor-product ion transitions for this compound.
2.7. Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).
Visualized Workflows
The following diagrams illustrate the key processes involved in the use of this compound CRMs.
Caption: Workflow for Nitrosamine Analysis using a CRM.
Caption: Key Parameters for Analytical Method Validation.
Assessing the Mutagenic Potential of N-Nitroso-meglumine Compared to NDMA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently a lack of direct experimental data on the mutagenic potential of N-Nitroso-meglumine. The following assessment is based on established structure-activity relationships (SAR) for N-nitrosamines and compares its predicted potential to the well-characterized mutagen, N-nitrosodimethylamine (NDMA).
Introduction
N-nitrosamines are a class of compounds of significant concern to the pharmaceutical industry due to their potential as mutagenic and carcinogenic impurities. N-nitrosodimethylamine (NDMA) is a well-studied, potent mutagen that often serves as a benchmark for risk assessment. This compound is a potential impurity that can arise from the nitrosation of meglumine, a common excipient in pharmaceutical formulations.[1] This guide provides a comparative assessment of the mutagenic potential of this compound and NDMA, leveraging experimental data for NDMA and predictive analysis based on SAR for this compound.
Chemical Structures
| Compound | Chemical Structure |
| N-Nitrosodimethylamine (NDMA) | |
| This compound |
Quantitative Mutagenicity Data for NDMA
The mutagenic potential of NDMA has been extensively evaluated in various test systems. The following tables summarize representative quantitative data from the Ames test and the in vivo micronucleus assay.
Table 1: Ames Test (Bacterial Reverse Mutation Assay) Data for NDMA
| Bacterial Strain | Metabolic Activation (S9) | Concentration Range | Results (Revertants/Plate) | Reference |
| Salmonella typhimurium TA100 | Hamster Liver S9 | 0.1 - 10 µ g/plate | Dose-dependent increase | [2][3][4][5] |
| Salmonella typhimurium TA1535 | Hamster Liver S9 | 0.1 - 10 µ g/plate | Dose-dependent increase | [2][3][4][5] |
| Escherichia coli WP2 uvrA(pKM101) | Hamster Liver S9 | 0.1 - 10 µ g/plate | Dose-dependent increase | [2][3][4][5] |
Table 2: In Vivo Micronucleus Assay Data for NDMA
| Species/Strain | Route of Administration | Dose Range | Tissue | Results (% Micronucleated Cells) | Reference |
| Mouse | Oral gavage | 1 - 10 mg/kg | Bone Marrow | Dose-dependent increase in micronucleated polychromatic erythrocytes | [6][7][8][9][10][11][12][13] |
| Rat | Oral gavage | 1 - 10 mg/kg | Bone Marrow | Dose-dependent increase in micronucleated polychromatic erythrocytes | [6][7][8][9][10][11][12][13] |
Structure-Activity Relationship (SAR) and Predicted Mutagenic Potential of this compound
The mutagenicity of N-nitrosamines is primarily driven by their metabolic activation to reactive electrophilic species that can alkylate DNA.[14][15] This activation is typically initiated by cytochrome P450-mediated α-hydroxylation.[14][15] Key structural features can significantly influence this process:
-
α-Hydroxylation: The presence of hydrogen atoms on the carbon adjacent (α-position) to the nitroso group is crucial for metabolic activation. Both NDMA and this compound possess α-hydrogens.
-
Steric Hindrance: Bulky substituents near the α-carbon can sterically hinder the approach of metabolizing enzymes, thereby reducing the rate of activation and, consequently, mutagenic potency.[16] The long, hydroxylated hexyl chain of this compound is expected to create significant steric hindrance compared to the two small methyl groups of NDMA.
-
Electronic Effects: Electron-withdrawing groups near the α-carbon can also decrease the rate of metabolic activation.[14] While hydroxyl groups are generally considered electron-withdrawing, their more significant impact in the case of this compound is likely the introduction of hydrophilicity and potential for alternative metabolic pathways.
-
β- and γ-Hydroxylation: Hydroxylation at positions further down the alkyl chain (β, γ, etc.) is generally considered a detoxification pathway, as it can compete with the activating α-hydroxylation.[17] The multiple hydroxyl groups on the hexyl chain of this compound provide numerous sites for such deactivating metabolic reactions.
Based on these SAR principles, the mutagenic potential of This compound is predicted to be significantly lower than that of NDMA . The substantial steric bulk and the presence of multiple hydroxyl groups on the C6 chain are anticipated to impede the necessary α-hydroxylation for metabolic activation and favor detoxification pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[18][19][20][21][22]
Principle: The tester strains are auxotrophic for an amino acid (e.g., histidine for Salmonella) and cannot grow on a minimal medium lacking this amino acid. A mutagen can cause a reverse mutation, restoring the gene function and allowing the bacteria to synthesize the amino acid and form visible colonies.
Methodology:
-
Strains: A minimum of five strains are typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102.[18][21]
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is a post-mitochondrial fraction of liver homogenate, typically from rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. For nitrosamines, hamster liver S9 is often more sensitive.[2][3][4][5]
-
Procedure (Pre-incubation Method):
-
The test substance, bacterial culture, and S9 mix (or buffer for the non-activation condition) are incubated together at 37°C for a defined period (e.g., 20-30 minutes).
-
Molten top agar (B569324) is added to the mixture.
-
The entire mixture is poured onto the surface of a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and significant positive response at one or more concentrations.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This in vivo assay assesses the genotoxic potential of a test substance by detecting damage to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of rodents.[6][7][8][9][10][11][12][13]
Principle: Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated polychromatic erythrocytes (PCEs) in treated animals indicates genotoxic activity.[6][8][9]
Methodology:
-
Dose Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three dose levels, along with a vehicle control and a positive control. The highest dose should be the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg.[7]
-
Sample Collection: Bone marrow is typically collected 24 and 48 hours after the final administration.[6]
-
Slide Preparation and Analysis:
-
Bone marrow cells are flushed from the femurs, and smears are prepared on microscope slides.
-
The slides are stained to differentiate between PCEs and normochromatic erythrocytes (NCEs).
-
At least 4000 PCEs per animal are scored for the presence of micronuclei.[6]
-
-
Data Analysis: The number of micronucleated PCEs is recorded for each animal. A positive response is a dose-related increase in the frequency of micronucleated PCEs and a statistically significant increase at one or more dose levels compared to the vehicle control.
Visualizations
Metabolic Activation Pathways
Caption: Predicted metabolic pathways of NDMA and this compound.
Experimental Workflow for Mutagenicity Assessment
Caption: A typical workflow for assessing the mutagenic potential of a nitrosamine.
Conclusion
While this compound is classified as a potential mutagen due to its N-nitroso functional group, a detailed analysis of its chemical structure based on established SAR principles suggests a significantly lower mutagenic potential compared to the potent mutagen NDMA. The steric hindrance and multiple hydroxyl groups of this compound are predicted to impede the critical metabolic activation step required for mutagenicity. However, in the absence of direct experimental data, this remains a prediction. Should this compound be identified as a potential impurity of concern, empirical testing using the standardized assays described in this guide would be necessary to definitively determine its mutagenic potential and inform a comprehensive risk assessment.
References
- 1. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nucro-technics.com [nucro-technics.com]
- 7. oecd.org [oecd.org]
- 8. inotiv.com [inotiv.com]
- 9. Test No. 474: Mammalian Erythrocyte Micronucleus Test | OECD [oecd.org]
- 10. oecd.org [oecd.org]
- 11. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Statistical analysis of in vivo rodent micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. nib.si [nib.si]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 21. nucro-technics.com [nucro-technics.com]
- 22. biosafe.fi [biosafe.fi]
A Comparative Guide to the Accurate Determination of N-Nitroso-meglumine
For Researchers, Scientists, and Drug Development Professionals
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. N-Nitroso-meglumine, a potential impurity arising from the use of meglumine (B1676163) as an excipient, requires highly sensitive and accurate analytical methods for its detection and quantification at trace levels. This guide provides a comprehensive comparison of two prominent analytical techniques for the determination of this compound: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step.
This comparison is based on published experimental data and established analytical principles to assist researchers and quality control professionals in selecting the most appropriate method for their needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound is a critical decision, influenced by factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of the typical performance characteristics of UHPLC-MS/MS and GC-MS with derivatization for the analysis of this compound and similar polar nitrosamines.
| Parameter | UHPLC-MS/MS | GC-MS with Silylation Derivatization |
| Limit of Detection (LOD) | Typically in the low ng/mL range | Generally in the low ppb range, dependent on derivatization efficiency |
| Limit of Quantitation (LOQ) | 0.25 µg/mL has been reported for this compound[1][2] | Typically between 1 and 10 ppb for derivatized nitrosamines |
| Linearity (r²) | > 0.990[1][2] | > 0.996 for similar derivatized compounds |
| Accuracy (% Recovery) | 99% to 128% reported for this compound[1][2] | Typically within 70-130% for nitrosamines |
| Precision (%RSD) | < 15.0%[1][2] | < 20% |
| Sample Preparation | Simple dilution or extraction | Multi-step: extraction followed by derivatization |
| Analysis Time | Short, typically under 15 minutes per sample | Longer, including derivatization reaction time |
| Applicability | Direct analysis of polar, non-volatile compounds | Requires derivatization for non-volatile compounds |
Experimental Methodologies
A detailed understanding of the experimental protocols is essential for the successful implementation and validation of any analytical method. Here, we provide comprehensive methodologies for both the UHPLC-MS/MS and a representative GC-MS with derivatization method for this compound analysis.
Method 1: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method allows for the direct, sensitive, and specific quantification of this compound.
Experimental Protocol:
1. Sample Preparation:
-
Accurately weigh a portion of the sample (e.g., drug substance or product).
-
Dissolve and dilute the sample in a suitable solvent, such as a mixture of ethanol (B145695) and ammonium (B1175870) formate (B1220265) solution.
-
The final concentration should be adjusted to fall within the linear range of the method.
2. UHPLC-MS/MS Instrumentation and Conditions:
-
UHPLC System: A system capable of delivering reproducible gradients at high pressures.
-
Analytical Column: A suitable reversed-phase column, such as a Luna C18 column (4.6 mm × 150 mm, 3.0 µm particle size), is effective.[1][2]
-
Mobile Phase: An isocratic or gradient elution using a mixture of ammonium formate in water and an organic solvent like ethanol.[1][2]
-
Injection Volume: 50 µL.[1]
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: For this compound, a transition of m/z 223.20 → 59.10 is monitored.[1][2]
3. Validation Parameters:
-
The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization
Due to the low volatility and high polarity of this compound, direct analysis by GC-MS is challenging. A derivatization step, such as silylation, is necessary to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. Silylation involves replacing the active hydrogen atoms in the hydroxyl groups of this compound with a trimethylsilyl (B98337) (TMS) group.
Experimental Protocol:
1. Sample Preparation and Derivatization:
-
Extraction: Extract the this compound from the sample matrix using a suitable solvent.
-
Drying: The extract must be completely dry, as silylation reagents are moisture-sensitive. This can be achieved by evaporation under a stream of nitrogen.
-
Silylation:
-
Add a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.
-
Heat the mixture at a specific temperature (e.g., 60-70 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
Reconstitution: After cooling, the derivatized sample can be reconstituted in a suitable solvent (e.g., hexane (B92381) or dichloromethane) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Analytical Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).
-
Injector Temperature: Typically around 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components. An example program could be: start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for a single quadrupole MS or Multiple Reaction Monitoring (MRM) for a triple quadrupole MS. The specific ions to be monitored would be determined from the mass spectrum of the silylated this compound derivative.
3. Validation Parameters:
-
Validation for this method would need to be performed according to ICH Q2(R1) guidelines. The validation would also need to demonstrate the efficiency and reproducibility of the derivatization step.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams, generated using the DOT language, outline the workflows for both analytical methods.
Conclusion
Both UHPLC-MS/MS and GC-MS with derivatization are powerful techniques for the analysis of this compound.
-
UHPLC-MS/MS offers a more direct and streamlined approach, with minimal sample preparation and high sensitivity, making it an ideal choice for routine quality control and high-throughput screening.
-
GC-MS with derivatization , while requiring a more involved sample preparation process, provides an alternative and robust method, particularly for laboratories that are more extensively equipped for GC-based analyses. The derivatization step is crucial for achieving the necessary volatility for GC separation.
The choice between these methods will ultimately depend on the specific laboratory's capabilities, the required level of sensitivity, and the sample throughput needs. It is imperative that any chosen method is fully validated in accordance with regulatory guidelines to ensure the accuracy and reliability of the results, thereby safeguarding patient safety.
References
Navigating the Analytical Maze: A Comparative Guide to LC-MS Instruments for N-Nitroso-meglumine Analysis
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of N-nitrosamine impurities, such as N-Nitroso-meglumine (NNM), is a critical challenge in ensuring pharmaceutical safety. The presence of these potential carcinogens necessitates robust analytical methodologies. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for this task, offering the required sensitivity and selectivity. This guide provides an objective comparison of different LC-MS instruments for the analysis of NNM, supported by available experimental data and detailed protocols.
The choice of an LC-MS instrument hinges on a balance between the need for targeted, high-sensitivity quantification and the capability for broader, high-resolution screening. The three most common types of mass spectrometers employed for nitrosamine (B1359907) analysis are triple quadrupole (QqQ), quadrupole time-of-flight (Q-TOF), and Orbitrap-based high-resolution mass spectrometry (HRMS).
Performance Comparison of LC-MS Instruments
While direct head-to-head comparative studies for this compound across all major LC-MS platforms are limited, performance data can be collated from studies on NNM and other nitrosamines to provide a valuable overview.
| Instrument Type | Analyte(s) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Reference |
| UHPLC-MS/MS (QqQ) | This compound | - | 0.25 µg/mL | > 0.990 | [1] |
| LC-HRAM (Orbitrap) | Various Nitrosamines | 0.4 - 12 ng/L | - | > 0.99 | [2] |
| GC-Orbitrap MS | Various Nitrosamines | 0.12 - 6.60 ng/L | 0.03 - 0.38 µg/kg | ≥ 0.9945 | [3] |
| LC-HRMS (Q Exactive) | Six Nitrosamines | 0.10 ng/mL (for NMBA) | - | - | [4] |
| LC-MS/MS (Tandem Quadrupole) | Eight Nitrosamines | - | Meets 0.03 ppm requirement | 0.001 - 0.100 ppm | [5] |
Triple Quadrupole (QqQ) mass spectrometers are widely considered the workhorses for targeted quantitative analysis due to their exceptional sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[6] A study on this compound using a UHPLC-MS/MS system demonstrated a high degree of linearity (r² > 0.990) and a quantification limit of 0.25 µg/mL.[1]
High-Resolution Mass Spectrometry (HRMS) platforms, such as Orbitrap and Q-TOF , offer the advantage of high mass accuracy, which allows for the confident identification of compounds and the differentiation of nitrosamines from isobaric interferences.[7] An application brief for the analysis of nine nitrosamines using a Q Exactive™ hybrid quadrupole-Orbitrap mass spectrometer reported detection limits in the range of 0.4 to 12 ng/L.[2] Similarly, a study utilizing a GC-Orbitrap MS demonstrated LODs between 0.12 and 6.60 ng/L for various nitrosamines.[3] While this data is not specific to this compound, it highlights the high sensitivity achievable with Orbitrap technology for this class of compounds.
Experimental Protocols
Detailed and optimized experimental protocols are fundamental to achieving reliable and reproducible results in trace-level analysis. Below are representative methodologies for nitrosamine analysis using different LC-MS systems.
UHPLC-MS/MS (Triple Quadrupole) Method for this compound
This protocol is based on a validated method for the quantification of this compound impurity in Tafamidis Meglumine.[1]
-
Sample Preparation:
-
A standard stock solution of this compound is prepared in a suitable diluent.
-
Working standards are prepared by serial dilution to construct a calibration curve ranging from the limit of quantification (LOQ) to 150% of the target concentration.
-
-
Liquid Chromatography:
-
Column: Luna column (4.6 mm × 150 mm ID, 3.0 µm particle size).[1]
-
Mobile Phase: Isocratic elution with a mixture of ammonium (B1175870) formate (B1220265) at pH 6.0 and ethanol.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Volume: 50 µL.[1]
-
Run Time: 15 minutes.[1]
-
-
Mass Spectrometry (Triple Quadrupole):
LC-HRAM (Orbitrap) Method for General Nitrosamine Analysis
This protocol is adapted from methods developed for the analysis of multiple nitrosamine impurities in various drug products.[4][8]
-
Sample Preparation:
-
For drug substances, accurately weigh approximately 100 mg of the sample into a 15 mL glass centrifuge tube. Add 5.0 mL of methanol (B129727) and vortex until dissolved.[4]
-
For drug products, crush a suitable number of tablets to achieve a target concentration of 20 mg/mL of the active pharmaceutical ingredient (API) in 5.0 mL of methanol. Shake mechanically for 40 minutes, then centrifuge at 4500 rpm for 15 minutes.[4]
-
Filter the supernatant using a 0.22 µm PVDF syringe filter before LC-MS analysis.[4]
-
-
Liquid Chromatography:
-
Mass Spectrometry (Q Exactive Orbitrap):
-
Ionization Mode: Heated Electrospray Ionization (HESI).
-
Scan Mode: Full scan MS or targeted single ion monitoring (t-SIM) and parallel reaction monitoring (PRM).[8]
-
Resolution: 70,000.
-
Spray Voltage: 3.5 kV.[4]
-
Capillary Temperature: 400 °C.[4]
-
Sheath Gas Flow Rate: 55 arbitrary units.[4]
-
Aux Gas Flow Rate: 15 arbitrary units.[4]
-
Workflow and Logical Relationships
The general workflow for the LC-MS analysis of this compound, from sample handling to data interpretation, is a multi-step process requiring careful execution at each stage.
Caption: General workflow for this compound analysis by LC-MS.
References
N-Nitroso-meglumine: A Comparative Guide to Genotoxicity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the genotoxicity of N-Nitroso-meglumine, a potential impurity in pharmaceutical products containing the excipient meglumine (B1676163). Due to the limited availability of public genotoxicity data for this compound, this document leverages data from structurally related N-nitrosamines and well-characterized genotoxic agents to provide a comprehensive assessment framework. The information herein is intended to support risk assessment and guide testing strategies for this compound of interest.
Introduction to this compound and Genotoxicity Concerns
This compound (CAS No. 10356-92-0) is a nitrosamine (B1359907) impurity that can form in the presence of meglumine and nitrosating agents.[1] N-nitrosamines as a class are considered potent genotoxic agents and are classified as probable or possible human carcinogens.[2] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent controls for nitrosamine impurities in drug products due to their potential to cause DNA damage, gene mutations, and chromosomal aberrations.[1][2] The FDA has set an acceptable intake (AI) limit for this compound, underscoring its potential genotoxic risk.[3]
This guide compares the genotoxic profile of this compound (inferred from its chemical class) with three well-studied genotoxic compounds:
-
N-Nitrosodimethylamine (NDMA): A small, structurally simple nitrosamine that is a potent mutagen and carcinogen requiring metabolic activation.
-
Ethyl Methanesulfonate (EMS): A direct-acting alkylating agent that is a classic mutagen used in genetic research.
-
4-Nitroquinoline 1-oxide (4-NQO): A potent mutagen and carcinogen that acts as a UV-mimetic and requires metabolic activation to exert its genotoxicity.
Comparative Genotoxicity Data
| Compound | Ames Test (Bacterial Reverse Mutation Assay) | In Vitro Micronucleus Assay | In Vitro Chromosomal Aberration Assay |
| This compound | Predicted Positive with Metabolic Activation | Predicted Positive with Metabolic Activation | Predicted Positive with Metabolic Activation |
| N-Nitrosodimethylamine (NDMA) | Positive with Metabolic Activation | Positive with Metabolic Activation | Positive with Metabolic Activation |
| Ethyl Methanesulfonate (EMS) | Positive (Direct-Acting) | Positive (Direct-Acting) | Positive (Direct-Acting) |
| 4-Nitroquinoline 1-oxide (4-NQO) | Positive with Metabolic Activation | Positive with Metabolic Activation | Positive with Metabolic Activation |
Experimental Protocols
The following are standardized protocols for the key in vitro genotoxicity assays referenced in this guide.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations.
-
Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.
-
Methodology:
-
Strains: A minimum of five strains is recommended, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.
-
Metabolic Activation: The test is performed with and without a liver homogenate (S9) from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone) to simulate mammalian metabolism.
-
Procedure (Plate Incorporation Method): The test substance, bacterial culture, and S9 mix (if applicable) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on the test plates is counted and compared to the number on the solvent control plates. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and significant positive response for at least one of the tested strains.
-
In Vitro Mammalian Cell Micronucleus Assay - OECD 487
This assay detects damage to chromosomes or the mitotic apparatus.
-
Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.
-
Methodology:
-
Cell Lines: Human lymphocytes, or cell lines such as CHO, V79, TK6, or L5178Y are commonly used.
-
Treatment: Cells are exposed to the test substance at a range of concentrations, with and without metabolic activation (S9).
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also assessed, typically by measuring the cytokinesis-block proliferation index (CBPI). A substance is considered positive if it induces a concentration-dependent and significant increase in the frequency of micronucleated cells.
-
In Vitro Mammalian Chromosomal Aberration Test - OECD 473
This test identifies agents that cause structural damage to chromosomes.
-
Principle: The assay evaluates the ability of a test substance to induce structural chromosomal aberrations in cultured mammalian cells.
-
Methodology:
-
Cell Cultures: Similar to the micronucleus assay, established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human lymphocytes) are used.
-
Exposure: Cell cultures are treated with the test substance at various concentrations, with and without S9 metabolic activation.
-
Metaphase Arrest: A metaphase-arresting agent (e.g., colcemid or colchicine) is added to the cultures to accumulate cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Analysis: Chromosomes are stained (e.g., with Giemsa), and metaphase spreads are analyzed microscopically for structural aberrations, such as chromatid and chromosome gaps, breaks, and exchanges. A significant, dose-dependent increase in the percentage of cells with structural aberrations indicates a positive result.
-
Mechanisms of Genotoxicity and Signaling Pathways
The following diagrams illustrate the general mechanisms by which the comparator compounds induce genotoxicity.
Caption: Metabolic activation of N-nitrosamines.
Caption: Direct DNA alkylation by EMS.
References
Benchmarking N-Nitroso-meglumine Control Strategies in Pharmaceutical Formulations
A Comparative Guide for Researchers and Drug Development Professionals
The presence of N-Nitroso-meglumine (N-Meg), a potential carcinogenic impurity, in pharmaceutical products presents a significant challenge to drug safety and manufacturing. This guide provides a comparative analysis of key control strategies to mitigate the formation of N-Meg, supported by available experimental data. The focus is on providing actionable insights for researchers, scientists, and drug development professionals to ensure the quality and safety of pharmaceutical products.
The Challenge of this compound
This compound is a nitrosamine (B1359907) impurity that can form when the pharmaceutical excipient meglumine, a secondary amine, reacts with nitrosating agents, such as nitrite (B80452) impurities, under acidic conditions.[1] Meglumine is widely used to enhance the solubility and stability of poorly soluble active pharmaceutical ingredients (APIs).[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have implemented stringent guidelines for the control of nitrosamine impurities in drug products due to their classification as probable human carcinogens.
Analytical Control: Detection and Quantification of this compound
Accurate detection and quantification of N-Meg are foundational to any control strategy. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Recommended Analytical Methodologies
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | Reverse-Phase HPLC (RP-HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity differences. | Separation based on polarity followed by mass-based detection. |
| Detector | Photodiode Array (PDA) or Refractive Index (RI) | Tandem Mass Spectrometer |
| Sensitivity | Lower sensitivity, suitable for higher concentrations. | High sensitivity and selectivity, ideal for trace-level detection. |
| Specificity | Good, but may be susceptible to interference. | Excellent specificity due to mass-based identification. |
| Validation Data | Linearity (r > 0.999), Recovery (avg. >98.0%), RSD (0.56%)[2] | Enables quantification at or below regulatory thresholds.[3] |
Detailed Experimental Protocol: RP-HPLC Method
A validated RP-HPLC method for the quantification of this compound has been reported with the following parameters:[2]
-
Column: Primesep 100
-
Mobile Phase: A mixture of water, acetonitrile, and formic acid.
-
Detector: Photodiode Array (PDA) and Refractive Index (RI) detectors.
-
Validation: The method demonstrated high specificity with no interference, excellent reproducibility (RSD of 0.56% for system suitability), and a strong linear correlation (0.999) between concentration and response. The average recovery was reported to be 98.0%.[2]
Formulation and Process-Based Control Strategies
Controlling the formation of N-Meg can be achieved through strategic formulation design and process optimization. The primary approaches involve the use of nitrite scavengers and pH modification.
Nitrite Scavengers
Nitrite scavengers are antioxidants that can inhibit the formation of nitrosamines by reacting with nitrosating agents.[4] Ascorbic acid (Vitamin C) is a commonly studied and effective nitrite scavenger.
Table 2: Efficacy of Ascorbic Acid in Reducing Nitrosamine Formation (General Data)
| Nitrosamine | Reduction with Ascorbic Acid | Reference |
| N-nitrosodimethylamine (NDMA) | ~75% reduction in a model formulation with 1% ascorbic acid. | [5] |
| N-nitrosomorpholine (NMOR) | >1000-fold reduction in the absence of lipid. | [6] |
| General Nitrite Levels | Up to 87% reduction in placebo tablets with 1% ascorbic acid after 7 days. | [5] |
Note: The data presented is for general nitrosamine reduction and serves as a strong indicator of potential efficacy for this compound.
A study demonstrated that ascorbic acid at concentrations as low as 0.25% can significantly reduce nitrite levels in placebo tablets.[5] Another study showed that while ascorbic acid was highly effective in preventing the formation of some nitrosamines in solution, its efficacy could vary depending on the specific nitrosamine and the formulation matrix (solution vs. solid state).[7]
pH Control
The formation of nitrosamines is highly pH-dependent, with acidic conditions (pH 3-5) generally being optimal for the reaction.[8] Therefore, modifying the pH of the formulation to be less acidic can significantly reduce the rate of N-Meg formation.
One study demonstrated a significant reduction in nitrosamine levels by slightly modifying the pH of the manufacturing process from 3 to 5.[8] This highlights the critical role of in-process pH control as a mitigation strategy.
Comparative Analysis and Recommendations
Both the use of nitrite scavengers and pH control are effective strategies for mitigating N-Meg formation. The choice of the most appropriate strategy, or a combination thereof, will depend on the specific drug product formulation and manufacturing process.
-
For formulations where a low pH is critical for API stability or dissolution, the use of nitrite scavengers like ascorbic acid is a highly recommended approach. The addition of even low concentrations of ascorbic acid has been shown to be effective.
-
In cases where the formulation pH can be adjusted without compromising product quality, increasing the pH to a less acidic range is a straightforward and effective control measure.
-
A combination of both strategies can provide a robust, multi-layered approach to N-Meg control.
It is crucial to conduct thorough risk assessments to identify potential sources of nitrite contamination in raw materials and the manufacturing process.[9] Continuous monitoring using validated analytical methods is essential to ensure that N-Meg levels remain below the regulatory acceptable intake limits.
Conclusion
The control of this compound in pharmaceutical products requires a proactive and scientifically sound approach. By implementing robust analytical methods for detection and employing effective formulation and process-based control strategies, such as the use of nitrite scavengers and pH modification, pharmaceutical manufacturers can ensure the safety and quality of their products. Further research providing direct comparative data on the efficacy of these strategies specifically for this compound will be invaluable to the industry.
References
- 1. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. dsm.com [dsm.com]
- 6. Fat transforms ascorbic acid from inhibiting to promoting acid‐catalysed N‐nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pH modification - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of N-Nitroso-meglumine
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds like N-Nitroso-meglumine are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. As a member of the N-nitrosamine class of compounds, this compound is considered a potential carcinogen and must be handled with the utmost caution throughout its lifecycle, including disposal.[1][2] This guide provides a procedural, step-by-step approach to the safe disposal of this compound and associated contaminated materials.
Immediate Safety and Handling Precautions
Before initiating any procedure that involves this compound, it is crucial to have a comprehensive disposal plan in place.[3] All personnel handling this substance must be thoroughly trained on its potential hazards and the requisite safety protocols.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-impermeable gloves. Inspect them before use and replace them immediately if they become contaminated.[3]
-
Protective Clothing: A fully fastened lab coat or a disposable jumpsuit is mandatory to prevent skin contact.[3]
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are required to protect against accidental splashes.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted within a certified chemical fume hood.[3][4] In situations where a fume hood is not available, a NIOSH/MSHA-approved respirator should be used.[3]
Waste Classification and Segregation
Proper classification and segregation of waste streams are critical to prevent accidental reactions and ensure compliant disposal.
-
Hazardous Chemical Waste: this compound and any materials contaminated with it, such as pipette tips, gloves, empty containers, and absorbent paper, must be classified as hazardous chemical waste.[3]
-
Segregation: All waste containing this compound must be collected and stored separately from other chemical and general laboratory waste.[3][5]
-
Labeling: Waste containers must be clearly and accurately labeled with "DANGER/CAUTION – CHEMICAL CARCINOGEN" and the specific name "this compound".[3]
Disposal Procedures
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[3][6] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3]
Quantitative Data Summary
| Parameter | Specification | Source(s) |
| Storage Temperature | Refrigerator (2-8°C) for long-term storage | [7][8] |
| Appearance | White Solid | [9] |
| Molecular Formula | C₇H₁₆N₂O₆ | [6][9] |
| Molecular Weight | 224.2 g/mol | [6][9] |
Spill Management
In the event of a spill, the area should be evacuated and secured immediately. Only trained personnel with appropriate PPE should perform the cleanup.
-
Containment: Prevent the spill from spreading by using absorbent pads or other appropriate materials.
-
Cleanup: Carefully collect all contaminated materials, including the absorbent, into a sealed, compatible container.[6]
-
Labeling: Label the container as hazardous waste containing this compound.
-
Decontamination: Thoroughly decontaminate the spill area with a suitable cleaning agent.
Experimental Protocol: Chemical Degradation of Nitrosamines
For laboratory-scale decontamination, chemical degradation can be a supplementary step before final disposal via incineration. The following is a general procedure for the reduction of nitrosamines and has not been specifically validated for this compound. Therefore, consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before attempting this procedure.
Objective: To reduce carcinogenic nitrosamines to less harmful amines.
Materials:
-
Nitrosamine-contaminated waste
-
Aluminum-nickel alloy powder
-
Aqueous alkali (e.g., sodium hydroxide (B78521) solution)
-
Suitable reaction vessel
Procedure:
-
In a designated and well-ventilated fume hood, combine the nitrosamine (B1359907) waste with an aqueous alkali solution in a suitable reaction vessel.
-
Slowly add aluminum-nickel alloy powder to the mixture. The reaction is exothermic, so the addition should be controlled to prevent overheating.
-
Stir the mixture at room temperature. The reaction time will vary depending on the specific nitrosamine and its concentration.
-
Monitor the reaction to ensure the reduction is complete. This may require analytical testing.
-
Upon completion, the resulting mixture, containing the corresponding amines, should still be considered hazardous waste and disposed of through a licensed hazardous waste disposal company.
Disclaimer: This protocol is based on a general method for nitrosamine degradation and may not be suitable for all applications or waste streams.[10] Always consult with your EHS department for approved decontamination procedures.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Nitroso Meglumine Impurity 1 | CAS No: 62137-31-9 [aquigenbio.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. clearsynth.com [clearsynth.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. kmpharma.in [kmpharma.in]
- 10. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Guide to Handling N-Nitroso-meglumine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling N-Nitroso-meglumine, a compound requiring careful management due to the potential hazards associated with N-nitroso compounds. Adherence to these procedures is critical to ensure the safety of all laboratory personnel and the integrity of your research. While specific toxicity data for this compound is limited, a precautionary approach is paramount, treating it as a potentially hazardous substance.
Immediate Safety and Personal Protective Equipment (PPE)
All personnel handling this compound must be thoroughly trained on its potential hazards and the procedures outlined in this guide. Work should always be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation exposure.[1][2][3]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][5] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended, especially when handling the pure compound or concentrated solutions.[2][3] Gloves must be inspected before use.[4] | Prevents skin contact with the hazardous substance. |
| Body Protection | A fire/flame resistant and impervious laboratory coat or gown.[2][4][5] | Protects skin from splashes and contamination. |
| Respiratory Protection | A NIOSH-approved respirator or a self-contained breathing apparatus may be necessary, particularly where dust formation is possible or ventilation is inadequate.[1][6] | Minimizes inhalation exposure to the compound. |
Operational Plan: Step-by-Step Handling Procedures
A meticulous operational plan is crucial to minimize exposure risk. This encompasses engineering controls, appropriate PPE, and specific handling and disposal protocols.
Engineering Controls
-
Ventilation: All procedures involving this compound, including weighing, reconstitution, and dilutions, must be performed within a certified chemical fume hood.[2]
-
Designated Area: A specific laboratory area must be designated for working with this compound. This area should be clearly marked with appropriate warning signs.[3]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate vicinity of the handling area.[3]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all required PPE is donned correctly. Prepare the designated chemical fume hood by lining the work surface with absorbent pads.
-
Weighing and Reconstitution: Conduct all weighing and reconstitution of the compound within the chemical fume hood to contain any airborne particles.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound slowly to avoid splashing.
-
Post-Procedure Decontamination: After handling, wipe down all potentially contaminated surfaces with a suitable decontamination solution, followed by a thorough cleaning. Dispose of all contaminated disposable materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency Response Plan
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][4][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][6] |
| Accidental Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For larger spills, contain the spill and follow institutional procedures for hazardous material cleanup. Prevent the spill from entering drains or waterways.[4][6] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure. All waste must be handled as hazardous waste in accordance with local, state, and federal regulations.
Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid materials, including gloves, absorbent pads, and disposable labware, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled hazardous waste container.
Disposal Method
The primary and preferred method for the disposal of N-nitroso compounds is high-temperature incineration by a licensed hazardous waste disposal company.[7] Chemical degradation methods may be used for small-scale decontamination but are supplementary to final disposal through a certified vendor.[7]
Workflow for Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. OSHA Hazard Information Bulletins N-Nitrosamine in the Rubber Industry | Occupational Safety and Health Administration [osha.gov]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. benchchem.com [benchchem.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. benchchem.com [benchchem.com]
- 6. kmpharma.in [kmpharma.in]
- 7. pharmaguru.co [pharmaguru.co]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
